PKM2 activator 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H33NO10S2 |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[[2-(2-methoxy-5-methylsulfonylphenyl)acetyl]amino]propanoate |
InChI |
InChI=1S/C30H33NO10S2/c1-16(2)6-11-25(19-14-23(34)27-21(32)8-9-22(33)28(27)29(19)36)42-15-20(30(37)41-4)31-26(35)13-17-12-18(43(5,38)39)7-10-24(17)40-3/h6-10,12,14,20,25,32-33H,11,13,15H2,1-5H3,(H,31,35)/t20?,25-/m1/s1 |
InChI Key |
OJMSSVCYMVVKPB-GBAXHLBXSA-N |
Isomeric SMILES |
CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PKM2 Activator 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a critical regulator of cancer cell metabolism, switching between a highly active tetrameric state and a less active dimeric form. The dimeric form promotes the Warburg effect, allowing cancer cells to divert glucose metabolites for anabolic processes. Small molecule activators that stabilize the tetrameric form of PKM2 are a promising therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of PKM2 activator 6 (also known as Compound Z10), a dual activator of PKM2 and inhibitor of pyruvate dehydrogenase kinase 1 (PDK1). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism and downstream effects through signaling pathway diagrams.
Introduction to PKM2 and its Role in Cancer
Pyruvate kinase is a key enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform, PKM2, is preferentially expressed in cancer cells and can exist in two distinct oligomeric states: a highly active tetramer and a less active dimer.[1] The equilibrium between these two forms is tightly regulated by allosteric effectors and post-translational modifications.[2] In cancer cells, the dimeric form of PKM2 is predominant, which slows down the glycolytic rate at the final step. This "bottleneck" leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[2][3]
The dimeric PKM2 can also translocate to the nucleus and act as a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α), further promoting metabolic reprogramming, angiogenesis, and cell proliferation.[1][3] Consequently, shifting the equilibrium towards the active tetrameric form with small molecule activators is a compelling strategy to reverse the Warburg effect and inhibit tumor growth.[4][5]
This compound (Compound Z10): A Dual-Targeting Agent
This compound, also referred to as Compound Z10, is a novel compound identified as a dual activator of PKM2 and an inhibitor of PDK1.[6] This dual mechanism of action makes it a particularly interesting candidate for cancer therapy, as it simultaneously targets two critical nodes in cancer metabolism.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound.
| Parameter | Value | Target | Reference |
| Binding Affinity (KD) | 121 µM | PKM2 | [6] |
| Binding Affinity (KD) | 19.6 µM | PDK1 | [6] |
Table 1: Binding Affinities of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| DLD-1 | Colorectal Carcinoma | 10.04 µM | [6] |
| HCT-8 | Colorectal Carcinoma | 2.16 µM | [6] |
| HT-29 | Colorectal Carcinoma | 3.57 µM | [6] |
| MCF-10A | Non-tumorigenic breast | 66.39 µM | [6] |
Table 2: In Vitro Anti-proliferative Activity of this compound
Core Mechanism of Action
While the precise binding site of this compound on the PKM2 protein has not been explicitly detailed in the available literature, its mechanism can be inferred from the well-characterized action of other small molecule PKM2 activators.[4][5]
Allosteric Activation and Tetramer Stabilization
Small molecule activators of PKM2 typically bind to an allosteric pocket at the subunit interface of the PKM2 dimer.[4][5] This binding event induces a conformational change that promotes and stabilizes the formation of the active tetrameric state. This is distinct from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[4][5] By locking PKM2 in its active tetrameric form, this compound enhances the enzyme's catalytic activity, thereby increasing the conversion of PEP to pyruvate. This reversal of the metabolic phenotype of cancer cells is a key aspect of its anti-tumor activity.
Caption: Mechanism of PKM2 activation by Activator 6.
Inhibition of PDK1
In addition to activating PKM2, Compound Z10 also inhibits PDK1.[6] PDK1 is a kinase that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK1, this compound leads to the activation of PDH, which in turn enhances the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle. This promotes oxidative phosphorylation over aerobic glycolysis, further counteracting the Warburg effect.
Downstream Signaling and Cellular Effects
The activation of PKM2 and inhibition of PDK1 by this compound trigger a cascade of downstream events that ultimately lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Reversal of the Warburg Effect and Metabolic Reprogramming
By promoting the tetrameric form of PKM2, activator 6 accelerates the final step of glycolysis, reducing the pool of glycolytic intermediates available for anabolic processes.[3] The concurrent inhibition of PDK1 further shunts pyruvate into the TCA cycle, promoting a more oxidative metabolic state characteristic of normal cells. This metabolic reprogramming starves cancer cells of the building blocks necessary for rapid growth.
Inhibition of Nuclear PKM2 Functions
The stabilization of the tetrameric form of PKM2 in the cytoplasm prevents its translocation to the nucleus.[1] This abrogates the function of dimeric PKM2 as a transcriptional co-activator for HIF-1α and other pro-proliferative transcription factors.[3] The reduced expression of HIF-1α target genes further contributes to the anti-tumor effects by inhibiting glycolysis, angiogenesis, and cell survival pathways.
Induction of Apoptosis
The metabolic stress induced by this compound, coupled with the inhibition of pro-survival signaling pathways, ultimately leads to the induction of apoptosis in colorectal cancer cells.[6]
Caption: Downstream signaling effects of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full text of the primary publication for this compound is not provided, this section outlines the general methodologies typically employed in the characterization of PKM2 activators.
In Vitro PKM2 Activity Assay
-
Principle: A lactate dehydrogenase (LDH)-coupled enzymatic assay is commonly used to measure PKM2 activity. The pyruvate produced by PKM2 is converted to lactate by LDH, a process that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, NADH, lactate dehydrogenase (LDH), assay buffer (e.g., Tris-HCl with KCl, MgCl2, and DTT), and the test compound (this compound).
-
Procedure:
-
Prepare a reaction mixture containing all reagents except PEP.
-
Add the test compound at various concentrations.
-
Incubate for a specified time at a controlled temperature (e.g., 30 minutes at 25°C).
-
Initiate the reaction by adding PEP.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the AC50 (half-maximal activation concentration) of the compound.
-
Cellular Proliferation Assay (e.g., MTT or SRB Assay)
-
Principle: These assays measure the number of viable cells in a culture. The MTT assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The SRB (sulforhodamine B) assay is based on the binding of the dye to cellular proteins.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add the MTT or SRB reagent and incubate as per the manufacturer's protocol.
-
Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration).
-
Western Blotting for Signaling Pathway Analysis
-
Principle: This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against proteins of interest (e.g., PKM2, p-Akt, HIF-1α, cleaved caspase-3).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: A typical experimental workflow.
Conclusion
This compound (Compound Z10) represents a promising therapeutic agent for colorectal cancer due to its dual mechanism of action. By allosterically activating PKM2 and inhibiting PDK1, it effectively reverses the Warburg effect, leading to metabolic reprogramming, inhibition of cell proliferation, and induction of apoptosis. The stabilization of the active tetrameric form of PKM2 also abrogates its pro-tumorigenic nuclear functions. Further investigation into the precise binding interactions and in vivo efficacy of this compound is warranted to advance its potential as a novel cancer therapeutic.
References
- 1. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranslational Modifications of Pyruvate Kinase M2: Tweaks that Benefit Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide on the Discovery and Synthesis of PKM2 Activator 6
An advanced dual-target activator of Pyruvate Kinase M2 (PKM2) and inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), designated as PKM2 activator 6 (also known as Compound Z10), has been identified as a promising agent in colorectal cancer therapy. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, tailored for researchers, scientists, and drug development professionals.
This novel benzenesulfonyl shikonin derivative has demonstrated significant potential in reshaping tumor metabolism by modulating key enzymes in the glucose metabolism pathway.[1] In preclinical studies involving colorectal cancer (CRC) cell lines, Compound Z10 has been shown to inhibit glycolysis, suppress cell proliferation and migration, and induce apoptosis.[1]
Quantitative Biological Activity
The biological activity of this compound (Compound Z10) has been quantified through various assays, demonstrating its potency as a dual-target agent. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Value | Cell Line(s) | Description |
| IC₅₀ (DLD-1) | 10.04 µM | DLD-1 (colorectal adenocarcinoma) | Half-maximal inhibitory concentration for cell proliferation. |
| IC₅₀ (HCT-8) | 2.16 µM | HCT-8 (colorectal adenocarcinoma) | Half-maximal inhibitory concentration for cell proliferation. |
| IC₅₀ (HT-29) | 3.57 µM | HT-29 (colorectal adenocarcinoma) | Half-maximal inhibitory concentration for cell proliferation. |
| IC₅₀ (MCF-10A) | 66.39 µM | MCF-10A (non-tumorigenic breast epithelial) | Half-maximal inhibitory concentration for cell proliferation, indicating selectivity for cancer cells. |
| Kd (PKM2) | 121 µM | - | Dissociation constant for binding to Pyruvate Kinase M2. |
| Kd (PDK1) | 19.6 µM | - | Dissociation constant for binding to Pyruvate Dehydrogenase Kinase 1. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological experiments cited in the primary research.
Synthesis of this compound (Compound Z10)
The synthesis of this compound, a benzenesulfonyl shikonin derivative, is a multi-step process that begins with the acylation of shikonin. The general procedure involves the reaction of shikonin with a substituted benzenesulfonyl chloride in the presence of a catalyst.
General Procedure for the Acylation of Shikonin:
-
A solution of shikonin (0.1 mmol) in absolute dichloromethane (CH₂Cl₂) (5 mL) is cooled to 0 °C under an argon atmosphere.
-
Dicyclohexylcarbodiimide (DCC) is added to the solution.
-
After stirring for 15 minutes, 4-dimethylaminopyridine (DMAP) is added.
-
Following an additional 15 minutes of stirring, the corresponding benzenesulfonyl chloride is added.
-
The reaction mixture is stirred for a period of 5.5 hours to 5 days, with the temperature slowly warming to room temperature.
-
Upon completion of the reaction, cyclohexane (1 mL per 0.1 mmol of shikonin) is added, and the mixture is concentrated under reduced pressure to approximately 0.5 mL per 0.1 mmol of shikonin.
-
The concentrated mixture is then filtered over silica and celite®, and the product is purified using flash column chromatography and/or repeated preparative thin-layer chromatography (PTLC) with cyclohexane/CH₂Cl₂ mixtures.
Note: The specific benzenesulfonyl chloride and precise reaction conditions for the synthesis of Compound Z10 are detailed in the primary publication by Ma Y, et al. (2023).
PKM2 Activity Assay
The activation of PKM2 by Compound Z10 is measured by monitoring the pyruvate-dependent conversion of NADH to NAD⁺ by lactate dehydrogenase (LDH).
Protocol:
-
Cells are treated with either DMSO (control) or the activator compound for a specified period (e.g., 1 hour) before the start of the assay.
-
Cells are lysed on ice using RIPA buffer containing 2 mM DTT and protease inhibitors.
-
The cell lysate is clarified by centrifugation at 21,000 × g.
-
A small volume of the supernatant (e.g., 5 μL) is used to assess pyruvate kinase activity.[1]
-
The assay mixture contains the cell lysate, phosphoenolpyruvate (PEP), ADP, NADH, and LDH in an appropriate buffer.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time to determine the rate of pyruvate production.
Cell Proliferation Assay (MTT Assay)
The effect of this compound on cell proliferation is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Colorectal cancer cells (e.g., HCT-8, DLD-1, HT-29) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Compound Z10 for 72 hours.
-
After the incubation period, MTT solution (0.5 mg/mL final concentration) is added to each well, and the plates are incubated at 37°C for 4 hours.
-
The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance at 570 nm is measured using a microplate reader.[2] The percentage of cell proliferation is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by Compound Z10 is quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.
Protocol:
-
Cells (e.g., HCT-8) are seeded and treated with different concentrations of Compound Z10 for a specified time (e.g., 24 hours).
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Annexin V-FITC and PI staining solutions are added to 100 µL of the cell suspension.
-
The cells are incubated at room temperature for 15 minutes in the dark.
-
After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry within one hour.[3][4]
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Glycolysis Assay (Glucose Consumption and Lactate Production)
The inhibitory effect of this compound on glycolysis is determined by measuring glucose consumption and lactate production in the cell culture medium.
Protocol:
-
Colorectal cancer cells are cultured in the presence of various concentrations of Compound Z10.
-
At specified time points, the cell culture medium is collected.
-
The concentration of glucose in the medium is measured using a glucose assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
The concentration of lactate in the medium is measured using a lactate assay kit, which is also based on an enzymatic reaction that produces a quantifiable signal.
-
The rates of glucose consumption and lactate production are calculated by comparing the concentrations in the medium of treated cells to that of untreated control cells and normalizing to the cell number.
Signaling Pathways and Mechanisms of Action
This compound (Compound Z10) exerts its anti-cancer effects through a dual-targeting mechanism involving the activation of PKM2 and the inhibition of PDK1. This leads to a significant alteration in the metabolic landscape of cancer cells.
By activating PKM2, Compound Z10 promotes the formation of the highly active tetrameric form of the enzyme. This enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing the glycolytic flux towards the TCA cycle and oxidative phosphorylation. This action counteracts the Warburg effect, which is characteristic of many cancer cells, where the less active dimeric form of PKM2 predominates, leading to the accumulation of glycolytic intermediates that are diverted into anabolic pathways to support cell proliferation.
Concurrently, the inhibition of PDK1 by Compound Z10 prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. An active PDH complex is crucial for converting pyruvate into acetyl-CoA, which then enters the TCA cycle. By inhibiting PDK1, Compound Z10 ensures that the pyruvate produced through enhanced PKM2 activity is efficiently utilized in mitochondrial respiration, further reversing the glycolytic phenotype of cancer cells.
The synergistic action of activating PKM2 and inhibiting PDK1 effectively shuts down the metabolic adaptations that allow for rapid cancer cell proliferation. This metabolic reprogramming ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.
References
- 1. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
An In-depth Technical Guide to PKM2 Activator 6 (Compound Z10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and a critical regulator of cancer cell metabolism. In contrast to the constitutively active M1 isoform (PKM1) found in most normal differentiated tissues, PKM2 is predominantly expressed in embryonic and tumor cells. PKM2 can exist as a highly active tetramer or a less active dimer. The dimeric form is prevalent in cancer cells and diverts glucose metabolites from energy production towards anabolic processes that support cell proliferation. Consequently, the activation of PKM2, which promotes the formation of the active tetrameric state, represents a promising therapeutic strategy for cancer treatment.
This technical guide provides a comprehensive overview of PKM2 activator 6 (Compound Z10), a small molecule identified as a potent activator of PKM2 and an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1).[1] We will delve into its chemical structure, biochemical and cellular activities, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound, also known as Compound Z10, is a small molecule with the following chemical structure:
Chemical Structure of this compound (Compound Z10)
IUPAC Name: methyl 3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[[2-(2-methoxy-5-methylsulfonylphenyl)acetyl]amino]propanoate
SMILES String: O=C(OC)C(CS--INVALID-LINK--=CC(C2=C1C(O)=CC=C2O)=O)C/C=C(C)\C)NC(C3=CC(S(=O)(C)=O)=CC=C3OC)=O[1]
Quantitative Data
The following tables summarize the reported quantitative data for this compound (Compound Z10), including its binding affinity and inhibitory concentrations.
Table 1: Binding Affinity (Kd) of Compound Z10 [1]
| Target | Kd (μM) |
| PKM2 | 121 |
| PDK1 | 19.6 |
Table 2: In Vitro Inhibitory Activity (IC50) of Compound Z10 [1]
| Cell Line | Cell Type | IC50 (μM) |
| DLD-1 | Colorectal Carcinoma | 10.04 |
| HCT-8 | Colorectal Carcinoma | 2.16 |
| HT-29 | Colorectal Carcinoma | 3.57 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 66.39 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of PKM2 activators like Compound Z10. These are representative protocols based on established methods in the field.
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 in the presence of an activator. A common method is a lactate dehydrogenase (LDH)-coupled assay.
Principle: The pyruvate produced by PKM2 is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Compound Z10
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add varying concentrations of Compound Z10 to the wells of the microplate.
-
Initiate the reaction by adding recombinant PKM2 to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of NADH consumption is proportional to the PKM2 activity.
-
Calculate the half-maximal activating concentration (AC50) by plotting the PKM2 activity against the logarithm of the Compound Z10 concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT-8, HT-29)
-
Complete cell culture medium
-
Compound Z10
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound Z10 for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the Compound Z10 concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colorectal cancer cell lines
-
Complete cell culture medium
-
Compound Z10
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Compound Z10 for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Signaling Pathways and Experimental Workflows
The activation of PKM2 by Compound Z10 has been shown to inhibit glycolysis and induce apoptosis in colorectal cancer cells.[1] The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating PKM2 activators.
Caption: PKM2 Activation by Compound Z10.
Caption: General Experimental Workflow.
Conclusion
This compound (Compound Z10) is a promising small molecule that targets the metabolic vulnerability of cancer cells by activating PKM2 and inhibiting PDK1. Its ability to induce apoptosis and inhibit the proliferation of colorectal cancer cells highlights its therapeutic potential. This technical guide provides a foundational understanding of Compound Z10, including its chemical properties, biological activities, and the experimental approaches for its characterization. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Dual-Modulation of Cancer Metabolism: A Technical Guide to PKM2 Activators and PDK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a compelling therapeutic window. Two pivotal enzymes at the nexus of these altered metabolic pathways are Pyruvate Kinase M2 (PKM2) and Pyruvate Dehydrogenase Kinase 1 (PDK1). PKM2, a splice isoform of pyruvate kinase, is preferentially expressed in tumor cells and can switch between a highly active tetrameric state and a less active dimeric form. The dimeric state slows glycolysis, allowing for the accumulation of glycolytic intermediates that fuel anabolic processes essential for rapid cell proliferation.[1][2] Conversely, PDK1 is a key negative regulator of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating PDC, PDK1 further promotes the glycolytic phenotype and lactate production.
Targeting either PKM2 or PDK1 individually has shown therapeutic promise. However, the simultaneous modulation of both targets—activating the tetrameric, highly active state of PKM2 to force glycolytic flux towards pyruvate production while inhibiting PDK1 to ensure the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle—represents a novel and powerful strategy to reverse the Warburg effect and starve cancer cells. This technical guide provides an in-depth overview of compounds reported to possess this dual activity, detailed experimental protocols for their characterization, and a visualization of the relevant signaling pathways.
Dual-Activity Compounds: Quantitative Data
A new class of molecules, primarily derivatives of the natural product shikonin, has been identified to exhibit dual modulatory effects on PKM2 and PDK1. The following tables summarize the available quantitative data for these compounds.
| Compound | Target | Activity | Value | Cell Line / Conditions | Reference |
| PKM2 activator 6 (Z10) | PKM2 | Kd (Activation) | 121 µM | N/A (Biochemical Assay) | [3] |
| PDK1 | Kd (Inhibition) | 19.6 µM | N/A (Biochemical Assay) | [3] | |
| Proliferation | IC50 | 10.04 µM | DLD-1 (colorectal cancer) | [3] | |
| Proliferation | IC50 | 2.16 µM | HCT-8 (colorectal cancer) | [3] | |
| Proliferation | IC50 | 3.57 µM | HT-29 (colorectal cancer) | [3] | |
| Proliferation | IC50 | 66.39 µM | MCF-10A (non-tumorigenic breast epithelial) | [3] | |
| PKM2/PDK1-IN-1 (E5) | Proliferation | IC50 | 1.51 µmol/L | H1975 (EGFR-mutated NSCLC) | [4][5] |
| Shikonin (Parent Cmpd.) | Proliferation | IC50 | 4.56 µmol/L | H1975 (EGFR-mutated NSCLC) | [5] |
| Gefitinib (Control) | Proliferation | IC50 | 25.56 µmol/L | H1975 (EGFR-mutated NSCLC) | [5] |
Note on Shikonin Derivatives: While natural shikonin is reported to be a PKM2 inhibitor, specific synthetic modifications have led to derivatives like this compound (Z10) that act as PKM2 activators while retaining PDK1 inhibitory activity.[1][6] In contrast, the shikonin derivative E5 (PKM2/PDK1-IN-1) is described as a dual inhibitor of both PKM2 and PDK1.[4][5] This highlights the nuanced structure-activity relationships within this chemical class.
Experimental Protocols
PKM2 Activity Assay (LDH-Coupled Spectrophotometric Method)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[7][8]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 10 mM)
-
ADP stock solution (e.g., 10 mM)
-
NADH stock solution (e.g., 10 mM)
-
Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle, ~1000 units/mL)
-
Test compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
ADP (final concentration, e.g., 1 mM)
-
PEP (final concentration, e.g., 0.5 mM)
-
NADH (final concentration, e.g., 0.2 mM)
-
LDH (final concentration, e.g., 8 units/mL)
-
Recombinant PKM2 (final concentration, e.g., 10-50 ng/well)
-
-
Add Test Compound: Add the desired concentration of the test compound or DMSO (vehicle control) to the wells. The final DMSO concentration should typically not exceed 1%.
-
Initiate the Reaction: The reaction can be initiated by the addition of either PKM2 or PEP.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
For activators, express the activity as a percentage of the activity in the absence of the compound (vehicle control).
-
For inhibitors, calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
PDK1 Kinase Assay (Fluorescence Polarization-Based)
This assay measures the kinase activity of PDK1 by detecting the phosphorylation of a fluorescently labeled peptide substrate. The binding of a phospho-specific antibody to the phosphorylated peptide results in a change in fluorescence polarization (FP).[9][10]
Materials:
-
Recombinant human PDK1 protein
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Fluorescently labeled PDK1 peptide substrate
-
ATP stock solution (e.g., 10 mM)
-
Anti-phospho-PDK1 substrate antibody
-
Test compound (dissolved in DMSO)
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Kinase Reaction: In the wells of the microplate, add the following:
-
Kinase Assay Buffer
-
PDK1 enzyme
-
Peptide substrate
-
Test compound at various concentrations or DMSO (vehicle control).
-
-
Initiate the Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10-100 µM).
-
Incubate: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution containing EDTA.
-
Detection: Add the anti-phospho-substrate antibody.
-
Measure FP: After a brief incubation to allow for antibody binding, measure the fluorescence polarization of each well.
-
Data Analysis:
-
The FP signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The interplay between PKM2 and PDK1 is central to the metabolic phenotype of cancer cells. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow for identifying dual-modulator compounds.
Caption: Signaling pathway of PKM2 and PDK1 in cancer metabolism.
References
- 1. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKM2/PDK1 dual-targeted shikonin derivatives restore the sensitivity of EGFR-mutated NSCLC cells to gefitinib by remodeling glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Development of a fluorescence polarization bead-based coupled assay to target different activity/conformation states of a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PKM2 Activator 6 in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cell metabolism is characterized by a profound shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic reprogramming. In cancer cells, PKM2 typically exists in a low-activity dimeric form, which slows the final step of glycolysis and allows for the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation. PKM2 activators represent a promising therapeutic strategy by forcing the enzyme into its highly active tetrameric state, thereby reversing the Warburg effect and starving cancer cells of essential building blocks.
This technical guide focuses on PKM2 Activator 6 (also known as Compound Z10) , a novel dual-target agent that not only activates PKM2 but also inhibits Pyruvate Dehydrogenase Kinase 1 (PDK1). This dual mechanism provides a powerful, synergistic approach to remodeling tumor metabolism, inhibiting cancer cell proliferation, and inducing apoptosis.
Introduction to PKM2 in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the generation of ATP.[1] While most normal adult tissues express the constitutively active PKM1 isoform, cancer cells and embryonic tissues predominantly express the PKM2 isoform.[2]
The unique regulatory properties of PKM2 are central to its role in cancer.[2] PKM2 can switch between two conformational states:
-
Low-Activity Dimer: This form is prevalent in cancer cells. Its reduced catalytic efficiency creates a "bottleneck" at the end of glycolysis. This is advantageous for cancer cells as it allows glycolytic intermediates to be diverted into crucial anabolic pathways like the pentose phosphate pathway (for nucleotide synthesis) and the serine biosynthesis pathway.[1] The dimeric form can also translocate to the nucleus, where it acts as a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α), further promoting the glycolytic phenotype and angiogenesis.[1][3]
-
High-Activity Tetramer: This is the fully active form of the enzyme. Its formation is promoted by the allosteric activator fructose-1,6-bisphosphate (FBP).[1] In this state, PKM2 efficiently converts PEP to pyruvate, maximizing ATP production through the glycolytic pathway and subsequent oxidative phosphorylation.[1]
By favoring the dimeric state, cancer cells prioritize biosynthesis over energy production, fueling rapid growth and proliferation.[2] Therefore, small-molecule activators that stabilize the tetrameric form of PKM2 are being investigated as a means to force cancer cells into a metabolic state that is non-conducive to growth.[4]
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer‐aided identification of a novel pyruvate kinase M2 activator compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shikonin Derivative, PKM2 Activator 6 (Z10): A Dual-Targeting Agent for Colorectal Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells relying on aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, has emerged as a critical regulator of this metabolic shift and a promising target for cancer therapy. Shikonin, a natural naphthoquinone, has been identified as a modulator of PKM2 activity. This technical guide focuses on a novel shikonin derivative, designated as PKM2 activator 6 (also known as compound Z10), which functions as a dual-target agent, activating PKM2 while simultaneously inhibiting pyruvate dehydrogenase kinase 1 (PDK1). This dual action presents a unique strategy to remodel tumor metabolism and induce cancer cell death, particularly in colorectal cancer (CRC).
This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data available for this compound (Z10) and the parent compound, shikonin.
Table 1: In Vitro Anti-proliferative Activity of this compound (Z10) [1][2]
| Cell Line | Cancer Type | IC50 (μM) |
| DLD-1 | Colorectal Cancer | 10.04 |
| HCT-8 | Colorectal Cancer | 2.16 |
| HT-29 | Colorectal Cancer | 3.57 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 66.39 |
Table 2: Binding Affinity of this compound (Z10) [1][2]
| Target Protein | Binding Affinity (K_d, μM) |
| PKM2 | 121 |
| PDK1 | 19.6 |
Table 3: Comparative Activity of Shikonin (as a PKM2 Inhibitor)
| Parameter | Value | Reference |
| PKM2 Inhibition (IC50) | Not explicitly quantified in most studies, but widely cited as a potent inhibitor. | [3] |
| Selectivity | Selective for PKM2 over PKM1 and PKL. | [3] |
Note: While this compound (Z10) is characterized as a PKM2 activator, specific enzymatic activation constants (e.g., AC50, k_cat, V_max) are not yet publicly available in the reviewed literature. Its function as an activator is inferred from its biological effects in cellular assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and similar compounds.
PKM2 Enzymatic Activity Assay (LDH-Coupled Method)
This assay measures the pyruvate kinase activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[4][5][6][7]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
This compound (Z10) or other test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.
-
Add the test compound (this compound) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding recombinant PKM2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the concentration of the activator to determine the AC50 value (the concentration at which the activator elicits half-maximal activation).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[2][7][8][9][10]
Materials:
-
Colorectal cancer cells (e.g., HCT-8)
-
Cell culture medium and reagents
-
This compound (Z10)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PKM2 antibody
Procedure:
-
Culture colorectal cancer cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble PKM2 in each sample by Western blotting using an anti-PKM2 antibody.
-
Quantify the band intensities and plot the percentage of soluble PKM2 against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blotting for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved Caspase-3.[1][11][12][13]
Materials:
-
Colorectal cancer cells (e.g., HCT-8)
-
This compound (Z10)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed colorectal cancer cells and treat them with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A naphthoquinone derivative, shikonin, has insulin-like actions by inhibiting both phosphatase and tensin homolog deleted on chromosome 10 and tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. astx.com [astx.com]
- 7. pelagobio.com [pelagobio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Pathways Affected by PKM2 Activator 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a significant target in cancer therapy due to its role in tumor metabolism. In cancer cells, PKM2 typically exists in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation—a phenomenon known as the Warburg effect. Small molecule activators of PKM2 aim to convert the enzyme into its highly active tetrameric form, thereby reversing the Warburg effect and inhibiting tumor growth. This technical guide focuses on PKM2 activator 6, also known as Compound Z10, a novel dual-target agent that not only activates PKM2 but also inhibits pyruvate dehydrogenase kinase 1 (PDK1). This document provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the implicated signaling cascades.
Core Compound Activity
This compound (Compound Z10) is a potent small molecule with a dual mechanism of action. It functions as an activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). This dual activity allows it to modulate cellular metabolism at two critical junctures.
| Target | Activity | Kd (μM) |
| PKM2 | Activator | 121 |
| PDK1 | Inhibitor | 19.6 |
Table 1: Binding affinities of this compound for its primary targets. Data from Ma Y, et al. (2023).[1][2]
Cellular Effects of this compound
This compound has been demonstrated to exert significant anti-cancer effects in colorectal cancer cell lines. Its primary cellular effects include the inhibition of glycolysis, induction of apoptosis, and suppression of cell proliferation and migration.
Inhibition of Cell Proliferation
The compound has shown potent anti-proliferative activity across various colorectal cancer cell lines.
| Cell Line | IC50 (μM) |
| HCT-8 | 2.16 |
| HT-29 | 3.57 |
| DLD-1 | 10.04 |
| MCF-10A (non-cancerous) | 66.39 |
Table 2: IC50 values of this compound in different cell lines. Data from Ma Y, et al. (2023).[1][2]
Affected Cellular Pathways
The dual action of this compound on PKM2 and PDK1 leads to the modulation of several critical cellular pathways that are often dysregulated in cancer.
Glycolysis and the Warburg Effect
By activating PKM2, Compound Z10 promotes the conversion of the less active dimeric form of the enzyme to its highly active tetrameric state. This enhancement of PKM2 activity accelerates the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. This action counteracts the Warburg effect by directing glucose metabolites towards ATP production rather than anabolic pathways.
Simultaneously, the inhibition of PDK1 further enhances the flux through the Krebs cycle. PDK1 normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is responsible for converting pyruvate to acetyl-CoA for entry into the Krebs cycle. By inhibiting PDK1, Compound Z10 ensures that the increased pyruvate generated from enhanced glycolysis is efficiently utilized for oxidative phosphorylation.
Apoptosis
This compound has been shown to induce apoptosis in colorectal cancer cells. This pro-apoptotic effect is likely a consequence of the metabolic stress induced by the compound. By forcing cancer cells to switch from anabolic metabolism to catabolic metabolism, the activator deprives them of the necessary building blocks for survival and proliferation. Furthermore, the inhibition of PDK1 can lead to increased production of reactive oxygen species (ROS) due to enhanced oxidative phosphorylation, which can trigger the intrinsic apoptotic pathway.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. PDK1 is a critical upstream kinase that phosphorylates and activates Akt. By inhibiting PDK1, this compound can directly suppress the activation of Akt and, consequently, the entire downstream mTOR signaling cascade. This inhibition leads to a reduction in protein synthesis and cell cycle progression.
HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic conditions. It upregulates the expression of genes involved in glycolysis, angiogenesis, and cell survival. Dimeric PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α. By promoting the tetrameric form of PKM2, this compound can reduce the nuclear pool of dimeric PKM2, thereby inhibiting HIF-1α-mediated transcription of its target genes.
Experimental Protocols
While the primary publication on this compound (Ma Y, et al. Bioorg Chem. 2023 Oct;139:106703) was not available in its entirety, the following are generalized protocols for the key experiments cited, based on standard methodologies in the field.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT-8, HT-29, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Starve the cells in serum-free medium for 24 hours.
-
Assay Setup: Place Transwell inserts (8 μm pore size) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed the starved cells in the upper chamber in serum-free medium containing this compound at various concentrations.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis for Signaling Pathways
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, HIF-1α, and a loading control like β-actin).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
References
An In-Depth Technical Guide to PKM2 Activator 6 and the Inhibition of Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate Kinase M2 (PKM2) is a critical regulator of cancer cell metabolism, playing a pivotal role in the Warburg effect. The modulation of its activity presents a promising therapeutic avenue. This technical guide provides a comprehensive overview of a novel small molecule, PKM2 activator 6 (also known as Compound Z10), a dual-target compound that functions as both a PKM2 activator and a Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitor. This document details its mechanism of action, its inhibitory effect on glycolysis, and provides relevant quantitative data and experimental protocols to facilitate further research and development.
Introduction to PKM2 in Cancer Metabolism
Cancer cells exhibit a reprogrammed metabolism characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift allows for the rapid production of ATP and provides the necessary building blocks for anabolic processes that support cell proliferation. Pyruvate Kinase M2 (PKM2), a splice isoform of the pyruvate kinase enzyme, is a key player in this metabolic reprogramming. PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.
Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer. In cancer cells, PKM2 is predominantly in its dimeric form, which slows down the glycolytic flux, leading to an accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, for the production of nucleotides, lipids, and amino acids. Therefore, strategies to activate PKM2 and promote its tetrameric form are being explored to reverse the Warburg effect and inhibit tumor growth.
This compound (Compound Z10): A Dual-Target Approach
This compound is a novel compound that has been identified as a potent modulator of cancer cell metabolism. It possesses a unique dual-targeting mechanism, acting as both an activator of PKM2 and an inhibitor of PDK1.
Mechanism of Action
3.1.1 PKM2 Activation:
Similar to other known PKM2 activators, this compound is believed to bind to an allosteric site on the PKM2 protein, promoting the formation of the stable, highly active tetrameric conformation. This conformational change increases the enzyme's affinity for its substrate, PEP, thereby accelerating the conversion of PEP to pyruvate. This enhanced glycolytic flux at the final step is intended to reduce the pool of upstream glycolytic intermediates available for anabolic processes.
3.1.2 PDK1 Inhibition:
Concurrently, this compound inhibits Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a key enzyme that negatively regulates the Pyruvate Dehydrogenase (PDH) complex by phosphorylating it, which leads to its inactivation. The PDH complex is a critical gatekeeper of mitochondrial respiration, catalyzing the conversion of pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. By inhibiting PDK1, this compound prevents the inactivation of the PDH complex, thus promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation.[1][2][3] This shifts the metabolic balance away from lactate production and towards more efficient energy production via the TCA cycle.
The dual action of this compound—enhancing the final step of glycolysis while simultaneously promoting the entry of its product, pyruvate, into the TCA cycle—results in a potent inhibition of the Warburg effect.
The "PKM2 Paradox" and Inhibition of Glycolysis
While it may seem counterintuitive for a PKM2 "activator" to inhibit overall glycolytic flux (measured by lactate production), this phenomenon, sometimes referred to as the "PKM2 paradox," has been observed with some activators. While some activators like TEPP-46 have been reported to increase glucose consumption and lactate secretion[4][5], others, and reportedly this compound, lead to a decrease in lactate production.
A proposed mechanism for this involves the downstream effects of enhanced pyruvate kinase activity. Increased conversion of PEP to pyruvate can lead to an accumulation of pyruvate, which can be shunted into the TCA cycle. This, in turn, can lead to an increase in the intracellular concentration of oxaloacetate (OAA). OAA has been shown to be a competitive inhibitor of Lactate Dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate to lactate.[6] Thus, by activating PKM2, these compounds can indirectly inhibit LDHA, leading to a reduction in lactate secretion and an overall inhibition of the glycolytic phenotype. The simultaneous inhibition of PDK1 by this compound would further potentiate this shift away from lactate production.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | 121 µM | PKM2 | [7] |
| 19.6 µM | PDK1 | [7] | |
| IC50 (Anti-proliferative) | 10.04 µM | DLD-1 (colorectal) | [7] |
| 2.16 µM | HCT-8 (colorectal) | [7] | |
| 3.57 µM | HT-29 (colorectal) | [7] | |
| 66.39 µM | MCF-10A (non-tumorigenic breast) | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
Caption: The central role of PKM2 in regulating glycolytic flux.
Caption: Dual-action mechanism of this compound.
Caption: Workflow for assessing metabolic effects of this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of this compound.
Protocol 1: In Vitro PKM2 Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
This compound (and vehicle control, e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP) solution
-
Adenosine diphosphate (ADP) solution
-
Lactate Dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide (NADH) solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to desired concentrations.
-
Prepare working solutions of PEP, ADP, and NADH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant PKM2 protein
-
NADH solution
-
LDH
-
-
Mix gently and incubate for 10 minutes at room temperature to allow the activator to bind to PKM2.
-
-
Initiate Reaction:
-
Add ADP and PEP to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the reaction rate as a function of the activator concentration to determine the AC50 (the concentration of activator that elicits a half-maximal response).
-
Protocol 2: Cellular Glucose Uptake and Lactate Production Assay
This protocol measures the effect of this compound on two key indicators of glycolysis in cultured cells: the consumption of glucose from the medium and the secretion of lactate into the medium.
Materials:
-
Cancer cell line of interest (e.g., DLD-1, HCT-8)
-
Complete cell culture medium
-
This compound (and vehicle control)
-
Phosphate-buffered saline (PBS)
-
Glucose uptake assay kit (e.g., fluorescent 2-deoxyglucose-based)
-
Lactate production assay kit (e.g., colorimetric or fluorometric)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
96-well cell culture plates
-
Microplate reader (fluorescence and absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow cells to adhere and grow overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Sample Collection:
-
At the end of the incubation period, carefully collect the culture medium from each well for the lactate and glucose assays. Store on ice.
-
Wash the cells remaining in the plate with cold PBS.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well to lyse the cells.
-
Collect the cell lysates for protein quantification.
-
-
Metabolite Assays:
-
Lactate Production: Measure the lactate concentration in the collected culture medium according to the manufacturer's protocol of the lactate assay kit.
-
Glucose Uptake: Measure the remaining glucose concentration in the collected culture medium using a glucose assay kit. The amount of glucose taken up by the cells is the difference between the initial glucose concentration in the fresh medium and the measured concentration.
-
-
Protein Quantification:
-
Measure the total protein concentration in the cell lysates using a BCA assay.
-
-
Data Analysis:
-
Normalize the lactate production and glucose uptake values to the total protein content for each well to account for differences in cell number.
-
Compare the normalized values between the treated and control groups to determine the effect of this compound.
-
Conclusion
This compound (Compound Z10) represents a promising therapeutic candidate due to its novel dual-action mechanism. By activating PKM2 and inhibiting PDK1, it effectively counteracts the Warburg effect, a hallmark of cancer metabolism. This dual targeting leads to an inhibition of glycolysis, characterized by a reduction in lactate production and a promotion of mitochondrial respiration. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of modulating PKM2 and PDK1 in oncology. Further investigation into the nuanced effects of this compound on various cancer types and its in vivo efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDK1 inhibition reduces autophagy and cell senescence through the PI3K/AKT signalling pathway in a cigarette smoke mouse emphysema model - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Compound Z10: A Dual-Target PKM2 Activator and PDK1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Z10, a novel benzenesulfonyl derivative of shikonin, has been identified as a promising dual-target agent for cancer therapy. Foundational research has demonstrated its ability to simultaneously activate Pyruvate Kinase M2 (PKM2) and inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1). This dual action effectively remodels tumor cell metabolism by promoting the less active dimeric form of PKM2 to its active tetrameric state, thereby enhancing glycolysis, while also inhibiting PDK1 to suppress the Warburg effect. Preclinical studies in colorectal cancer (CRC) models have shown that Compound Z10 inhibits cell proliferation, migration, and induces apoptosis. Furthermore, in vivo xenograft models have confirmed its anti-tumor activity, demonstrating tumor growth inhibition and induction of apoptosis with favorable toxicity profiles compared to its parent compound, shikonin. This guide provides a comprehensive overview of the foundational research on Compound Z10, including its biochemical activity, cellular effects, and detailed experimental protocols for its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from foundational preclinical studies of Compound Z10.
Table 1: Biochemical Activity of Compound Z10
| Target | Assay Type | Value (µM) | Reference |
| PKM2 | Binding Affinity (KD) | 121 | [1] |
| PDK1 | Binding Affinity (KD) | 19.6 | [1] |
Table 2: In Vitro Cellular Proliferation Inhibition by Compound Z10
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colorectal Carcinoma | 10.04 | [1] |
| HCT-8 | Colorectal Carcinoma | 2.16 | [1] |
| HT-29 | Colorectal Carcinoma | 3.57 | [1] |
| MCF-10A | Non-tumorigenic breast epithelial | 66.39 | [1] |
Signaling Pathways and Mechanism of Action
Compound Z10 exerts its anti-tumor effects by modulating two critical nodes in cancer cell metabolism: PKM2 and PDK1. The following diagram illustrates the proposed signaling pathway and the dual-targeting mechanism of Compound Z10.
References
Exploring the Therapeutic Potential of PKM2 Activator 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, primarily known for its role in the Warburg effect. In tumor cells, PKM2 typically exists in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 represent a promising therapeutic strategy to reverse this metabolic phenotype and inhibit tumor growth. This technical guide focuses on PKM2 activator 6 (also known as Compound Z10), a novel dual-target agent that not only activates PKM2 but also inhibits PDK1. We will delve into its mechanism of action, present its quantitative biological data, provide detailed experimental protocols for its evaluation, and visualize the relevant signaling pathways.
Introduction to PKM2 and Its Role in Cancer
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate with the generation of ATP. The M2 isoform of this enzyme is preferentially expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, various signaling pathways promote the dimeric form, leading to a bottleneck in glycolysis. This metabolic shift, known as the Warburg effect, allows cancer cells to utilize glucose-derived carbons for the synthesis of nucleotides, amino acids, and lipids, thereby supporting anabolic growth.
Activation of PKM2 with small molecules forces the equilibrium towards the tetrameric state, restoring high pyruvate kinase activity. This reversal of the Warburg effect is hypothesized to deplete the biosynthetic precursors essential for cancer cell proliferation and induce metabolic stress, ultimately leading to cell death.
This compound (Compound Z10): A Dual-Target Inhibitor
This compound, also referred to as Compound Z10, is a novel small molecule identified as a dual-action therapeutic agent. It functions as an activator of PKM2 and an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2] This dual mechanism is particularly compelling as PDK1 inhibition can further enhance the metabolic shift towards oxidative phosphorylation, complementing the effects of PKM2 activation.
Mechanism of Action
This compound allosterically binds to PKM2, stabilizing its tetrameric conformation. This increases the enzyme's affinity for its substrate, PEP, and promotes the conversion of PEP to pyruvate, thereby enhancing glycolytic flux. By inhibiting PDK1, Compound Z10 prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. An active PDH complex is crucial for converting pyruvate into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The synergistic action of PKM2 activation and PDK1 inhibition effectively reverses the Warburg effect, forcing cancer cells to switch from aerobic glycolysis to oxidative phosphorylation, a metabolic state less conducive to rapid proliferation.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.[1][2]
Table 1: Binding Affinity of this compound
| Target Protein | Dissociation Constant (Kd) |
| PKM2 | 121 µM |
| PDK1 | 19.6 µM |
Table 2: In Vitro Anti-proliferative Activity of this compound (IC50)
| Cell Line | Cell Type | IC50 (µM) |
| DLD-1 | Colorectal Carcinoma | 10.04 |
| HCT-8 | Colorectal Carcinoma | 2.16 |
| HT-29 | Colorectal Carcinoma | 3.57 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 66.39 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PKM2 Activation
The activation of PKM2 by compounds like Activator 6 initiates a cascade of metabolic changes that counter the altered metabolism of cancer cells. The following diagram illustrates the central role of PKM2 in glycolysis and how its activation reverses the Warburg effect.
Experimental Workflow for Evaluating PKM2 Activators
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PKM2 activator.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PKM2 activators. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
This compound (Compound Z10) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP (final concentration, e.g., 0.5 mM), ADP (final concentration, e.g., 1 mM), NADH (final concentration, e.g., 0.2 mM), and LDH (final concentration, e.g., 10 units/mL).
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include a DMSO control.
-
Add the recombinant PKM2 enzyme to each well to a final concentration of, for example, 10 nM.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of reaction (V0) from the linear portion of the curve.
-
Plot the reaction rates against the concentration of this compound to determine the AC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT-8, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Compound Z10)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colorectal cancer cell line
-
This compound (Compound Z10)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Colorectal cancer cell line (e.g., HCT-116)
-
This compound (Compound Z10) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 106 cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily via oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
This compound (Compound Z10) presents a promising therapeutic strategy for colorectal cancer by targeting the metabolic vulnerabilities of tumor cells. Its dual action as a PKM2 activator and a PDK1 inhibitor offers a multi-pronged approach to reverse the Warburg effect and induce cancer cell death. The quantitative data demonstrate its potency and selectivity for cancer cells over non-tumorigenic cells. The provided experimental protocols offer a framework for the further investigation and development of this and other PKM2-targeting compounds. The continued exploration of PKM2 activators holds significant potential for the development of novel and effective cancer therapies.
References
The Dual-Targeting Agent PKM2 Activator 6: A Technical Overview of its Anti-Colorectal Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pyruvate kinase M2 (PKM2) activator 6, also known as compound Z10, and its multifaceted effects on colorectal cancer (CRC) cells. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support ongoing research and drug development efforts in oncology.
Core Findings on PKM2 Activator 6 in Colorectal Cancer
This compound has been identified as a novel dual-target agent with promising anti-cancer properties in CRC models. It functions as both an activator of the M2 isoform of pyruvate kinase (PKM2) and an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1)[1]. This dual mechanism of action leads to a potent anti-proliferative and pro-apoptotic cellular response.
Quantitative Data Summary
The biological activity of this compound has been quantified across several colorectal cancer cell lines. The following table summarizes the key inhibitory concentrations (IC50) for cell proliferation and the binding affinities (Kd) for its molecular targets.
| Parameter | Cell Line/Target | Value | Reference |
| IC50 (Proliferation) | DLD-1 | 10.04 µM | [1] |
| HCT-8 | 2.16 µM | [1] | |
| HT-29 | 3.57 µM | [1] | |
| Kd (Binding Affinity) | PKM2 | 121 µM | [1] |
| PDK1 | 19.6 µM | [1] |
Table 1: Quantitative biological activity of this compound.
In addition to inhibiting cell proliferation, this compound has been shown to induce apoptosis, inhibit cell migration, and suppress glycolysis in colorectal cancer cells[1].
Signaling Pathways Modulated by this compound
The dual-targeting nature of this compound suggests its intervention in at least two critical signaling pathways frequently dysregulated in colorectal cancer: the PKM2-STAT3 axis and the PI3K/Akt pathway via PDK1 inhibition.
Proposed Signaling Mechanism of this compound
The following diagram illustrates the proposed mechanism of action for this compound in colorectal cancer cells, integrating its effects on both PKM2 and PDK1.
Caption: Proposed dual-action mechanism of this compound in CRC cells.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the effects of this compound on colorectal cancer cells. These are based on standard methodologies and may have been adapted in the original research.
Cell Proliferation (MTT/CCK8 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for a typical cell proliferation assay.
Protocol:
-
Seed colorectal cancer cells (e.g., DLD-1, HCT-8, HT-29) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or CCK8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed CRC cells in 6-well plates and treat with this compound at a concentration around its IC50 value for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Migration Assay (Wound Healing/Transwell)
These assays assess the ability of cells to move into an empty space, a key characteristic of cancer cell metastasis.
Caption: Workflows for wound healing and transwell migration assays.
Wound Healing Protocol:
-
Grow CRC cells to a confluent monolayer in 6-well plates.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Glycolysis Assay (Lactate Production/Glucose Consumption)
These assays measure key metabolic consequences of altered glycolytic flux.
Protocol:
-
Culture CRC cells in the presence of this compound or a vehicle control for a defined period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Measure the concentration of lactate in the medium using a lactate assay kit.
-
Measure the concentration of glucose remaining in the medium using a glucose assay kit.
-
Normalize the lactate production and glucose consumption to the cell number.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Treat CRC cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, PKM2, PDK1, and a loading control like β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
Conclusion
This compound (compound Z10) represents a promising therapeutic candidate for colorectal cancer by dually targeting PKM2 and PDK1. Its ability to inhibit proliferation, induce apoptosis, and suppress migration in CRC cells underscores its potential. Further investigation into its in vivo efficacy and safety profile, along with a more detailed elucidation of its downstream signaling effects, will be crucial for its clinical translation. The experimental frameworks provided in this guide offer a foundation for researchers to further explore the therapeutic utility of this and similar compounds.
References
An In-depth Technical Guide on the Core Principles of PKM2 Activation by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that plays a pivotal role in cancer metabolism. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 is predominant, leading to the accumulation of glycolytic intermediates that are funneled into biosynthetic pathways to support cell proliferation. This metabolic reprogramming, known as the Warburg effect, makes PKM2 an attractive target for therapeutic intervention. Small-molecule activators that stabilize the active tetrameric form of PKM2 can reverse this effect, shifting metabolism back towards catabolism and inhibiting tumor growth. This technical guide provides an in-depth overview of the basic principles of PKM2 activation by small molecules, including its structural regulation, the mechanism of action of activators, and the downstream cellular consequences. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to aid researchers in this field.
Introduction: The Role of PKM2 in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in embryonic and cancer cells. PKM2 exists in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric/monomeric form.[1] In cancer cells, this equilibrium is shifted towards the less active dimeric state. This is advantageous for tumor growth as it slows down the glycolytic flux at the final step, leading to an accumulation of upstream glycolytic intermediates. These intermediates are then diverted into anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide and NADPH synthesis, and the serine biosynthesis pathway for amino acid and lipid production, all of which are essential for rapid cell proliferation.[2]
The activity of PKM2 is allosterically regulated by endogenous molecules. Fructose-1,6-bisphosphate (FBP), an early glycolytic intermediate, is a potent allosteric activator that promotes the formation of the active tetramer.[3] Conversely, other metabolites and post-translational modifications can favor the inactive dimeric state. The unique regulatory properties of PKM2, in contrast to the constitutively active PKM1 isoform, make it a compelling target for the development of small-molecule cancer therapeutics.
Mechanism of PKM2 Activation by Small Molecules
Small-molecule activators of PKM2 function by stabilizing the active tetrameric conformation of the enzyme. These compounds typically bind to an allosteric pocket at the subunit interface of the PKM2 tetramer, a site distinct from the binding site of the endogenous activator FBP.[3] By binding to this site, the small molecules lock the enzyme in its high-activity tetrameric state, effectively mimicking the function of the constitutively active PKM1 isoform.[4] This forced activation of PKM2 redirects the metabolic flux towards pyruvate and subsequent ATP production, thereby reducing the availability of glycolytic intermediates for anabolic processes.[2] A significant consequence of this metabolic shift is the induction of serine auxotrophy in cancer cells, rendering them dependent on an external supply of serine for survival.[2][5]
Quantitative Data on Small-Molecule PKM2 Activators
A number of small-molecule activators of PKM2 have been developed and characterized. The table below summarizes the key quantitative data for some of the most well-studied compounds.
| Compound | Activator Class | AC50 (nM) | EC50 (µM) | Maximum Activation | Reference(s) |
| TEPP-46 (ML-265) | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | 92 | - | ~292% | [6] |
| DASA-58 | N,N'-diarylsulfonamide | 38 | 19.6 | Not Reported | [7] |
| Compound 9 | Dihydro-furo-[3,4-c]pyrrol-1-one derivative | 17 | - | Not Reported | [2] |
| SGI-9380 | Not Specified | ~15 (for PEP) | - | ~600% | [8] |
| SGI-10067 | Not Specified | ~18 (for PEP) | - | ~600% | [8] |
*AC50 (Half-maximal activating concentration) is the concentration of the activator that produces 50% of its maximum effect in a biochemical assay. *EC50 (Half-maximal effective concentration) is the concentration of the activator that gives a half-maximal response in a cell-based assay.
Experimental Protocols
Biochemical Assays for PKM2 Activity
This is a continuous kinetic assay that measures the production of pyruvate by PKM2. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[9]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Small-molecule activator (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
Assay Buffer
-
200 µM PEP
-
200 µM ADP
-
200 µM NADH
-
200 U/mL LDH
-
Desired concentration of the small-molecule activator (or DMSO for control).
-
-
Pre-incubate the plate at 25°C for 5-10 minutes to reach temperature equilibrium.
-
Initiate the reaction by adding recombinant PKM2 enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
Calculate the rate of reaction (ΔA340/minute) from the initial linear portion of the curve. The activity of PKM2 is directly proportional to the rate of NADH oxidation.
This is an endpoint assay that measures the amount of ATP produced by the PKM2 reaction. The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is proportional to the ATP concentration.[1][10][11]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 5x PKM2 Assay Buffer (e.g., from a commercial kit)
-
5x Diluent Solution
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Small-molecule activator (dissolved in DMSO)
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare a Master Mix 1 containing diluted PKM2 enzyme in 1x Diluent Solution.
-
Add the Master Mix 1 to the wells of the 96-well plate.
-
Add the small-molecule activator at various concentrations (or DMSO for control) to the respective wells and pre-incubate for 20 minutes at room temperature.
-
Prepare a Master Mix 2 containing 5x PKM2 Assay Buffer, ADP, and PEP.
-
Initiate the reaction by adding Master Mix 2 to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add an equal volume of Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ATP produced and thus to the PKM2 activity.
Cell-Based Assays
CETSA is a method to verify the engagement of a small molecule with its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.[12][13]
Materials:
-
Cancer cell line expressing PKM2
-
Cell culture medium and supplements
-
Small-molecule activator
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the small-molecule activator or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble PKM2 in the supernatant by Western blotting using an anti-PKM2 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
This technique traces the fate of ¹³C-labeled substrates (e.g., glucose) through metabolic pathways to quantify the changes in metabolic fluxes upon PKM2 activation.[14][15][16]
Materials:
-
Cancer cell line
-
Culture medium with and without glucose and glutamine
-
¹³C-labeled glucose (e.g., [U-¹³C]-glucose)
-
Small-molecule activator
-
Metabolite extraction solution (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in standard medium.
-
Switch the medium to one containing the ¹³C-labeled glucose and treat with the PKM2 activator or vehicle.
-
Incubate for a time sufficient to reach isotopic steady state (typically 18-24 hours).
-
Quench metabolism rapidly by washing with ice-cold PBS.
-
Extract intracellular metabolites using cold extraction solution.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., glycolytic intermediates, amino acids) by LC-MS.
-
Use metabolic flux analysis software to calculate the relative or absolute fluxes through different pathways. Activation of PKM2 is expected to increase the flux through glycolysis to pyruvate and decrease the flux into anabolic pathways.
This assay demonstrates the induced dependency of cancer cells on exogenous serine following PKM2 activation.[2][5]
Materials:
-
Cancer cell line
-
Complete culture medium
-
Serine-free culture medium
-
Small-molecule activator
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates in complete medium and allow them to attach overnight.
-
Replace the medium with either complete medium or serine-free medium.
-
Treat the cells with a serial dilution of the PKM2 activator or vehicle.
-
Incubate for 72 hours.
-
Measure cell proliferation/viability using a suitable assay.
-
A significant decrease in cell viability in the serine-free medium in the presence of the PKM2 activator, compared to the complete medium, indicates the induction of serine auxotrophy.
Signaling Pathways and Logical Relationships
Regulation of PKM2 Oligomeric State
The equilibrium between the active tetramer and the inactive dimer of PKM2 is a central control point in cancer cell metabolism. This is influenced by both endogenous allosteric modulators and small-molecule activators.
Caption: Regulation of PKM2 oligomeric state by endogenous and small-molecule activators.
PI3K/AKT/mTOR Signaling Pathway and PKM2
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and it influences PKM2 expression and activity.
Caption: The PI3K/AKT/mTOR pathway regulates PKM2 expression via HIF-1α.
HIF-1α and c-Myc Regulation of PKM2
Hypoxia-inducible factor 1-alpha (HIF-1α) and the oncogene c-Myc are key transcription factors that directly and indirectly regulate the expression and splicing of PKM2, creating a positive feedback loop that promotes aerobic glycolysis.[17][18][19][20]
Caption: HIF-1α and c-Myc promote PKM2 expression and alternative splicing.
Conclusion
The activation of PKM2 by small molecules represents a promising therapeutic strategy for the treatment of cancer. By forcing PKM2 into its active tetrameric state, these compounds reverse the metabolic phenotype of cancer cells, shifting them from an anabolic to a catabolic state and thereby inhibiting their proliferation. This in-depth technical guide has provided a comprehensive overview of the core principles underlying this approach, including the molecular mechanisms, quantitative data on key activators, and detailed experimental protocols. The provided visualizations of the relevant signaling pathways further illuminate the complex regulatory network in which PKM2 is a central node. It is anticipated that this guide will serve as a valuable resource for researchers dedicated to the development of novel cancer therapies targeting tumor metabolism.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule activation of PKM2 in cancer cells induces serine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. astx.com [astx.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. promega.com [promega.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. HnRNP proteins controlled by c-Myc deregulate pyruvate kinase mRNA splicing in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyruvate kinase M2 is a PHD3-stimulated coactivator for hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PKM2 and HIF-1α regulation in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Targeting of PKM2 and PDK1: A Technical Guide to Remodeling Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic reprogramming of cancer cells, characterized by a preference for aerobic glycolysis (the Warburg effect), presents a compelling therapeutic target. Two pivotal enzymes in this altered metabolic landscape are Pyruvate Kinase M2 (PKM2) and Pyruvate Dehydrogenase Kinase 1 (PDK1). PKM2, the embryonic isoform of pyruvate kinase, is predominantly expressed in tumor cells and can exist in a low-activity dimeric state, which diverts glycolytic intermediates towards anabolic processes that fuel cancer cell proliferation.[1] PDK1, on the other hand, inhibits the pyruvate dehydrogenase complex (PDC), thereby preventing pyruvate from entering the tricarboxylic acid (TCA) cycle for oxidative phosphorylation and reinforcing the glycolytic phenotype. The dual-targeting of PKM2 and PDK1 with a single therapeutic agent or combination therapy represents a promising strategy to synergistically disrupt cancer metabolism, reverse the Warburg effect, and induce cell death. This guide provides an in-depth overview of the core concepts, experimental validation, and key signaling pathways involved in this dual-targeting approach.
The Rationale for Dual-Targeting PKM2 and PDK1
Targeting either PKM2 or PDK1 alone has shown limitations in achieving significant anti-tumor activity. The rationale for a dual-targeting strategy is rooted in the complementary roles these enzymes play in regulating the metabolic fate of pyruvate.
-
PKM2 Activation: Shifting the equilibrium of PKM2 from its low-activity dimeric form to its highly active tetrameric form accelerates the conversion of phosphoenolpyruvate (PEP) to pyruvate. This enhances the glycolytic flux towards the end of the pathway. Several small molecule activators of PKM2, such as ML265 and TEPP-46, have been developed to achieve this.[2][3]
-
PDK1 Inhibition: Inhibiting PDK1 activity prevents the phosphorylation and inactivation of the PDC. This, in turn, promotes the conversion of pyruvate to acetyl-CoA, facilitating its entry into the TCA cycle for oxidative phosphorylation. PDK1 inhibitors, such as AZD7545 and dichloroacetate (DCA), effectively block this key regulatory point of the Warburg effect.
By simultaneously activating PKM2 and inhibiting PDK1, cancer cells are metabolically reprogrammed. The increased pyruvate production from PKM2 activation is channeled into the TCA cycle due to PDK1 inhibition, leading to a metabolic state that is unsustainable for cancer cells, ultimately triggering apoptosis and inhibiting proliferation.
Key Signaling Pathways
The expression and activity of both PKM2 and PDK1 are intricately regulated by major oncogenic signaling pathways, primarily the PI3K/AKT/mTOR and HIF-1α pathways.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[4] Its activation in cancer cells leads to the upregulation of key metabolic enzymes, including PKM2 and PDK1.[5][6]
-
AKT-mediated Regulation: Activated AKT can promote the expression of glycolytic genes.
-
mTOR-mediated Regulation: mTOR, a downstream effector of AKT, activates the transcription factor HIF-1α, which in turn upregulates the expression of both PKM2 and PDK1.[1]
dot
Caption: PI3K/AKT/mTOR pathway regulation of PKM2 and PDK1 expression.
The HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator that enables cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment. HIF-1α directly promotes the transcription of genes encoding glycolytic enzymes, including PKM2 and PDK1, to facilitate the shift to aerobic glycolysis.[5][7]
dot
Caption: HIF-1α-mediated transcriptional upregulation of PKM2 and PDK1.
Quantitative Data on Dual-Targeting Strategies
Several studies have provided quantitative evidence supporting the synergistic anti-cancer effects of dual-targeting PKM2 and PDK1. A notable example is the development of shikonin derivatives as dual-target agents.
| Compound/Combination | Cell Line | Target(s) | IC50 (µM) | Effect | Reference |
| E5 (Shikonin derivative) | H1975 (EGFR mutant NSCLC) | PKM2/PDK1 | 1.51 | Increased inhibitory activity | [8] |
| Shikonin | H1975 | PKM2/PDK1 | 4.56 | Lead compound | [8] |
| Gefitinib | H1975 | EGFR | 25.56 | Positive control | [8] |
| ML265 + AZD7545 | H1299 (NSCLC) | PKM2 activator + PDK1 inhibitor | - | Synergistic inhibition of proliferation and induction of apoptosis | [8] |
| TEPP-46 + 2-DG | H1299 (NSCLC) | PKM2 activator + Glycolysis inhibitor | - | Reduced cell viability | [3][9] |
Experimental Protocols
The validation of dual-targeting strategies for PKM2 and PDK1 involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Western Blot Analysis for PKM2 and PDK1 Expression
Objective: To determine the protein levels of PKM2 and PDK1 in cancer cells following treatment with dual-targeting agents.
Protocol:
-
Cell Lysis:
-
Treat cancer cells with the desired concentrations of the dual-targeting agent for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PKM2 (e.g., 1:1000 dilution) and PDK1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Seahorse XF Metabolic Flux Analysis
Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with sequential inhibitors of mitochondrial respiration:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
-
Data Acquisition and Analysis:
-
Calibrate the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Measure OCR and ECAR before and after each injection.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Cell Viability and Apoptosis Assays
Objective: To quantify the effect of dual-targeting agents on cancer cell proliferation and programmed cell death.
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and treat with a range of concentrations of the dual-targeting agent for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI Staining):
-
Treat cells with the dual-targeting agent for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Glucose Uptake and Lactate Production Assays
Objective: To measure the effect of dual-targeting agents on key metabolic activities of cancer cells.
Glucose Uptake Assay:
-
Culture cells in the presence of the dual-targeting agent.
-
Incubate the cells with a fluorescent glucose analog, such as 2-NBDG.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader to quantify glucose uptake.[11][12]
Lactate Production Assay:
-
Collect the culture medium from cells treated with the dual-targeting agent.
-
Use a commercially available lactate assay kit to measure the concentration of lactate in the medium, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.[13][14]
Experimental and Logical Workflows
The development and validation of a dual-targeting strategy for PKM2 and PDK1 follows a structured workflow.
dot
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 7. PI3K/Akt and HIF-1 signaling pathway in hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and preclinical evaluation of PKM2/PDK1 dual-targeted modulators | BioWorld [bioworld.com]
- 9. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ieim.med.ovgu.de [ieim.med.ovgu.de]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Glucose Uptake and Lactate Production [bio-protocol.org]
- 14. bmglabtech.com [bmglabtech.com]
Whitepaper: A Guide to the Initial Characterization of Novel Pyruvate Kinase M2 (PKM2) Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for PKM2 Activation
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1] Unlike its constitutively active isoform, PKM1, PKM2 is subject to complex allosteric regulation and can exist in two main conformational states: a highly active tetramer and a less active dimer/monomer.[2][3] In many cancer cells, PKM2 is predominantly in the less active dimeric state, a feature that supports the metabolic reprogramming known as the "Warburg effect".[2] This state slows the glycolytic flux, allowing for the diversion of glucose intermediates into crucial biosynthetic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis, which support rapid cell proliferation.[4][5]
The activation of PKM2, which promotes the stable tetrameric form, is an attractive therapeutic strategy.[6][7] By forcing PKM2 into its highly active state, activators can reverse the Warburg effect, enhance oxidative phosphorylation, and limit the availability of anabolic precursors, thereby suppressing tumor growth.[7][8] Furthermore, PKM2 activation has been shown to induce a dependency on external sources of non-essential amino acids like serine, creating a synthetic lethal vulnerability in cancer cells.[5] This guide provides a comprehensive overview of the essential experiments and data required for the initial characterization of novel small-molecule PKM2 activators.
Biochemical Characterization
The primary goal of biochemical characterization is to quantify the direct effect of a novel compound on the enzymatic activity of purified recombinant PKM2 protein and to understand its mechanism of action.
Key Experiments and Methodologies
2.1.1 Enzymatic Activity Assay (LDH-Coupled)
This is a continuous kinetic assay that measures the production of pyruvate. The pyruvate is converted to lactate by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD+. The rate of PKM2 activity is therefore proportional to the decrease in NADH absorbance at 340 nm.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Substrates: Prepare stock solutions of ADP and PEP.
-
Coupling Enzyme/Cofactor: Prepare a solution containing LDH and NADH in Assay Buffer.
-
Enzyme: Dilute purified recombinant human PKM2 to the desired concentration (e.g., 4 nM) in Assay Buffer.[9]
-
Test Compound: Prepare serial dilutions of the novel activator in DMSO. The final DMSO concentration in the assay should not exceed 1-3%.[9][11]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of a master mix containing Assay Buffer, ADP, PEP, LDH, and NADH.
-
Add 1 µL of the test compound dilution (or DMSO for control).
-
Initiate the reaction by adding 50 µL of the diluted PKM2 enzyme solution.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the reaction rate (V) from the linear portion of the kinetic curve.
-
-
Data Analysis:
-
Plot the reaction rate against the compound concentration.
-
Determine the half-maximal activating concentration (AC50) by fitting the data to a dose-response curve.
-
2.1.2 ATP Production Assay (Luminescence-Based)
This is an endpoint assay that quantifies the amount of ATP produced by the PKM2 reaction using a luciferase-based system, such as the Kinase-Glo® reagent.[9][11] This method is often less prone to compound interference than absorbance-based assays.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer, substrates (ADP, PEP), PKM2 enzyme, and test compounds as described in section 2.1.1.
-
-
Assay Procedure (white, opaque 96-well plate format):
-
Data Acquisition:
-
Stop the reaction and measure ATP by adding an equal volume of a commercially available ATP detection reagent (e.g., Kinase-Glo® Max).[11]
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent activation relative to a DMSO control.
-
Determine the AC50 value from the dose-response curve.
-
Data Presentation: Biochemical Activity
Quantitative data for novel activators should be summarized for clear comparison against controls, such as the endogenous allosteric activator fructose-1,6-bisphosphate (FBP) and known tool compounds.[5]
| Compound | Assay Type | Target | AC50 (nM) | Max Activation (% of FBP) | Hill Slope |
| Novel Activator X | LDH-Coupled | PKM2 | 85 | 105% | 1.1 |
| Novel Activator Y | Kinase-Glo | PKM2 | 120 | 98% | 0.9 |
| Novel Activator Z | LDH-Coupled | PKM2 | >10,000 | N/A | N/A |
| FBP (Control) | LDH-Coupled | PKM2 | 5,000 | 100% | 1.5 |
| ML-265 (Control) | LDH-Coupled | PKM2 | 70[10] | 110% | 1.2 |
Cellular Characterization
Cellular assays are critical to confirm that a compound can engage PKM2 within a biological system and elicit the desired phenotypic response.
Key Experiments and Methodologies
3.1.1 Cellular PKM2 Activity Assay
This assay measures the activity of PKM2 from cell lysates after the cells have been treated with the novel compound. It confirms on-target activity in a cellular context.[5]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., Cell Signaling lysis buffer).[5]
-
-
Activity Measurement:
-
Use the cell lysate as the source of the PKM2 enzyme in either the LDH-coupled or ATP production assay as described in sections 2.1.1 and 2.1.2.
-
Normalize the measured activity to the total protein concentration in the lysate.
-
3.1.2 Cell Viability Assay under Nutrient Stress
PKM2 activation is known to induce serine auxotrophy.[5] Therefore, assessing the compound's effect on cell viability in media lacking non-essential amino acids (NEAA) is a key functional assay.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Incubation and Viability Measurement:
-
Incubate the cells for 72 hours.[5]
-
Measure cell viability using a standard method, such as CellTiter-Blue® or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to DMSO-treated controls.
-
Determine the half-maximal inhibitory concentration (IC50) for each condition. A significant drop in the IC50 value in NEAA-depleted media is indicative of the desired mechanism of action.
-
Data Presentation: Cellular Activity
| Compound | Cellular AC50 (nM) (A549 Cells) | Cell Viability IC50 (nM) (Complete Medium) | Cell Viability IC50 (nM) (-NEAA Medium) | Selectivity Window (-NEAA / Complete) |
| Novel Activator X | 150 | 8,500 | 250 | 34.0x |
| Novel Activator Y | 220 | >10,000 | 410 | >24.4x |
| Novel Activator Z | >10,000 | >10,000 | >10,000 | N/A |
| TP-1454 (Control) | <20[2] | >10,000 | 19[2] | >526x |
Visualizing Pathways and Workflows
PKM2 Regulatory and Signaling Pathway
The activity of PKM2 is central to cellular metabolism and is influenced by various upstream signals. Its state—active tetramer versus inactive dimer—dictates downstream metabolic flux and non-canonical nuclear functions.
Caption: The PKM2 equilibrium is regulated by metabolites and signaling, impacting metabolic fate.
Experimental Workflow for Activator Characterization
A structured, multi-stage workflow ensures that promising compounds are efficiently identified and characterized, moving from high-throughput screening to detailed cellular analysis.
Caption: A streamlined workflow for identifying and validating novel PKM2 activators.
Conclusion
The initial characterization of novel PKM2 activators requires a systematic approach combining robust biochemical and cellular assays. By quantifying enzymatic activation, confirming on-target effects in cells, and demonstrating a relevant cancer-specific phenotype such as serine auxotrophy, researchers can build a strong data package. This foundational knowledge is essential for identifying promising lead candidates and advancing the development of new metabolic therapies for cancer and other diseases where PKM2 modulation is beneficial.[3][12]
References
- 1. embopress.org [embopress.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computer‐aided identification of a novel pyruvate kinase M2 activator compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. One moment, please... [astx.com]
- 10. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
The Core Mechanism of Apoptosis Induction by PKM2 Activator 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, primarily known for its role in the Warburg effect, which supports anabolic processes and tumor growth. The less active dimeric form of PKM2 is predominant in cancer cells, diverting glucose metabolites into biosynthetic pathways. Small molecule activators that stabilize the highly active tetrameric form of PKM2 can reverse this metabolic phenotype, representing a promising anti-cancer strategy. This technical guide provides an in-depth analysis of PKM2 activator 6 (also known as Compound Z10), detailing its mechanism of action in inducing apoptosis in cancer cells. We will explore the underlying signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays.
Introduction to PKM2 and its Role in Apoptosis
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1] The M2 isoform, PKM2, is uniquely expressed in proliferating cells, including cancer cells, and can exist in two interchangeable states: a highly active tetramer and a less active dimer.[1][2] In tumor cells, various signals promote the dimeric form. This reduced enzymatic activity leads to the accumulation of upstream glycolytic intermediates, which are then shunted into crucial biosynthetic pathways like the pentose phosphate pathway (PPP) for nucleotide and lipid synthesis, providing a growth advantage.[3][4]
Modulating the activity of PKM2 is a key therapeutic target. Activating PKM2 forces the enzyme into its tetrameric state, reversing the Warburg effect and re-engaging oxidative phosphorylation.[4] This metabolic shift can induce a state of cellular stress, leading to apoptosis. The inhibition or knockdown of PKM2 has been shown to induce apoptosis by altering the ratio of pro-apoptotic to anti-apoptotic proteins like Bax and Bcl-2, leading to the release of cytochrome c and the activation of caspases 3 and 9.[4][5]
This compound (Compound Z10)
This compound is a small molecule that functions as both a PKM2 activator and an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][6] Its primary mechanism in cancer therapy is the activation of PKM2, which inhibits glycolysis and induces apoptosis in colorectal cancer cells, while also inhibiting cell proliferation and migration.[6]
Mechanism of Action: Induction of Apoptosis
Activation of PKM2 by compound 6 triggers a cascade of events that reprogram cellular metabolism and ultimately lead to programmed cell death.
-
Metabolic Reprogramming : By forcing PKM2 into its active tetrameric state, the activator enhances the conversion of PEP to pyruvate. This shift directs glucose metabolism away from aerobic glycolysis and towards the mitochondrial tricarboxylic acid (TCA) cycle.[4]
-
Increased Oxidative Stress : The reduced flow of glucose intermediates into the pentose phosphate pathway (PPP) decreases the production of NADPH.[3] NADPH is a critical reducing equivalent required for the regeneration of glutathione (GSH), a primary cellular antioxidant. Consequently, the cell's capacity to neutralize reactive oxygen species (ROS) is diminished, leading to increased intracellular ROS levels and oxidative stress.[3]
-
Activation of the Intrinsic Apoptotic Pathway : Heightened oxidative stress and metabolic disruption trigger the intrinsic, or mitochondrial, pathway of apoptosis. This involves:
-
Modulation of Bcl-2 Family Proteins : PKM2 activation can lead to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : An elevated Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[5]
-
Caspase Cascade Activation : In the cytoplasm, cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell.[1][5]
-
Quantitative Data
The efficacy of this compound has been quantified across several cancer cell lines. The compound's binding affinity for its targets and its inhibitory concentration for cell proliferation are summarized below.
| Parameter | Target/Cell Line | Value (μM) | Reference |
| Binding Affinity (KD) | PKM2 | 121 | [6] |
| PDK1 | 19.6 | [6] | |
| IC50 (Cell Proliferation) | DLD-1 (Colorectal) | 10.04 | [6] |
| HCT-8 (Colorectal) | 2.16 | [6] | |
| HT-29 (Colorectal) | 3.57 | [6] | |
| MCF-10A (Non-tumorigenic Breast) | 66.39 | [6] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway for Apoptosis Induction
The following diagram illustrates the signaling cascade initiated by this compound, culminating in apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow: Apoptosis Quantification
The following diagram outlines the standard workflow for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay via flow cytometry.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition : Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.
-
Final Incubation : Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and incubate until the formazan crystals are dissolved.
-
Data Acquisition : Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50.
Apoptosis Quantification by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.[7]
-
Cell Treatment : Seed 1-2 x 106 cells in a 6-well plate or T25 flask and treat with this compound at a predetermined concentration (e.g., IC50 value) for 24-48 hours. Include an untreated control.
-
Cell Harvesting : Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the supernatant from the first step.
-
Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation : Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Flow Cytometry : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Analysis : Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Western Blot for Apoptosis Markers
This protocol detects changes in the expression of key apoptotic proteins.
-
Protein Extraction : Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE : Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis : Perform densitometry analysis to quantify the relative changes in protein expression compared to the loading control.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the unique metabolic dependencies of cancer cells. By forcing the tetramerization of PKM2, it reverses the Warburg effect, leading to a metabolic shift that induces significant oxidative stress. This stress culminates in the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent caspase activation. The quantitative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to investigate and leverage the pro-apoptotic effects of PKM2 activators in cancer drug development.
References
- 1. The Role of PKM2 in the Regulation of Mitochondrial Function: Focus on Mitochondrial Metabolism, Oxidative Stress, Dynamic, and Apoptosis. PKM2 in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking apoptosis to cancer metabolism: Another missing piece of JuNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PKM2 Activator 6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the experimental use of PKM2 activator 6 (also known as Compound Z10) in a cell culture setting. This compound has been identified as a dual activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), making it a valuable tool for studying cancer metabolism and developing novel therapeutic strategies.
Compound Information and Quantitative Data
This compound has demonstrated significant effects on various cancer cell lines by modulating cellular metabolism. Below is a summary of its known quantitative data.
| Parameter | Value | Cell Lines/Target | Reference |
| IC50 | 10.04 µM | DLD-1 (colorectal) | [1] |
| 2.16 µM | HCT-8 (colorectal) | [1] | |
| 3.57 µM | HT-29 (colorectal) | [1] | |
| 66.39 µM | MCF-10A (non-tumorigenic breast) | [1] | |
| Binding Affinity (Kd) | 121 µM | PKM2 | [1] |
| 19.6 µM | PDK1 | [1] |
Mechanism of Action
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is often found in a less active dimeric form, which promotes the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation.[2][3] PKM2 activators, such as Compound 6, promote the formation of the more active tetrameric state of the enzyme.[3][4] This shift enhances the conversion of PEP to pyruvate, thereby reversing the Warburg effect and redirecting glucose metabolism towards oxidative phosphorylation.[4][5] This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][6]
The dual activity of this compound as a PDK1 inhibitor further impacts cellular metabolism. PDK1 inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, which in turn enhances the conversion of pyruvate to acetyl-CoA for use in the TCA cycle.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for common cell culture experiments using this compound.
Cell Proliferation/Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., DLD-1, HCT-8, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected IC50 values (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a low density (e.g., 100-500 cells per well) in complete medium. Allow cells to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh compound-containing medium every 2-3 days.
-
Colony Staining: When colonies are visible, wash the wells twice with PBS. Fix the colonies with 100% methanol for 15 minutes.
-
Remove the methanol and stain the colonies with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Data Analysis: Count the number of colonies in each well.
PKM2 Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates after treatment with this compound. This is often a lactate dehydrogenase (LDH)-coupled enzyme assay.[7]
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Cell lysis buffer
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Treatment: Seed cells in a 6-well or 96-well plate and treat with this compound or vehicle control for a desired time (e.g., 90 minutes).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add a consistent amount of cell lysate to the assay buffer containing ADP, NADH, and LDH.
-
Initiate Reaction: Start the reaction by adding PEP.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to PKM2 activity.
-
Data Analysis: Calculate the PKM2 activity and compare the activity in treated cells to the vehicle control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound.
Caption: A typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PKM2 Activator 6 in DLD-1 and HCT-8 Colorectal Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals in the field of oncology and metabolic diseases.
Introduction:
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells, including colorectal cancer. In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which promotes the redirection of glycolytic intermediates towards anabolic processes, thereby supporting cancer cell proliferation and survival. Small molecule activators that stabilize the highly active tetrameric form of PKM2 are of significant interest as potential anti-cancer therapeutics. PKM2 activator 6, also known as Compound Z10, is a potent activator of PKM2 and also exhibits inhibitory activity against PDK1. This document provides detailed application notes and protocols for the use of this compound in two common colorectal adenocarcinoma cell lines, DLD-1 and HCT-8.
Data Presentation
The following tables summarize the quantitative effects of this compound on DLD-1 and HCT-8 cells based on available data.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | IC50 (µM) | Assay | Reference |
| DLD-1 | 10.04 | Not Specified | [1] |
| HCT-8 | 2.16 | Not Specified | [1] |
Table 2: Effects of this compound on Apoptosis and Migration (Data Not Currently Available)
| Cell Line | Parameter | Concentration (µM) | Result | Assay |
| DLD-1 | Apoptosis | User Defined | User Determined | Annexin V Staining |
| HCT-8 | Apoptosis | User Defined | User Determined | Annexin V Staining |
| DLD-1 | Migration | User Defined | User Determined | Wound Healing/Transwell Assay |
| HCT-8 | Migration | User Defined | User Determined | Wound Healing/Transwell Assay |
Note: Researchers are encouraged to perform dose-response studies to determine the optimal concentrations of this compound for apoptosis and migration assays in these cell lines.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PKM2 signaling and the effect of this compound.
Caption: General experimental workflow for assessing this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: DLD-1 (ATCC® CCL-221™) and HCT-8 (ATCC® CCL-244™).
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Proliferation Assay (CCK-8)
This protocol is adapted from standard CCK-8 assay procedures.[2][3][4]
-
Cell Seeding:
-
Trypsinize and resuspend DLD-1 or HCT-8 cells in complete culture medium.
-
Seed 100 µL of cell suspension into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log concentration of this compound.
-
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V apoptosis detection methods.[5][6][7]
-
Cell Seeding and Treatment:
-
Seed DLD-1 or HCT-8 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of assay.
-
Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 for proliferation) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Migration Assay (Wound Healing)
This protocol is a standard method for assessing cell migration.[8][9]
-
Cell Seeding:
-
Seed DLD-1 or HCT-8 cells in a 6-well plate and grow to a confluent monolayer.
-
-
Wound Creation:
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different non-lethal concentrations of this compound and a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Disclaimer: These protocols provide a general framework. Optimal conditions such as cell seeding density, treatment duration, and compound concentrations should be determined empirically by the researcher for each specific experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. ptglab.com [ptglab.com]
- 9. cdn.thewellbio.com [cdn.thewellbio.com]
Application Notes and Protocols for PKM2 Enzyme Activity Assay with an Activator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] In contrast to its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] This dynamic regulation allows PKM2 to control the flux of glycolytic intermediates, making it a critical player in cancer metabolism and cell proliferation.[1][3] The less active dimeric form of PKM2 is predominant in cancer cells and diverts glucose metabolites towards anabolic processes that support cell growth.[4][5] Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics.[2][5] These activators can reprogram cancer cell metabolism, shifting it away from anabolic pathways and towards oxidative phosphorylation.[6]
These application notes provide detailed protocols for assessing the activity of the PKM2 enzyme in the presence of a small molecule activator. The primary method described is a lactate dehydrogenase (LDH) coupled enzyme assay, which is a widely accepted method for determining PKM2 activity.[4] An alternative luciferase-based assay is also briefly discussed.
PKM2 Signaling and Activation
PKM2 activity is regulated by various endogenous molecules and post-translational modifications. Fructose-1,6-bisphosphate (FBP), an upstream glycolytic intermediate, is a key allosteric activator of PKM2, promoting the formation of the active tetramer.[3] Conversely, molecules like ATP and alanine act as inhibitors.[1] Several signaling pathways, including those involving growth factor receptors like EGFR, can lead to the phosphorylation of PKM2, which favors the less active dimeric state.[1][7]
Experimental Protocols
Lactate Dehydrogenase (LDH) Coupled PKM2 Activity Assay
This assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, a reaction that consumes NADH. The rate of NADH depletion is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the PKM2 activity.[8]
Materials:
-
Recombinant Human PKM2 protein
-
PKM2 Activator compound (e.g., TEPP-46, DASA-58, ML-265)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate Dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the PKM2 activator in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of PEP, ADP, and NADH in Assay Buffer.
-
Dilute the recombinant PKM2 protein and LDH to the desired concentrations in Assay Buffer. Keep enzymes on ice.
-
-
Assay Setup:
-
Prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.
-
In a 96-well plate, add the desired concentration of the PKM2 activator or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the reaction mixture to each well.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the diluted PKM2 enzyme to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 25°C or 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in A340 per minute) for each well.
-
Subtract the background rate (from wells without PKM2) from the rates of the sample wells.
-
Plot the PKM2 activity against the activator concentration to determine the AC50 (half-maximal activating concentration).
-
Luciferase-Based PKM2 Activity Assay (Kinase-Glo®)
This assay measures the ATP produced by the PKM2-catalyzed reaction. The amount of ATP is quantified using a luciferase-based reagent (e.g., Kinase-Glo®), which generates a luminescent signal proportional to the ATP concentration.[9] This method is often more sensitive and less prone to interference from colored compounds compared to the LDH-coupled assay.[9]
Materials:
-
Recombinant Human PKM2 protein
-
PKM2 Activator compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well solid white microplate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the PKM2 activator, PEP, and ADP as described for the LDH-coupled assay.
-
Dilute the recombinant PKM2 protein in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well white plate, add the desired concentration of the PKM2 activator or vehicle control.
-
Add the diluted PKM2 enzyme to each well.
-
Prepare a substrate mixture of PEP and ADP in Assay Buffer.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the substrate mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells without PKM2) from the sample readings.
-
Plot the luminescent signal against the activator concentration to determine the AC50.
-
Data Presentation
The potency of PKM2 activators is typically reported as the half-maximal activating concentration (AC50). The following table summarizes the reported AC50 values for some known PKM2 activators.
| Compound | AC50 (nM) | Maximum Activation (% of control) | Assay Type | Reference |
| ML-265 | 70 ± 17 | 292 ± 21 | LDH-coupled | [8] |
| TEPP-46 | - | - | - | [5] |
| DASA-58 | - | - | - | [5] |
| FBP | - | ~6-fold activation | Biochemical | [10] |
Troubleshooting
-
High Background Signal:
-
LDH Assay: Ensure the purity of all reagents. Contaminating enzymes in the LDH preparation can contribute to background NADH consumption.[9]
-
Luciferase Assay: Use a buffer without contaminating ATP.
-
-
Low Signal-to-Noise Ratio:
-
Optimize the concentrations of the enzyme, substrates, and coupling enzymes.
-
Increase the incubation time for the luciferase-based assay.
-
-
Compound Interference:
Conclusion
The provided protocols offer robust methods for assessing the activity of PKM2 in the presence of small molecule activators. The choice between the LDH-coupled and luciferase-based assays will depend on the specific experimental needs, available equipment, and potential for compound interference. These assays are crucial tools for the discovery and characterization of novel PKM2 activators for therapeutic development.
References
- 1. embopress.org [embopress.org]
- 2. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 3. Dual roles of PKM2 in cancer metabolism [sciengine.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. astx.com [astx.com]
- 10. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays with PKM2 Activator 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently upregulated in cancer cells. It exists in a highly active tetrameric state and a less active dimeric state. In tumor cells, the dimeric form is predominant, leading to a metabolic shift that supports cell proliferation and survival. Small molecule activators of PKM2, such as PKM2 Activator 6, promote the formation of the stable, active tetrameric form, thereby reprogramming cancer cell metabolism and inhibiting proliferation.
This compound has been identified as a dual activator of PKM2 and an inhibitor of PDK1. This dual action can induce apoptosis in colorectal cancer cells and inhibit cell proliferation and migration. These application notes provide detailed protocols for assessing the effects of this compound on cell proliferation using common in vitro assays. While comprehensive dose-response and time-course data for this compound are not extensively available in the public domain, we provide its known IC50 values and use data from the well-characterized PKM2 activator, TEPP-46, as a representative example of the expected outcomes.
Mechanism of Action of PKM2 Activators
PKM2 activators function by binding to the enzyme and stabilizing its tetrameric conformation. This allosteric regulation enhances the catalytic activity of PKM2, leading to increased conversion of phosphoenolpyruvate (PEP) to pyruvate. This shift in metabolism can have several downstream effects that are detrimental to cancer cell proliferation:
-
Increased ATP Production: Enhanced glycolytic flux leads to higher ATP levels.
-
Reduced Biosynthetic Precursors: By driving the final step of glycolysis, the availability of glycolytic intermediates for anabolic pathways, such as the pentose phosphate pathway (PPP) which is crucial for nucleotide and lipid synthesis, is reduced.
-
Induction of Serine Auxotrophy: Activation of PKM2 can lead to a dependency on exogenous serine for continued cell proliferation.
-
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): Nuclear PKM2 can act as a transcriptional co-activator for HIF-1α. By promoting the cytosolic tetrameric form, activators can reduce the nuclear translocation of dimeric PKM2, thereby inhibiting the expression of HIF-1α target genes involved in angiogenesis and metabolic adaptation.
The following diagram illustrates the simplified signaling pathway of PKM2 activation.
Caption: PKM2 activation pathway.
Data Presentation
Quantitative Data for this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colorectal Cancer | 10.04 |
| HCT-8 | Colorectal Cancer | 2.16 |
| HT-29 | Colorectal Cancer | 3.57 |
| MCF-10A | Non-tumorigenic Breast | 66.39 |
Representative Data for a PKM2 Activator (TEPP-46)
The following tables present representative data from studies using the potent and selective PKM2 activator TEPP-46. This data illustrates the typical effects of PKM2 activation on cell viability and can be used as a reference for designing experiments with this compound.
Table 1: Effect of TEPP-46 on Cell Viability (72-hour treatment)
| Cell Line | Cancer Type | TEPP-46 Concentration (µM) | % Viability (relative to control) |
| H1299 | Lung Cancer | 10 | ~100% |
| H1299 | Lung Cancer | 30 | ~98% |
| A549 | Lung Cancer | 30 | ~100% |
| MCF7 | Breast Cancer | 30 | ~100% |
Note: In many cancer cell lines, potent PKM2 activators like TEPP-46 show minimal effects on cell proliferation under standard culture conditions. The anti-proliferative effects are often more pronounced under specific conditions, such as hypoxia or in combination with other agents.
Table 2: Time-Course of TEPP-46 Treatment on H1299 Cell Viability
| Time (hours) | % Viability (relative to control) |
| 24 | 101.1 ± 0.8 |
| 48 | 104.5 ± 2.9 |
| 72 | 97.5 ± 3.2 |
Data is presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for commonly used cell proliferation assays.
Experimental Workflow Overview
Caption: General experimental workflow.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Ki67 Immunofluorescence Staining
This assay detects the Ki67 protein, a cellular marker for proliferation.
Materials:
-
This compound
-
Cells cultured on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Treat with this compound as described in the MTT assay protocol.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-Ki67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells by counting the number of green (Ki67) and blue (DAPI) nuclei.
-
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis in proliferating cells.
Materials:
-
This compound
-
EdU solution (from a commercial kit)
-
Fixative solution (from a commercial kit or 4% PFA)
-
Permeabilization buffer (from a commercial kit or 0.5% Triton X-100)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in the previous protocols.
-
-
EdU Labeling:
-
Two hours before the end of the treatment period, add EdU solution to the cell culture medium at a final concentration of 10 µM.
-
Incubate for 2 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol of the EdU assay kit.
-
-
EdU Detection:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Nuclear Staining and Analysis:
-
Stain the nuclei with Hoechst 33342.
-
Wash the cells.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells, or analyze by flow cytometry.
-
Conclusion
The activation of PKM2 presents a promising therapeutic strategy for inhibiting cancer cell proliferation. The protocols outlined in these application notes provide robust methods for evaluating the efficacy of this compound in vitro. While detailed quantitative data for this specific compound is emerging, the provided information and representative data for a similar activator, TEPP-46, offer a solid foundation for designing and interpreting experiments in this area of research. Careful optimization of cell density, compound concentration, and incubation times will be crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for In Vitro Migration Assay Using Compound Z10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Z10 is a novel synthetic small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation has been linked to the progression of various cancers, including promoting cell migration and invasion.[1][2] Compound Z10 is being investigated for its therapeutic potential in oncology by modulating cancer cell motility. These application notes provide detailed protocols for utilizing Compound Z10 in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Mechanism of Action of Compound Z10
Compound Z10 is a potent antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] In a canonical Hh pathway, the binding of a Hedgehog ligand to its receptor Patched1 (PTCH1) alleviates the inhibition of SMO.[1] This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and migration.[1][2] Compound Z10 binds directly to the SMO receptor, preventing its activation even in the presence of Hh ligands. This leads to the downstream inhibition of GLI-mediated transcription and a subsequent reduction in cell migration.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration in vitro.[3][4] A "scratch" or artificial gap is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured over time.[3][5]
Experimental Protocol
-
Cell Seeding :
-
Pre-treatment with Compound Z10 :
-
Prepare various concentrations of Compound Z10 in a serum-free or low-serum medium. Include a vehicle control (e.g., DMSO).
-
Aspirate the culture medium and replace it with the medium containing the different concentrations of Compound Z10 or vehicle.
-
Incubate for 2-4 hours to allow for compound uptake and target engagement.
-
-
Creating the Scratch :
-
Treatment and Incubation :
-
Add fresh medium containing the respective concentrations of Compound Z10 or vehicle to each well.
-
Place the plate in a live-cell imaging system or a standard incubator at 37°C and 5% CO2.
-
-
Image Acquisition and Analysis :
-
Capture images of the scratch in the same position for each well at time 0 and at regular intervals (e.g., every 4, 8, 12, and 24 hours) using a phase-contrast microscope.[6]
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100%
-
Data Presentation
Table 1: Effect of Compound Z10 on Wound Closure in HT1080 Cells
| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | 0 (0.1% DMSO) | 52.3 ± 4.1 | 95.8 ± 3.2 |
| Compound Z10 | 1 | 41.5 ± 3.5 | 78.2 ± 4.5 |
| Compound Z10 | 5 | 25.8 ± 2.9 | 45.1 ± 3.8 |
| Compound Z10 | 10 | 10.2 ± 2.1 | 18.6 ± 2.7 |
Data are presented as mean ± standard deviation (n=3).
Transwell Migration Assay (Boyden Chamber)
The transwell migration assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.[9][10] It provides a quantitative measure of cell migration.[11]
Experimental Protocol
-
Preparation :
-
Assay Setup :
-
In the lower chamber of a 24-well plate, add a medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum - FBS).[11][12]
-
Harvest the serum-starved cells and resuspend them in a serum-free medium at a concentration of 1 x 106 cells/mL.
-
In separate tubes, treat the cell suspension with various concentrations of Compound Z10 or vehicle control for 30 minutes.
-
-
Cell Seeding :
-
Incubation :
-
Cell Staining and Quantification :
-
After incubation, carefully remove the transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[9][14]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 15-20 minutes.[11][15]
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.[11][15]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the stained cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 5% SDS), and the absorbance can be measured with a plate reader.[11]
-
Data Presentation
Table 2: Effect of Compound Z10 on Transwell Migration of MDA-MB-231 Cells
| Treatment Group | Concentration (µM) | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control | 0 (0.1% DMSO) | 185 ± 15 | 0% |
| Compound Z10 | 1 | 132 ± 11 | 28.6% |
| Compound Z10 | 5 | 74 ± 9 | 60.0% |
| Compound Z10 | 10 | 31 ± 6 | 83.2% |
Data are presented as mean ± standard deviation (n=3). % Inhibition is calculated relative to the vehicle control.
Conclusion
The in vitro migration assays detailed in these application notes provide robust and reproducible methods for evaluating the anti-migratory effects of Compound Z10. The wound healing assay is suitable for assessing collective cell migration, while the transwell assay allows for the quantification of chemotactic responses. The data presented herein demonstrates that Compound Z10 effectively inhibits cell migration in a dose-dependent manner, consistent with its proposed mechanism of action as a Hedgehog pathway inhibitor. These protocols can be adapted for various cell lines and research applications in the field of drug discovery and cancer biology.
References
- 1. Unprecedented Combination of Polyketide Natural Product Fragments Identifies the New Hedgehog Signaling Pathway Inhibitor Grismonone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. Scratch Wound Healing Assay [bio-protocol.org]
- 5. Scratch Wound Healing Assay [en.bio-protocol.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. clyte.tech [clyte.tech]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. pubcompare.ai [pubcompare.ai]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Notes and Protocols: Preparation and Use of PKM2 Activator 6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect.[1][2][3] PKM2 activity is tightly regulated, existing in a highly active tetrameric state and a less active dimeric form.[4][5] Small molecule activators that stabilize the tetrameric form of PKM2 are valuable tools for studying cellular metabolism and represent a promising therapeutic strategy for various diseases, including cancer.[4][6][7] This document provides a detailed protocol for the preparation of a stock solution of PKM2 activator 6, along with relevant technical data, signaling pathway information, and a typical experimental workflow.
Compound Information and Data Presentation
This compound is a small molecule that functions as an activator of Pyruvate Kinase M2 and an inhibitor of PDK1.[8] Its ability to modulate these key metabolic enzymes makes it a subject of interest in cancer research.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 617.69 g/mol | [8] |
| Formula | C₂₉H₃₁NO₁₀S | [8] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage. |
Table 2: Biological Activity of this compound
| Parameter | Cell Line | Value (IC₅₀) | Reference |
| Inhibition of Proliferation | DLD-1 | 10.04 µM | [8] |
| HCT-8 | 2.16 µM | [8] | |
| HT-29 | 3.57 µM | [8] | |
| MCF-10A | 66.39 µM | [8] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvent.
-
Weighing the Compound:
-
Tare a clean, dry 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 1 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Calculating the Required Solvent Volume:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
For 1 mg of this compound (MW = 617.69 g/mol ):
-
Volume (L) = (0.001 g / 617.69 g/mol ) / 0.010 mol/L
-
Volume (L) = 0.00016189 L
-
Volume (µL) = 161.89 µL
-
-
-
Dissolving the Compound:
-
Using a calibrated micropipette, add the calculated volume (161.89 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller working volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to a few days), the stock solution can be stored at 4°C.
-
Signaling Pathway and Experimental Workflow
PKM2 Signaling Pathway
PKM2 is a key regulator of glycolysis and plays a central role in the metabolic reprogramming of cancer cells.[9][10] It can exist as an active tetramer or a less active dimer.[4] Activators of PKM2, such as this compound, promote the formation of the tetrameric state, which enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate.[4][6] This shift in metabolism can impact various downstream pathways, including a reduction in the anabolic processes that support cell proliferation.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 - Wikipedia [en.wikipedia.org]
- 5. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PKM2 Activator 6 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and concentration guidelines for the in vitro use of PKM2 activator 6 (also known as Compound Z10), a dual activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of PDK1. The provided information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on cancer cell metabolism, proliferation, and survival.
Data Presentation: In Vitro Efficacy of PKM2 Activators
The following tables summarize the quantitative data for this compound and other common PKM2 activators to facilitate experimental design and comparison.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HCT-8 | Colorectal Cancer | 2.16 | [1] |
| HT-29 | Colorectal Cancer | 3.57 | [1] |
| DLD-1 | Colorectal Cancer | 10.04 | [1] |
| MCF-10A | Non-tumorigenic Breast Epithelial | 66.39 | [1] |
Table 2: Effective Concentrations of Various PKM2 Activators in In Vitro Assays
| Compound | Assay Type | Cell Line | Concentration | Effect | Reference |
| DASA-58 | PKM2 Activity Assay | A549 (Lung Cancer) | 0-100 µM | Dose-dependent activation (EC50 = 19.6 µM) | [2] |
| DASA-58 | Lactate Production Assay | H1299 (Lung Cancer) | Not specified | Decreased lactate production | [2] |
| DASA-58 | PKM2 Activity Assay | H1299 (Lung Cancer) | 20 µM, 40 µM | Concentration-dependent increase in PKM2 activity | [3] |
| DASA-58 | EMT & Metastasis | PC3 (Prostate Cancer) | 40 µM | Impaired stromal-induced EMT | [4] |
| PA-12 | PKM2 Activity Assay | Recombinant PKM2 | - | Half-maximal activity concentration of 4.92 µM | |
| ML-265 | PKM2 Activity Assay | Recombinant PKM2 | - | Half-maximal activating concentration (AC50) of 70 ± 17 nM | [5] |
| MCTI-566 | PKM2 Activity Assay | Recombinant PKM2 | - | Nanomolar AC50 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HCT-8, HT-29, DLD-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (Compound Z10)
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Pyruvate Kinase Activity Assay
This enzyme-coupled assay measures the activity of PKM2 in cell lysates. The conversion of phosphoenolpyruvate (PEP) to pyruvate by PKM2 is coupled to the conversion of NADH to NAD+ by lactate dehydrogenase (LDH), which can be measured by a decrease in absorbance at 340 nm.[6][7][8]
Materials:
-
Treated and untreated cell lysates
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2
-
10x Reaction Mix: 10 mM ADP, 5 mM PEP, 2 mM NADH, 80 U/mL LDH
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Lysate Preparation: Culture and treat cells with desired concentrations of this compound for a specified time (e.g., overnight).[3] Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).[6] Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well plate, add 20 µL of cell lysate (e.g., 10 µg of total protein) to each well.
-
Reaction Initiation: Prepare the complete reaction buffer by mixing the assay buffer and the 10x reaction mix. Add 180 µL of the complete reaction buffer to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the PKM2 activity. Calculate the slope of the linear portion of the kinetic curve for each sample. Normalize the activity to the total protein concentration.
Protocol 3: Apoptosis Assay (Caspase Activity)
This protocol measures the activation of caspases, key mediators of apoptosis, in response to treatment with this compound.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7, 8, or 9 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in Protocol 1.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Assay: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: The luminescence signal is proportional to the amount of active caspase. Normalize the results to the vehicle control to determine the fold-change in caspase activity.
Mandatory Visualizations
Signaling Pathway of PKM2 Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. mdpi.com [mdpi.com]
Application of PKM2 Activators in Cancer Research Models: Application Notes and Protocols
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a crucial role in metabolic reprogramming, supporting rapid proliferation and tumor growth.[1][2][3] Unlike the constitutively active PKM1 isoform found in most normal adult tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][4] In cancer cells, the dimeric form of PKM2 is predominant, leading to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways, such as the pentose phosphate pathway, to produce macromolecules necessary for cell growth.[1][5] The activation of PKM2, forcing its transition to the stable tetrameric form, represents a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth.[6][7][8] This document provides detailed application notes and protocols for researchers utilizing PKM2 activators in cancer research models.
Principles and Background
Small-molecule activators of PKM2, such as TEPP-46 and DASA-58, function by binding to a specific pocket on the PKM2 enzyme, distinct from the endogenous activator fructose-1,6-bisphosphate (FBP) binding site.[6][9] This binding stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[6][10] The activation of PKM2 redirects glucose metabolism away from anabolic pathways and towards energy production, which can suppress tumor cell proliferation and growth.[6][11] Beyond its metabolic role, PKM2 also has non-metabolic functions, including acting as a protein kinase and a transcriptional coactivator in the nucleus, which are also influenced by its oligomeric state.[12][13]
Application Notes
The use of PKM2 activators in cancer research has demonstrated significant potential in both preclinical and translational studies. These compounds have been shown to reduce tumor growth in various cancer models and can sensitize cancer cells to other therapeutic agents.[7][14]
In Vitro Applications
-
Cell Proliferation and Viability Assays: PKM2 activators have been shown to reduce the proliferation rate of various cancer cell lines.[8][15] The effect of these activators can be assessed using standard cell viability assays such as MTT or colony formation assays.[16] It is important to note that the sensitivity of cancer cells to PKM2 activators can be influenced by media conditions, particularly glucose levels.[15]
-
Metabolic Flux Analysis: Treatment with PKM2 activators can alter the metabolic profile of cancer cells. For instance, TEPP-46 has been shown to increase glucose consumption and lactate secretion in some cancer cell lines.[14][17] These changes can be monitored using techniques like metabolic profiling and hyperpolarized magnetic resonance spectroscopy (MRS).[17]
-
Combination Therapies: PKM2 activators can be used in combination with other anticancer agents to enhance their efficacy. For example, the PKM2 activator TEPP-46 has been shown to sensitize cancer cells to the toxic glucose analog 2-deoxy-D-glucose (2-DG).[14][17]
In Vivo Applications
-
Xenograft Models: PKM2 activators have demonstrated efficacy in reducing tumor growth in mouse xenograft models.[6][8][15] For instance, continuous dosing of mice with TEPP-46 has been shown to decrease the development of human cancer cell xenografts.[6][18] Treatment can be initiated either before or after the establishment of palpable tumors to assess both preventative and therapeutic effects.[17]
-
Pharmacokinetic and Pharmacodynamic Studies: The pharmacokinetic properties of PKM2 activators like TEPP-46 have been found to be suitable for in vivo experiments in mice.[6] Pharmacodynamic markers, such as changes in tumor metabolism, can be assessed non-invasively using imaging techniques like hyperpolarized MRS.[14]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of commonly used PKM2 activators.
Table 1: In Vitro Potency of PKM2 Activators
| Activator | Target | AC50 (nM) | Cancer Cell Line | Reference |
| TEPP-46 | Recombinant PKM2 | 92 | - | [18] |
| DASA-58 | Recombinant PKM2 | - | A549 | [6] |
| Compound 9 | Purified PKM2 | 45 | A549 | [19] |
| DNX-03013 | PKM2 | 900 | HT29 | [8] |
| PA-12 | Recombinant PKM2 | >2-fold activation | A549 | [20] |
Table 2: In Vivo Efficacy of PKM2 Activators in Xenograft Models
| Activator | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| TEPP-46 | Human cancer cell xenografts | Continuous dosing | Decreased tumor development | [6] |
| DNX-03013 | HT29 colorectal cancer xenograft | 200 and 400 mg/kg IP QD | >50% | [8] |
| Unnamed Activator | HT29 colorectal cancer xenograft | 100 mg/kg Q2D and 200/400 mg/kg IP QD | >50% | [15] |
Experimental Protocols
Protocol 1: In Vitro PKM2 Activity Assay (LDH-Coupled)
This protocol is adapted from established methods to measure PKM2 activity by monitoring the production of pyruvate.[21][22]
Materials:
-
Recombinant human PKM2
-
PKM2 activator (e.g., TEPP-46)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate Dehydrogenase (LDH)
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 1-2 units of LDH.
-
Add the recombinant PKM2 (e.g., 4 nM final concentration) to the wells of the 96-well plate.[21]
-
Add the PKM2 activator at various concentrations to the designated wells. Include a DMSO control.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at room temperature. The rate of NADH oxidation is proportional to the pyruvate produced by PKM2.
Protocol 2: In Vitro PKM2 Activity Assay (Kinase-Glo®)
This endpoint assay quantifies the ATP produced by the PKM2 reaction.[21]
Materials:
-
Recombinant human PKM2
-
PKM2 activator
-
Assay Buffer
-
PEP
-
ADP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well opaque plate
-
Luminometer
Procedure:
-
In a 96-well opaque plate, add recombinant PKM2, Assay Buffer, PEP, and ADP.
-
Add the PKM2 activator at various concentrations to the designated wells. Include a DMSO control.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Add the Kinase-Glo® reagent to each well to stop the PKM2 reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP produced.
Protocol 3: Cellular Viability Assay (MTT)
This protocol assesses the effect of PKM2 activators on cancer cell viability.[16]
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
PKM2 activator
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 activator. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 4: In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the efficacy of PKM2 activators in a mouse xenograft model.[8][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection
-
PKM2 activator formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PKM2 activator or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: PKM2 signaling and activation mechanism.
Caption: Experimental workflow for evaluating PKM2 activators.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications - Chen - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and function of pyruvate kinase M2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 10. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. astx.com [astx.com]
- 22. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying Glycolysis Inhibition by PKM2 Activators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is predominantly expressed in cancer cells and plays a crucial role in this metabolic reprogramming.[2][3] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3][4] The dimeric form of PKM2 has lower catalytic activity, leading to the accumulation of glycolytic intermediates that are diverted into anabolic pathways to support rapid cell proliferation.[1][2]
PKM2 activators are small molecules that stabilize the active tetrameric form of the enzyme, thereby increasing pyruvate kinase activity.[2][5] This is hypothesized to suppress tumor growth by redirecting glucose flux towards pyruvate and lactate production, thus limiting the availability of biosynthetic precursors necessary for cell growth.[2][3] These application notes provide a detailed methodology for studying the inhibition of glycolysis by PKM2 activators, from in vitro enzyme assays to cell-based metabolic and functional assays.
Key Experimental Protocols
PKM2 Activity Assay
This protocol determines the in vitro enzymatic activity of PKM2 in the presence of activators. Two common methods are the lactate dehydrogenase (LDH)-coupled assay and the ATP-based luminescence assay.
a) LDH-Coupled Spectrophotometric Assay
This assay measures the decrease in NADH absorbance at 340 nm, which is proportional to the pyruvate produced by PKM2.[6][7]
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.[8]
-
Recombinant human PKM2 protein.
-
Substrate solution: 2 mM ADP, 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH.[6]
-
Coupling enzyme: Lactate dehydrogenase (LDH), 10 units/mL.
-
PKM2 activator compound at various concentrations.
-
Positive control: Fructose-1,6-bisphosphate (FBP), a known allosteric activator of PKM2.[6]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the PKM2 activator compound or vehicle control.
-
Add 20 µL of recombinant PKM2 protein (e.g., 50 ng).[4]
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution containing LDH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔAbs/min).
-
Plot the PKM2 activity against the concentration of the activator to determine the AC50 (activator concentration for 50% of maximal activation).
-
b) ATP-Based Luminescence Assay
This endpoint assay quantifies the ATP produced by the PKM2 reaction using a luciferase-based reagent.[4][7]
Protocol:
-
Prepare Reagents:
-
Assay Buffer: As above.
-
Recombinant human PKM2 protein.
-
Substrate solution: 2 mM ADP, 1 mM PEP.
-
PKM2 activator compound at various concentrations.
-
ATP detection reagent (e.g., Kinase-Glo®).
-
-
Assay Procedure:
-
Follow the same initial steps as the LDH-coupled assay for compound and enzyme addition.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Incubate for 30 minutes at room temperature.[4]
-
Add 100 µL of ATP detection reagent.
-
Incubate for 10 minutes in the dark.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Plot the luminescence signal against the activator concentration to determine the AC50.
-
Cellular Glycolysis Measurement
The Seahorse XF Analyzer is a powerful tool for measuring real-time cellular glycolysis by monitoring the extracellular acidification rate (ECAR).[6][9]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, H1299) in a Seahorse XF96 cell culture microplate at an optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate, and incubate in a non-CO2 incubator for 1 hour.
-
Load the PKM2 activator and control compounds into the injector ports of the Seahorse XF sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge.
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
Perform baseline measurements of ECAR and oxygen consumption rate (OCR).
-
Inject the PKM2 activator and monitor the change in ECAR.
-
As a control, inject oligomycin (an ATP synthase inhibitor) to measure the maximum glycolytic capacity.
-
-
Data Analysis:
-
Normalize the ECAR data to cell number.
-
Compare the ECAR of activator-treated cells to vehicle-treated cells. An increase in ECAR suggests an increase in glycolysis.
-
Glucose Uptake and Lactate Production Assays
These assays provide a direct measure of the key inputs and outputs of glycolysis.[6][10]
Protocol:
-
Cell Treatment:
-
Culture cancer cells in the presence of the PKM2 activator or vehicle control for a specified time (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Lyse the cells to determine the protein concentration for normalization.
-
-
Glucose and Lactate Measurement:
-
Use commercially available colorimetric or fluorometric assay kits to measure the concentration of glucose and lactate in the collected medium.
-
-
Data Analysis:
-
Calculate the rate of glucose consumption and lactate production per mg of protein.
-
Compare the rates between activator-treated and control cells.
-
Cell Proliferation and Viability Assays
These assays assess the functional consequences of glycolysis inhibition by PKM2 activators on cancer cell growth.
a) Cell Viability Assay (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the PKM2 activator for 48-72 hours.
-
-
Viability Measurement:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (inhibitor concentration for 50% of maximal inhibition).
-
b) Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.[4]
Protocol:
-
Prepare Agar Layers:
-
In a 6-well plate, create a base layer of 0.6% agar in growth medium.
-
Prepare a top layer of 0.3% agar containing a suspension of cancer cells and the PKM2 activator at various concentrations.
-
-
Incubation:
-
Incubate the plates for 2-3 weeks, adding fresh medium containing the activator every 3-4 days.
-
-
Colony Staining and Counting:
-
Stain the colonies with crystal violet.
-
Count the number and measure the size of the colonies.
-
-
Data Analysis:
-
Compare the number and size of colonies in activator-treated wells to control wells.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro PKM2 Activation
| Compound | AC50 (µM) (LDH Assay) | AC50 (µM) (ATP Assay) | Max Activation (Fold) |
| Activator X | 1.5 | 1.2 | 4.5 |
| FBP (Control) | 10.2 | 9.8 | 5.0 |
Table 2: Cellular Glycolysis Parameters
| Treatment | Basal ECAR (mpH/min) | Glucose Consumption (nmol/hr/mg protein) | Lactate Production (nmol/hr/mg protein) |
| Vehicle | 50.2 ± 3.1 | 150.5 ± 10.2 | 280.1 ± 15.6 |
| Activator X (1 µM) | 75.8 ± 4.5 | 225.3 ± 12.8 | 430.7 ± 20.3 |
Table 3: Cellular Proliferation and Growth
| Treatment | Cell Viability IC50 (µM) | Colony Formation Inhibition (%) |
| Activator X | 5.2 | 85% at 10 µM |
| Control Drug | 2.8 | 95% at 5 µM |
Visualization of Pathways and Workflows
Signaling Pathway of PKM2 Regulation and Glycolysis
References
- 1. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Techniques to monitor glycolysis. – CIRM [cirm.ca.gov]
Techniques for Measuring PKM2 Tetramerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key metabolic enzyme that plays a critical role in cancer metabolism and cell proliferation. PKM2 can exist in a highly active tetrameric form and a less active dimeric/monomeric form. The equilibrium between these oligomeric states is a crucial regulatory mechanism for glycolysis and the redirection of metabolic intermediates into biosynthetic pathways. Consequently, the tetramerization of PKM2 is a significant area of interest for drug discovery, with small-molecule activators that stabilize the tetrameric form being actively investigated as potential cancer therapeutics.[1][2][3] This document provides detailed application notes and protocols for various biophysical and biochemical techniques used to measure and quantify PKM2 tetramerization.
I. Size Exclusion Chromatography (SEC)
Application Note:
Size Exclusion Chromatography (SEC) is a powerful technique for separating proteins based on their hydrodynamic radius, making it well-suited for resolving different oligomeric states of PKM2 (monomer: ~58 kDa, dimer: ~116 kDa, tetramer: ~232 kDa).[4] This method can be used to qualitatively assess the oligomeric profile of a PKM2 sample and to quantitatively determine the relative abundance of each species. SEC is particularly useful for evaluating the effect of small-molecule activators or inhibitors on PKM2 tetramerization.[5] For accurate molecular weight determination and quantitative analysis, SEC can be coupled with multi-angle light scattering (SEC-MALS).
Experimental Protocol:
1. Materials:
- Purified recombinant human PKM2 protein
- Size exclusion chromatography system (e.g., ÄKTA pure)
- SEC column (e.g., Superdex 200 Increase 10/300 GL)[6][7]
- Mobile phase buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM TCEP
- Test compounds (activators or inhibitors) dissolved in DMSO
- Protein concentration determination assay (e.g., Bradford or BCA)
2. Method:
- Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a flow rate of 0.5 mL/min until a stable baseline is achieved.
- Sample Preparation:
- Prepare PKM2 protein solution at a concentration of 1-5 mg/mL in the mobile phase buffer.
- For compound testing, incubate the PKM2 solution with the desired concentration of the test compound (or DMSO as a vehicle control) for 30 minutes at room temperature. The final DMSO concentration should typically be kept below 1%.
- Injection: Inject 100 µL of the prepared sample onto the equilibrated column.
- Elution: Elute the proteins with the mobile phase buffer at a flow rate of 0.5 mL/min for 1.5 column volumes. Monitor the elution profile by measuring the absorbance at 280 nm.
- Data Analysis:
- Analyze the resulting chromatogram to identify peaks corresponding to the tetrameric, dimeric, and monomeric forms of PKM2 based on their elution volumes compared to molecular weight standards.
- Quantify the area under each peak to determine the relative percentage of each oligomeric species.
Workflow for Size Exclusion Chromatography:
Caption: Workflow for analyzing PKM2 tetramerization using Size Exclusion Chromatography.
II. Analytical Ultracentrifugation (AUC)
Application Note:
Analytical Ultracentrifugation (AUC) is a first-principles method for determining the hydrodynamic properties of macromolecules in solution.[8][9] Sedimentation Velocity (SV-AUC) experiments can be used to resolve different oligomeric species of PKM2 based on their sedimentation coefficients and to determine their relative abundance.[10][11] Sedimentation Equilibrium (SE-AUC) can be employed to determine the equilibrium dissociation constant (Kd) for the dimer-tetramer equilibrium. AUC is considered a gold-standard technique for characterizing protein-protein interactions as it provides information on molecular weight, stoichiometry, and binding affinity in solution without interaction with a matrix.[12][13]
Experimental Protocol (Sedimentation Velocity):
1. Materials:
- Purified recombinant human PKM2 protein
- Analytical ultracentrifuge (e.g., Beckman Coulter Optima AUC)
- An-50 Ti or An-60 Ti rotor
- Two-sector charcoal-filled Epon centerpieces
- Reference buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 5 mM MgCl₂
- Test compounds (activators or inhibitors)
2. Method:
- Sample Preparation:
- Prepare PKM2 samples at three different concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL) in the reference buffer.
- For compound testing, include the desired concentration of the test compound in both the protein sample and the reference buffer.
- Cell Assembly: Load 400 µL of the protein sample and 420 µL of the reference buffer into the appropriate sectors of the centrifuge cell.
- Centrifugation:
- Equilibrate the rotor and centrifuge to 20°C.
- Centrifuge the samples at 42,000 rpm.
- Data Acquisition: Collect sedimentation data by monitoring the absorbance at 280 nm or 290 nm at regular time intervals until the protein has pelleted.
- Data Analysis:
- Analyze the sedimentation velocity data using software such as SEDFIT or UltraScan.[13]
- Fit the data to a continuous c(s) distribution model to obtain the distribution of sedimentation coefficients.
- Integrate the peaks corresponding to different oligomeric species to determine their relative proportions.
Logical Flow for AUC Data Analysis:
Caption: Data analysis workflow for Sedimentation Velocity Analytical Ultracentrifugation.
III. Native Polyacrylamide Gel Electrophoresis (Native-PAGE) with Chemical Cross-linking
Application Note:
Native-PAGE separates proteins based on their size, shape, and native charge. To stabilize the oligomeric states of PKM2 during electrophoresis and allow for their resolution, a chemical cross-linking step is often employed prior to loading the sample on the gel. Glutaraldehyde or disuccinimidyl suberate (DSS) are commonly used cross-linkers that covalently link adjacent subunits within an oligomer.[14][15] This technique provides a qualitative and semi-quantitative assessment of the PKM2 oligomeric state in cell lysates or with purified protein. Blue Native PAGE (BN-PAGE) is a variation that uses Coomassie dye to impart a negative charge to protein complexes, allowing for separation based primarily on size.[16][17]
Experimental Protocol:
1. Materials:
- Cell lysates or purified PKM2 protein
- Cross-linking agent: 0.01% (v/v) glutaraldehyde solution, freshly prepared, or 2.5 mM DSS in PBS.[14][15]
- Quenching solution: 1 M Tris-HCl, pH 8.0
- Native-PAGE system
- Tris-Glycine or Bis-Tris polyacrylamide gels (e.g., 4-12% gradient gel)[16]
- Native running buffer
- Western blotting apparatus and reagents
- Anti-PKM2 antibody
2. Method:
- Sample Preparation:
- Adjust the protein concentration of the cell lysate or purified PKM2 to 1-2 mg/mL in a suitable buffer (e.g., PBS or HEPES).
- If testing compounds, pre-incubate the sample with the compound or vehicle control.
- Cross-linking Reaction:
- Add the glutaraldehyde solution to the protein sample to a final concentration of 0.01%.
- Incubate the reaction at 37°C for 9 minutes.[14]
- Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
- Native-PAGE:
- Mix the cross-linked sample with native sample loading buffer.
- Load the samples onto the native polyacrylamide gel.
- Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
- Detection:
- Transfer the proteins to a PVDF membrane.
- Perform a Western blot using an anti-PKM2 antibody to visualize the monomeric, dimeric, and tetrameric bands.
- Quantification: Use densitometry software (e.g., ImageJ) to quantify the intensity of each band to determine the relative abundance of each oligomeric state.[18]
Caption: Principle of Förster Resonance Energy Transfer (FRET) for monitoring PKM2 tetramerization.
VI. Quantitative Data Summary
The following tables summarize representative quantitative data obtained from various techniques for measuring PKM2 tetramerization and the effect of small-molecule activators.
Table 1: Effect of PKM2 Activators on Enzymatic Activity
| Compound | AC₅₀ (nM) | Maximum Activation (%) | Reference |
| TEPP-46 | ~30 | >200% | |
| [17][19] | DASA-58 | ~92 | ~250% |
| [20] | ML-265 | 70 ± 17 | 292 ± 21 |
| [21] | PA-12 | 4920 | ~150% |
| [22][23] | |||
| Table 2: Effect of Ligands on PKM2 Thermal Stability (ΔTm) |
| Ligand | Concentration | ΔTm (°C) | Reference |
| Fructose-1,6-bisphosphate (FBP) | 1 mM | +7 | |
| [24] | Phenylalanine | 1 mM | +2 to +4 |
| [24] | TEPP-46 | Not Specified | Not Specified |
| [1] | DASA-58 | Not Specified | Not Specified |
| [1] | |||
| Table 3: Oligomeric State of PKM2 under Different Conditions |
| Condition | Technique | Predominant Oligomeric State(s) | Reference |
| Purified recombinant PKM2 | SEC | Mixture of tetramer and monomer | |
| [5] | PKM2 in growing A549 cells | SEC | ~50% tetramer, ~50% monomer |
| [5] | PKM2 in cells + TEPP-46 | SEC | Predominantly tetramer |
| [5] | PKM2 in cells + Pervanadate | SEC | Predominantly monomer |
| [5] | Purified PKM2 | Native MS | Dimer-tetramer equilibrium (Kd ~0.95 µM) |
| [24] | PKM2 in H1299 cells + CIP2A overexpression | Glutaraldehyde cross-linking | Increased tetramer |
| [14] |
Conclusion
The choice of technique for measuring PKM2 tetramerization depends on the specific research question, available instrumentation, and whether the analysis is performed in vitro or in a cellular context. SEC and AUC provide high-resolution separation and quantification of oligomeric species in solution. Native-PAGE with cross-linking offers a simpler, more accessible method for qualitative and semi-quantitative analysis. TSA is a powerful high-throughput screening tool for identifying compounds that stabilize the tetrameric state. FRET provides the unique advantage of monitoring tetramerization dynamics in real-time within living cells. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the factors that regulate PKM2 tetramerization and effectively screen for novel therapeutic agents that target this important metabolic enzyme.
References
- 1. Structural basis of PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 4. Metabolic but not transcriptional regulation by PKM2 is important for natural killer cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Analytical Ultracentrifugation: Sedimentation Velocity and Sedimentation Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckman.com [beckman.com]
- 10. youtube.com [youtube.com]
- 11. sedfitsedphat.github.io [sedfitsedphat.github.io]
- 12. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Protein Oligomers by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M-type pyruvate kinase 2 (PKM2) tetramerization alleviates the progression of right ventricle failure by regulating oxidative stress and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blue native electrophoresis protocol | Abcam [abcam.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Apoptosis Following PKM2 Activator Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that plays a pivotal role in cancer metabolism and cell proliferation. Recent studies have indicated that modulation of PKM2 activity can influence apoptosis, or programmed cell death. PKM2 activators, such as TEPP-46 and DASA-58, promote the tetrameric form of the enzyme, enhancing its catalytic activity.[1] This shift in metabolic flux can have significant downstream effects on cellular signaling pathways that regulate apoptosis. Understanding the impact of PKM2 activators on apoptosis is crucial for the development of novel cancer therapeutics.
This document provides detailed protocols for assessing apoptosis in cells treated with PKM2 activators. The methodologies described include Annexin V/PI staining for the detection of early and late apoptotic cells, caspase activity assays to measure the activation of key executioner caspases, and Western blotting to analyze the expression levels of critical apoptotic regulatory proteins.
Signaling Pathways
Activation of PKM2 has been shown to inhibit apoptosis by stabilizing the anti-apoptotic protein Bcl-2.[2][3] Under conditions of oxidative stress, PKM2 can translocate to the mitochondria where it phosphorylates Bcl-2 at threonine 69.[2] This phosphorylation event prevents the ubiquitination and subsequent proteasomal degradation of Bcl-2, leading to its stabilization.[2] Elevated levels of Bcl-2 sequester pro-apoptotic Bax, preventing the formation of pores in the mitochondrial outer membrane.[4] This inhibits the release of cytochrome c into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[2] Consequently, the activation of caspase-9 and the downstream executioner caspase-3 is suppressed, leading to an overall inhibition of apoptosis.[5]
Data Presentation
While specific quantitative data from dose-response and time-course studies of PKM2 activators on apoptosis are not extensively available in publicly accessible literature, the known effects are summarized below. Treatment with the PKM2 activator TEPP-46 has been shown to suppress apoptosis induced by oxidative stress.[1] This is consistent with findings that PKM2 can stabilize the anti-apoptotic protein Bcl-2.[2] Knockdown of PKM2, on the other hand, has been demonstrated to increase the levels of cleaved caspase-3 and cleaved-MST1, promoting apoptosis.[6]
| Parameter | Effect of PKM2 Activator (e.g., TEPP-46) | Key Findings | References |
| Cell Viability | No significant change in the absence of an apoptotic stimulus.[7] In combination with metabolic stressors like 2-deoxy-D-glucose, a decrease in viability is observed.[8] | PKM2 activation alone does not typically induce cell death but can sensitize cells to other treatments. | [7][8] |
| Apoptosis (General) | Suppression of apoptosis induced by stressors like hydrogen peroxide.[1][9] | PKM2 activation appears to have a protective effect against certain apoptotic stimuli. | [1][9] |
| Caspase-3/7 Activity | Decreased cleavage/activation of caspase-3 in the presence of an apoptotic inducer.[10] | Inhibition of executioner caspases is a likely mechanism of apoptosis suppression. | [10] |
| Bcl-2 Family Proteins | Stabilization of anti-apoptotic Bcl-2 via phosphorylation.[2] This leads to a decreased Bax/Bcl-2 ratio.[4][11] | Modulation of Bcl-2 family proteins is a key regulatory point for PKM2-mediated apoptosis control. | [2][4][11] |
| Mitochondrial Events | Inhibition of cytochrome c release from mitochondria.[2] | PKM2 activation helps maintain mitochondrial membrane integrity. | [2] |
Experimental Protocols
The following are detailed protocols for assessing apoptosis in cells treated with a PKM2 activator.
Experimental Workflow: Apoptosis Assessment
Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
PKM2 activator (e.g., TEPP-46, DASA-58)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide) - Optional, as a positive control
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of the PKM2 activator for various time points (e.g., 6, 12, 24, 48 hours). Include vehicle-treated controls.
-
For a positive control for apoptosis, treat a set of cells with a known apoptosis-inducing agent.
-
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution. Avoid harsh trypsinization, which can damage the cell membrane.
-
Suspension cells: Collect the cells directly from the culture medium.
-
Collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caspase-3/7 Activity Assay (Fluorometric or Luminometric)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
PKM2 activator
-
Apoptosis-inducing agent (positive control)
-
White or black clear-bottom 96-well plates
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate and lysis buffer)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that will yield a healthy monolayer at the time of the assay.
-
Treat cells with the PKM2 activator at various concentrations and for different durations. Include appropriate controls.
-
-
Assay:
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent (or equivalent) directly to each well at a volume equal to the culture medium volume.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis:
-
Subtract the background reading (from wells with no cells) from all experimental readings.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Western Blotting for Apoptotic Markers
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved caspases.
Materials:
-
Cells of interest
-
PKM2 activator
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the protein of interest to a loading control (e.g., β-actin).
-
Calculate the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2).[4][11]
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing apoptosis in response to PKM2 activator treatment. By employing a multi-parametric approach that includes flow cytometry, caspase activity assays, and Western blotting, researchers can gain valuable insights into the mechanisms by which PKM2 activators modulate programmed cell death. This knowledge is essential for advancing the development of PKM2-targeted therapies for cancer and other diseases.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PKM2 in the Regulation of Mitochondrial Function: Focus on Mitochondrial Metabolism, Oxidative Stress, Dynamic, and Apoptosis. PKM2 in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. The PKM2 activator TEPP-46 suppresses cellular senescence in hydrogen peroxide-induced proximal tubular cells and kidney fibrosis in CD-1db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing MCF-10A Cells as a Non-Cancerous Control for PKM2 Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently upregulated in cancer cells, playing a crucial role in metabolic reprogramming to support rapid proliferation. Small molecule activators of PKM2 are being investigated as potential cancer therapeutics. When evaluating the efficacy and selectivity of these activators, it is imperative to use a non-cancerous control cell line to assess off-target effects and establish a therapeutic window. The MCF-10A cell line, a non-tumorigenic human breast epithelial cell line, serves as an ideal control for such studies, particularly in the context of breast cancer research. In contrast to cancer cells, MCF-10A cells exhibit lower levels of the dimeric, less active form of PKM2 and are generally less reliant on the metabolic adaptations associated with this enzyme's activity.
These application notes provide detailed protocols for using MCF-10A cells as a non-cancerous control alongside a representative cancer cell line (e.g., MCF-7 or MDA-MB-231) to evaluate the effects of PKM2 activators. The protocols cover essential assays for determining cell viability, protein expression and signaling, and metabolic function.
Data Presentation
The following tables summarize representative quantitative data comparing the characteristics and responses of MCF-10A cells to breast cancer cell lines, highlighting their suitability as a negative control.
Table 1: Comparison of PKM2 Expression and Sensitivity to Cytotoxic Agents between MCF-10A and Breast Cancer Cell Lines.
| Cell Line | PKM2 Protein Expression Level | Phosphorylated PKM2 (pY105) Level | Representative IC50 (Doxorubicin) | Representative IC50 (PKM2-Targeting Agent) |
| MCF-10A | Low to Moderate | Low | Higher (Less Sensitive) | Higher (Less Sensitive) |
| MCF-7 | High | Moderate to High | Lower (More Sensitive) | Lower (More Sensitive) |
| MDA-MB-231 | High | High | Lower (More Sensitive) | Lower (More Sensitive) |
Table 2: Metabolic Profile Comparison upon Treatment with a PKM2 Activator (e.g., TEPP-46).
| Cell Line | Treatment | Glucose Consumption | Lactate Production |
| MCF-10A | Vehicle | Baseline | Baseline |
| PKM2 Activator | No significant change or slight increase | No significant change or slight increase | |
| MCF-7 / MDA-MB-231 | Vehicle | High | High |
| PKM2 Activator | Significant Increase[1][2] | Significant Increase[3] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To outline the proper culture and passaging of MCF-10A and a representative breast cancer cell line (e.g., MCF-7).
Materials:
-
MCF-10A cells (ATCC CRL-10317)
-
MCF-7 cells (ATCC HTB-22)
-
MCF-10A Growth Medium: DMEM/F12 medium supplemented with 5% Horse Serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% Penicillin-Streptomycin.
-
MCF-7 Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 flasks, 6-well plates, 96-well plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture cells in T-75 flasks with their respective growth media.
-
Monitor cell growth and passage when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cell monolayer with PBS, and aspirate.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density. For MCF-10A, a split ratio of 1:3 to 1:4 is recommended. For MCF-7, a 1:4 to 1:6 split ratio is appropriate.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a PKM2 activator on MCF-10A and cancer cells.
Materials:
-
MCF-10A and MCF-7 cells
-
96-well plates
-
PKM2 activator stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the PKM2 activator. Include a vehicle-only control.
-
Incubate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for PKM2 and Downstream Signaling
Objective: To analyze the expression and phosphorylation status of PKM2 and key downstream signaling proteins.
Materials:
-
MCF-10A and MCF-7 cells
-
6-well plates
-
PKM2 activator
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-p-PKM2 (Tyr105), anti-STAT3, anti-p-STAT3 (Tyr705), anti-Actin). Recommended dilutions for anti-PKM2 are typically between 1:1000 and 1:30000.[4][5]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 80% confluency.
-
Treat cells with the PKM2 activator at a desired concentration for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate.
Glucose Uptake Assay
Objective: To measure the rate of glucose consumption from the culture medium.
Materials:
-
MCF-10A and MCF-7 cells
-
24-well plates
-
PKM2 activator
-
Glucose-free DMEM
-
Glucose Assay Kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Seed 5 x 10^4 cells per well in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the PKM2 activator in their respective complete growth media for 24-48 hours.
-
At the end of the treatment, collect a sample of the culture medium from each well.
-
Measure the glucose concentration in the collected media using a glucose assay kit according to the manufacturer's instructions.
-
In parallel, lyse the cells and determine the total protein content for normalization.
-
Calculate the glucose uptake rate and normalize it to the protein concentration.
Lactate Production Assay
Objective: To measure the amount of lactate secreted into the culture medium.
Materials:
-
MCF-10A and MCF-7 cells
-
24-well plates
-
PKM2 activator
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Follow steps 1 and 2 of the Glucose Uptake Assay protocol.
-
Collect a sample of the culture medium from each well.
-
Measure the lactate concentration in the collected media using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the total protein content of the cells in each well.
-
Calculate the lactate production rate.
Visualization of Pathways and Workflows
Caption: PKM2 signaling pathway and the effect of activators.
Caption: Experimental workflow for evaluating PKM2 activators.
Conclusion
The use of MCF-10A cells as a non-cancerous control is a critical component in the preclinical evaluation of PKM2 activators. These application notes provide a framework for conducting comparative studies to assess the differential effects of these compounds on cancer versus non-cancerous cells. By employing the detailed protocols for cell culture, viability, protein analysis, and metabolic assays, researchers can generate robust and reliable data to inform the development of selective and effective cancer therapeutics targeting PKM2.
References
- 1. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. PKM2-specific antibody (60268-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols for Evaluating Dual PKM2/PDK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to laboratory techniques for the evaluation of dual inhibitors targeting Pyruvate Kinase M2 (PKM2) and Pyruvate Dehydrogenase Kinase 1 (PDK1). The following protocols and methodologies are designed to enable researchers to assess the biochemical and cellular effects of novel dual-target compounds.
Introduction
Pyruvate Kinase M2 (PKM2) and Pyruvate Dehydrogenase Kinase 1 (PDK1) are key enzymes that regulate glucose metabolism in cancer cells.[1] PKM2 is a critical enzyme in glycolysis, while PDK1 inhibits the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[1] Dual inhibition of PKM2 and PDK1 presents a promising therapeutic strategy to synergistically disrupt cancer cell metabolism. The evaluation of such dual inhibitors requires a multi-faceted approach, from initial biochemical validation to comprehensive cellular and in vivo characterization.
Data Presentation: Comparative Inhibitor Activity
Effective evaluation of dual PKM2/PDK1 inhibitors requires a clear comparison of their activity against known single-target inhibitors. The following tables summarize key quantitative data for a known dual inhibitor and representative single-target inhibitors.
| Compound | Target(s) | Type | IC50 (H1975 cells) | Reference Compound(s) |
| E5 (PKM2/PDK1-IN-1) | PKM2/PDK1 | Dual Inhibitor | 1.51 µM | Shikonin, Gefitinib |
| Shikonin | PKM2 | Inhibitor | 4.56 µM | - |
| Gefitinib | EGFR | Inhibitor | 25.56 µM | - |
Table 1: Cellular Potency of a Dual PKM2/PDK1 Inhibitor and Reference Compounds. This table showcases the half-maximal inhibitory concentration (IC50) of the dual inhibitor E5 against the H1975 non-small cell lung cancer cell line, in comparison to the lead compound shikonin and the EGFR inhibitor gefitinib.[2]
| Compound | Target | Type of Inhibition | Ki |
| Silibinin | PKM2 | Competitive | 0.61 µM |
| Ellagic acid | PKM2 | Competitive | 5.06 µM |
| Curcumin | PKM2 | Non-competitive | 1.20 µM |
| Resveratrol | PKM2 | Non-competitive | 7.34 µM |
| Compound 9 | PDK1 | - | IC50: 45.69 µM |
| Compound 10 | PDK1 | - | IC50: 0.68 µM |
Table 2: Biochemical Inhibition Constants for Single-Target PKM2 and PDK1 Inhibitors. This table provides the inhibition constants (Ki) and IC50 values for several natural compounds targeting PKM2 and two novel PDK1 inhibitors, illustrating different modes of inhibition.[3][4]
Signaling Pathways and Experimental Workflow
A clear understanding of the targeted signaling pathways and a structured experimental workflow are crucial for the successful evaluation of dual inhibitors.
Experimental Protocols
Biochemical Assays
1.1. PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Test compound (dual inhibitor)
-
96-well UV-transparent plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Initiate the reaction by adding recombinant PKM2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at a constant temperature (e.g., 25°C).
-
The rate of NADH oxidation is proportional to the PKM2 activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
1.2. PDK1 Kinase Activity Assay
This assay measures the kinase activity of PDK1 by quantifying the amount of ADP produced from the phosphorylation of a substrate peptide.
-
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., a peptide derived from AKT1)
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[5]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound (dual inhibitor)
-
96-well white plate
-
Luminometer
-
-
Procedure:
-
Add kinase assay buffer, PDK1 enzyme, and the test compound at various concentrations to the wells of the 96-well plate.
-
Add the PDK1 substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the PDK1 activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cell-Based Assays
2.1. Cellular Metabolism Analysis (Seahorse XF Assay)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.[2]
-
Materials:
-
Cancer cell line of interest (e.g., H1975, A549)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test compound (dual inhibitor)
-
Mitochondrial stress test kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis stress test kit (Glucose, Oligomycin, 2-Deoxyglucose)
-
Seahorse XFe96 or XFe24 Analyzer
-
-
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Treat the cells with the dual inhibitor at various concentrations for a predetermined time.
-
Perform a Seahorse XF Mito Stress Test or Glyco Stress Test by sequentially injecting the appropriate compounds and measuring OCR and ECAR.
-
Analyze the data to determine the effect of the dual inhibitor on basal respiration, ATP production, maximal respiration, spare respiratory capacity, glycolysis, and glycolytic capacity.
-
2.2. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line
-
96-well cell culture plate
-
Complete growth medium
-
Test compound (dual inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the dual inhibitor for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
6-well cell culture plate
-
Test compound (dual inhibitor)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the dual inhibitor at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
2.4. Western Blot Analysis for Target Engagement
Western blotting is used to detect changes in the expression and phosphorylation status of target proteins and downstream effectors.
-
Materials:
-
Cancer cell line
-
Test compound (dual inhibitor)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PDH (Ser293), anti-PDH, anti-PKM2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Treat cells with the dual inhibitor.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Models
3.1. Xenograft Tumor Model
This model assesses the in vivo efficacy and potential toxicity of the dual inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Test compound (dual inhibitor) formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the dual inhibitor and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth between the treatment and control groups.
-
Assess toxicity by monitoring body weight changes and observing the general health of the mice.
-
Conclusion
The systematic evaluation of dual PKM2/PDK1 inhibitors using the described biochemical, cell-based, and in vivo assays will provide a comprehensive understanding of their therapeutic potential. This multi-pronged approach is essential for the identification and development of novel anti-cancer agents that target the metabolic vulnerabilities of tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKM2/PDK1 dual-targeted shikonin derivatives restore the sensitivity of EGFR-mutated NSCLC cells to gefitinib by remodeling glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: The Use of Shikonin and Its Derivatives in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Shikonin and its derivatives, a class of naphthoquinone compounds isolated from the roots of plants like Lithospermum erythrorhizon, are gaining significant attention in metabolic research.[1][2] Traditionally used for their anti-inflammatory and antimicrobial properties, these compounds are now being explored for their potent effects on glucose and lipid metabolism, energy homeostasis, and mitochondrial function.[2][3] These notes provide an overview of their applications, key mechanisms of action, and detailed protocols for their use in a research setting.
Core Applications in Metabolic Research
Shikonin derivatives are valuable tools for investigating several key areas of metabolic disease:
-
Obesity and Adipogenesis: They are potent inhibitors of adipocyte differentiation and lipid accumulation, making them useful for studying the molecular pathways of fat cell development and identifying anti-obesity drug targets.[4][5]
-
Type 2 Diabetes and Insulin Resistance: Shikonin can enhance glucose uptake and improve systemic glucose tolerance, providing a chemical probe to explore insulin signaling pathways and mechanisms to counteract insulin resistance.[1][6]
-
Non-alcoholic Fatty Liver Disease (NAFLD): By reducing hepatic lipid accumulation and regulating lipogenesis, these compounds can be used in models of NAFLD to study disease progression and therapeutic interventions.[1][7]
-
Mitochondrial Bioenergetics: Shikonin directly targets mitochondria, allowing for the study of its role in cellular metabolism, reactive oxygen species (ROS) production, and apoptosis, particularly in the context of metabolic stress.[8][9][10]
Key Mechanisms of Action & Signaling Pathways
Shikonin improves glucose homeostasis primarily by enhancing insulin signaling. It inhibits Protein-Tyrosine Phosphatase 1B (PTP1B) and Phosphatase and Tensin Homolog (PTEN), two key negative regulators of the insulin pathway.[1] This inhibition leads to increased phosphorylation of the insulin receptor and its downstream targets (like Akt), ultimately promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increasing glucose uptake in skeletal muscle and adipocytes.[1]
Caption: Shikonin enhances insulin signaling by inhibiting PTP1B and PTEN.
Shikonin effectively suppresses the differentiation of pre-adipocytes into mature fat cells.[5] Mechanistically, it down-regulates the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1c), a master regulator of lipogenesis.[5] This leads to the subsequent suppression of key adipogenic transcription factors, PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[5] As a result, the expression of genes involved in lipid metabolism and storage, such as Fatty Acid Binding Protein 4 (FABP4) and Lipoprotein Lipase (LPL), is significantly reduced, leading to decreased fat accumulation.[5] Similarly, acetylshikonin has been shown to downregulate Fatty Acid Synthase (FAS) and HMG-CoA Reductase (HMGCR).[7]
Caption: Shikonin inhibits key transcription factors to block adipogenesis.
AMPK is a central regulator of cellular energy homeostasis. Multiple studies have demonstrated that shikonin and its derivatives can activate AMPK.[4][11][12] AMPK activation plays a crucial role in the therapeutic effects of shikonin, including enhancing beta-oxidation, reducing inflammation, and regulating autophagy via the AMPK/mTOR pathway.[11][13] This positions shikonin as a tool for studying pathologies linked to energy dysregulation. For instance, in diabetic wound models, shikonin protects mitochondrial function through the NFAT5/AMPK pathway.[9][12]
Caption: Shikonin activates AMPK, a master regulator of cellular metabolism.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the potency and effects of shikonin derivatives.
Table 1: In Vitro Efficacy of Shikonin Derivatives
| Compound | Assay | Cell Line / System | Result | Reference |
|---|---|---|---|---|
| Shikonin | Triglyceride Accumulation | 3T3-L1 Adipocytes | IC₅₀: 1.1 µM | [5] |
| Shikonin | Dapsone Metabolism | Rat Liver Microsomes | IC₅₀: 12.21 µM (Non-competitive) | [14] |
| Shikonin | Dapsone Metabolism | Human Liver Microsomes | IC₅₀: 31.39 µM (Non-competitive) |[14] |
Table 2: In Vivo Metabolic Effects of Shikonin Derivatives
| Compound | Animal Model | Dose | Key Findings | Reference |
|---|---|---|---|---|
| Shikonin | High-Fat Diet (HFD) Mice | Not specified | Decreased weight gain, improved glucose tolerance, reduced hepatic dyslipidemia. | [1][15] |
| Acetylshikonin | db/db Mice | 540 mg/kg/day | Downregulated hepatic SREBP-1 (↓58.8%), FAS (↓61.7%), and HMGCR (↓56.2%). | [7] |
| Shikonin | Sprague-Dawley Rats | Not specified | Co-administration increased the AUC of dapsone by 0.37-fold, indicating metabolic inhibition. |[14] |
Experimental Protocols
This protocol details how to assess the effect of shikonin derivatives on the differentiation of 3T3-L1 pre-adipocytes.
-
Cell Seeding: Plate 3T3-L1 pre-adipocytes in a 24-well plate at a density of 5 x 10⁴ cells/well and grow to confluence in DMEM with 10% bovine calf serum.
-
Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with a differentiation cocktail (MDI) containing DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Treatment: Add shikonin derivatives at desired concentrations (e.g., 0.1 to 5 µM) to the MDI medium. Include a vehicle control (e.g., DMSO).
-
Maturation: On Day 2, replace the medium with DMEM, 10% FBS, and 10 µg/mL Insulin, along with fresh shikonin derivatives.
-
Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replacing the medium every two days.
-
Analysis (Day 8-10):
-
Oil Red O Staining: Wash cells with PBS, fix with 10% formalin for 1 hour, wash with water, and stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Triglyceride Quantification: After staining, elute the dye with isopropanol and measure the absorbance at ~500 nm. Alternatively, lyse the cells and use a commercial triglyceride quantification kit.
-
This protocol is for analyzing changes in protein expression and phosphorylation (e.g., p-AMPK, PPARγ).
-
Cell/Tissue Lysis: Treat cells or homogenized tissue with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-PPARγ, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
This protocol uses the JC-1 dye to assess mitochondrial health following treatment with shikonin derivatives.
-
Cell Treatment: Seed cells (e.g., HepG2) in a 96-well, black-walled plate and treat with shikonin derivatives for the desired time (e.g., 12-24 hours).
-
JC-1 Staining: Remove the treatment medium and incubate cells with 5 µM JC-1 dye in culture medium for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with a warm assay buffer (e.g., PBS).
-
Fluorescence Measurement: Immediately measure fluorescence using a plate reader.
-
Healthy Cells (High ΔΨm): Ex/Em ~535/590 nm (Red J-aggregates).
-
Apoptotic Cells (Low ΔΨm): Ex/Em ~485/530 nm (Green J-monomers).
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates depolarization of the mitochondrial membrane.
Experimental Workflow
The following diagram outlines a typical workflow for screening and validating the metabolic effects of shikonin derivatives.
Caption: A logical workflow for screening shikonin derivatives.
References
- 1. Decreased adiposity and enhanced glucose tolerance in shikonin treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shikonin inhibits fat accumulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Antidiabetic Activity of the Shikonin by Allosteric Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) Using State of Art: An In Silico and In Vitro Tactics [mdpi.com]
- 7. Efficacy of Acetylshikonin in Preventing Obesity and Hepatic Steatosis in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. Shikonin directly targets mitochondria and causes mitochondrial dysfunction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-cytotoxic doses of shikonin inhibit lipopolysaccharide-induced TNF-α expression via activation of the AMP-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin protects mitochondria through the NFAT5/AMPK pathway for the treatment of diabetic wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shikonin regulates autophagy via the AMPK/mTOR pathway and reduces apoptosis of human umbilical cord mesenchymal stem cells to improve survival in tissues surrounding brain contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Decreased adiposity and enhanced glucose tolerance in shikonin treated mice [escholarship.org]
Troubleshooting & Optimization
"PKM2 activator 6 solubility and stability issues"
Welcome to the technical support center for PKM2 Activator 6 (Compound Z10). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as Compound Z10) is a small molecule that functions as an activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of PDK1.[1] In cancer cells, PKM2 is a key enzyme in the glycolytic pathway that often exists in a less active dimeric form, which promotes anabolic metabolism and tumor growth. This compound promotes the formation of the more active tetrameric state of PKM2.[2][3] This shift in conformation enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby reversing the Warburg effect and suppressing cancer cell proliferation.[3]
2. I am having trouble dissolving this compound. What are the recommended solvents and procedures?
Low aqueous solubility is a common issue with many small molecule inhibitors and activators. For specific solubility data for your batch of this compound, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier (e.g., MedChemExpress, HY-156375).[1][4]
-
Recommended Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common solvent for creating a concentrated stock solution.
-
Dissolution Procedure:
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
To aid dissolution, you can gently vortex the solution or use an ultrasonic bath for a short period. Gentle warming (e.g., to 37°C) may also be employed, but be cautious of potential degradation with excessive heat.
-
3. My compound has precipitated out of solution in my cell culture media. How can I prevent this?
Precipitation in aqueous solutions like cell culture media is a common problem for hydrophobic small molecules.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Working Dilutions: Prepare intermediate dilutions of your DMSO stock solution in culture medium before adding it to your cells. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium.
-
Solubility in Media: The solubility of this compound in your specific cell culture medium will be significantly lower than in DMSO. It is advisable to perform a solubility test in your medium of choice if you are using high concentrations of the activator.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to stabilize small molecules. Be aware that changes in serum concentration may affect the solubility and effective concentration of the compound.
4. What are the recommended storage conditions and how stable is this compound?
For precise storage and stability information, always refer to the Certificate of Analysis provided with your specific lot of the compound.[1][4]
-
Solid Compound: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions:
-
Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Before use, thaw the aliquots at room temperature and ensure the compound is fully dissolved by vortexing gently.
-
It is recommended to use freshly prepared dilutions in aqueous buffers and cell culture media.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. For lot-specific information, always refer to the vendor's Certificate of Analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₀H₃₃NO₁₀S₂ | [5] |
| Molecular Weight | 631.7 g/mol | [5] |
| Synonyms | Compound Z10, HY-156375 | [1][4] |
Table 2: In Vitro Biological Activity of this compound
| Cell Line | IC₅₀ (μM) | Cancer Type | Source |
| DLD-1 | 10.04 | Colorectal Cancer | [1] |
| HCT-8 | 2.16 | Colorectal Cancer | [1] |
| HT-29 | 3.57 | Colorectal Cancer | [1] |
| MCF-10A | 66.39 | Non-tumorigenic Breast Epithelial | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is 631.7 g/mol .[5]
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a brief sonication step.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Assay for PKM2 Activation
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., DLD-1)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.
Visualizations
Below are diagrams illustrating key pathways and workflows related to PKM2 activation.
Caption: Simplified signaling pathway of PKM2 regulation and the effect of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PKM2激活剂/PDK1抑制剂 | MCE [medchemexpress.cn]
- 5. This compound | C30H33NO10S2 | CID 169450159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PKM2 Activator 6 Experiments
Welcome to the technical support center for researchers utilizing PKM2 activator 6 (also known as Compound Z10). This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that allosterically activates pyruvate kinase M2 (PKM2).[1][2] It binds to a site on the PKM2 enzyme, distinct from the endogenous activator fructose-1,6-bisphosphate (FBP), promoting the formation of the active tetrameric state over the less active dimeric form.[3][4] This shift in equilibrium enhances the enzyme's catalytic activity, increasing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[5] Notably, this compound also exhibits inhibitory activity against PDK1 (Pyruvate Dehydrogenase Kinase 1).[1][2]
Q2: What are the known cellular effects of this compound?
In cancer cell lines, particularly colorectal cancer cells, this compound has been shown to inhibit glycolysis, induce apoptosis, and inhibit cell proliferation and migration.[1][2] By forcing PKM2 into its active state, the activator can reverse the Warburg effect, a metabolic hallmark of many cancer cells.[5] It is important to consider its dual activity as a PDK1 inhibitor when interpreting experimental results.[1][2]
Q3: How should I prepare and store this compound?
For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, store aliquots in a suitable solvent (e.g., DMSO) at -20°C or -80°C and avoid repeated freeze-thaw cycles. For in vivo studies, specific formulation protocols should be followed to ensure solubility and bioavailability.[6]
Q4: Can this compound be used in both in vitro and cell-based assays?
Yes, this compound has been demonstrated to be effective in both in vitro enzymatic assays using recombinant PKM2 and in various cell-based assays.[1][2] The optimal concentration will vary depending on the specific assay and cell type being used.
Troubleshooting Guides
In Vitro PKM2 Enzyme Activity Assays
Issue: Low or no PKM2 activation observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Buffer Temperature | Ensure the assay buffer is at room temperature before use, as cold buffers can significantly reduce enzyme activity.[7] |
| Degraded Reagents | Prepare fresh dilutions of PKM2 enzyme, substrates (PEP, ADP), and this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7] |
| FBP Contamination in LDH (for LDH-coupled assays) | Commercially available lactate dehydrogenase (LDH) can be contaminated with FBP, leading to pre-activation of PKM2 and masking the effect of your activator.[8] Consider using a luciferase-based assay or sourcing FBP-free LDH. |
| Incorrect Wavelength/Filter Settings | Verify that the plate reader is set to the correct wavelength for the assay format (e.g., 340 nm for NADH absorbance in LDH-coupled assays, or appropriate settings for luminescence-based assays).[9] |
| Compound Precipitation | Visually inspect the assay wells for any signs of compound precipitation. If observed, consider adjusting the solvent concentration or using a different formulation. |
Issue: High background signal or inconsistent replicates.
| Possible Cause | Troubleshooting Step |
| Compound Interference | The activator itself may absorb light at the detection wavelength or interfere with the detection reagents. Run a control with the compound in the absence of the enzyme to assess for interference.[10] |
| Contaminated Reagents or Labware | Use fresh, high-quality reagents and sterile, nuclease-free labware to avoid contamination that could affect enzyme activity or the detection system. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction components to minimize variability between wells.[9] |
| Well-to-Well Variability (Edge Effects) | To minimize evaporation at the edges of the plate, which can concentrate reagents, consider not using the outer wells or filling them with buffer.[7] |
Cell-Based Assays
Issue: No effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Low PKM2 Expression in Cell Line | Confirm the expression level of PKM2 in your cell line of interest via Western blot or other methods. Not all cell lines express high levels of PKM2.[11] |
| Cell Culture Media Composition | The presence of certain nutrients, like serine, can impact the cellular response to PKM2 activation.[12] Consider using media with defined components to reduce variability. |
| Compound Stability in Media | The activator may degrade in the cell culture media over time. Prepare fresh media with the activator for longer incubation periods. |
| Off-Target Effects of PDK1 Inhibition | The observed phenotype may be a result of the compound's effect on PDK1. Consider using a PKM2 activator with a different chemical scaffold that does not inhibit PDK1 to dissect the specific effects of PKM2 activation. |
Issue: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. |
| Inconsistent Treatment Conditions | Standardize all treatment conditions, including incubation times, temperature, and CO2 levels. |
| Variable Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.[13] |
Data Presentation
Table 1: Properties of this compound (Compound Z10)
| Property | Value | Reference |
| Mechanism of Action | Allosteric Activator of PKM2; Inhibitor of PDK1 | [1][2] |
| Binding Affinity (Kd) | PKM2: 121 µM; PDK1: 19.6 µM | [1][2] |
| IC50 (Cell Proliferation) | DLD-1: 10.04 µM; HCT-8: 2.16 µM; HT-29: 3.57 µM; MCF-10A: 66.39 µM | [1][2] |
| Solubility | Not specified. Recommended to test in relevant solvents. | |
| Stability | Not specified. Recommended to prepare fresh solutions. |
Experimental Protocols
1. In Vitro PKM2 Activity Assay (LDH-Coupled)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2. Warm to room temperature before use.
-
Recombinant human PKM2 protein.
-
This compound stock solution (in DMSO).
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).
-
Coupling Enzyme and Substrate: Lactate dehydrogenase (LDH) and NADH.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer.
-
Add a dilution series of this compound or vehicle control (DMSO).
-
Add recombinant PKM2 protein and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for activator binding.
-
Add NADH and LDH.
-
Initiate the reaction by adding a mixture of PEP and ADP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH consumption is proportional to PKM2 activity.
-
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the activator or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Visualizations
Caption: Mechanism of PKM2 activation by this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PKM2激活剂/PDK1抑制剂 | MCE [medchemexpress.cn]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKM2 activator 7_TargetMol [targetmol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. astx.com [astx.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing PKM2 Activator 6 for Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKM2 activator 6 in their experiments. The information is designed to assist scientists and drug development professionals in optimizing the concentration of this compound for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound Z10) is a small molecule that functions as a dual activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), with respective KD values of 121 µM and 19.6 µM.[1] PKM2 is a key enzyme in glycolysis, and in many cancer cells, it exists in a less active dimeric form.[2] this compound promotes the formation of the more active tetrameric state of PKM2.[2] This enhancement of PKM2 activity redirects glucose metabolism towards oxidative phosphorylation and away from the anabolic pathways that support rapid cell proliferation.[3][4] Its inhibitory action on PDK1 further contributes to its anti-cancer effects. The compound has been shown to induce apoptosis, inhibit cell proliferation and migration, and suppress glycolysis in colorectal cancer cells.[1]
Q2: What is a good starting concentration for this compound in cell-based assays?
A good starting point for concentration optimization is to perform a dose-response curve. Based on published data, the IC50 values for this compound vary depending on the cell line. For example, the IC50 is 10.04 µM for DLD-1, 2.16 µM for HCT-8, 3.57 µM for HT-29, and 66.39 µM for MCF-10A cells.[1] It is recommended to test a range of concentrations around the expected IC50 for your cell line of interest. A typical starting range could be from 0.1 µM to 100 µM.
Q3: How should I prepare and store this compound?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For example, a 0.268 M stock in 100% DMSO can be prepared.[5] It is crucial to ensure the final concentration of the solvent in your experimental medium is low (e.g., <0.1%) to avoid solvent-induced toxicity. The stock solution of the activator can be stored for up to 6 months at an appropriate temperature, as specified by the manufacturer.[5] Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Q4: I am not observing the expected effect on cell viability. What could be the reason?
Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include suboptimal compound concentration, issues with compound stability or solubility, cell line-specific resistance, or problems with the experimental setup.
Q5: Are there any known off-target effects of this compound?
Yes, this compound is also a known inhibitor of PDK1.[1] This dual activity should be considered when interpreting experimental results. If your research aims to specifically study the effects of PKM2 activation, it is advisable to use complementary approaches, such as genetic manipulation of PKM2 expression, to confirm that the observed phenotype is indeed due to PKM2 activation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity | Incorrect concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations. |
| Compound degradation. | Ensure proper storage of the stock solution as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Compound precipitation in media. | Check the solubility of the compound in your specific cell culture medium. The final DMSO concentration should be kept low (e.g., 0.01%).[5] | |
| Cell line is resistant to PKM2 activation. | Some cell lines may have compensatory mechanisms. Consider testing other cell lines or using a positive control for PKM2 activation. | |
| High background in assays | Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control.[5] |
| Assay interference. | Some compounds can interfere with assay readouts (e.g., fluorescence). Run a compound-only control in cell-free assay buffer. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, density, and growth phase. |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use appropriate pipetting techniques. | |
| Instability of the compound in solution. | Prepare fresh dilutions from the stock solution for each experiment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colorectal | 10.04 |
| HCT-8 | Colorectal | 2.16 |
| HT-29 | Colorectal | 3.57 |
| MCF-10A | Non-tumorigenic breast epithelial | 66.39 |
Table 2: Binding Affinity of this compound [1]
| Target | KD (µM) |
| PKM2 | 121 |
| PDK1 | 19.6 |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a CellTiter 96 AQueous One Solution Cell Proliferation (MTS) assay.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical final concentration range to test would be 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.01% DMSO in medium).[5]
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent survival against the log concentration of the activator and use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.[5]
Protocol 2: PKM2 Activity Assay
This protocol describes a general method to measure the enzymatic activity of PKM2 in cell lysates after treatment with this compound. This is a lactate dehydrogenase (LDH)-coupled assay that measures the rate of NADH oxidation.[6]
-
Cell Lysis: Treat cells with the desired concentrations of this compound for a specific duration. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, prepare a reaction mixture containing assay buffer, ADP, phosphoenolpyruvate (PEP), NADH, and lactate dehydrogenase.
-
Initiate Reaction: Add a standardized amount of cell lysate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the rate of NADH oxidation, which is proportional to the PKM2 activity. Normalize the activity to the total protein concentration.
Visualizations
Caption: PKM2 activation by small molecules like activator 6.
Caption: Workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 inhibitor/activator treatment and cell viability assays [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
"potential off-target effects of PKM2 activator 6"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 activator 6 (also known as Compound Z10). This document addresses potential off-target effects and provides guidance on how to assess and interpret them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound (Compound Z10) is a small molecule identified as a dual activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of 3-Phosphoinositide-Dependent protein Kinase 1 (PDK1).[1] It has been shown to induce apoptosis in colorectal cancer cells, inhibit cell proliferation and migration, and suppress glycolysis.[1]
Q2: What are the known binding affinities of this compound for its primary targets?
The dissociation constants (Kd) for this compound are reported to be 121 µM for PKM2 and 19.6 µM for PDK1.[1]
Q3: What are the observed cellular effects of this compound?
This compound has been shown to inhibit the proliferation of various cancer cell lines with the following IC50 values:
-
DLD-1: 10.04 µM
-
HCT-8: 2.16 µM
-
HT-29: 3.57 µM
-
MCF-10A: 66.39 µM[1]
Troubleshooting Guide: Investigating Potential Off-Target Effects
Problem 1: I am observing a cellular phenotype that is inconsistent with PKM2 activation alone. How can I determine if this is due to an off-target effect?
Possible Cause: The observed phenotype could be a result of the compound's inhibitory activity on its known off-target, PDK1, or other unknown off-target kinases.
Suggested Solution:
-
Literature Review: Research the known cellular roles of PDK1 to see if its inhibition could explain the observed phenotype.
-
Orthogonal Approaches: Use a structurally different, well-characterized PKM2 activator and a selective PDK1 inhibitor in parallel experiments. This will help to dissect the individual contributions of each target to the overall cellular effect.
-
Kinase Profiling: Perform a broad kinase selectivity screen to identify other potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm the engagement of PKM2 and PDK1 in your cellular model and to identify other potential protein targets that are stabilized or destabilized by the compound.
Problem 2: My kinase profiling results show that this compound interacts with several other kinases. How do I validate these potential off-targets?
Possible Cause: In vitro kinase assays can sometimes yield false positives. It is crucial to validate these hits in a cellular context.
Suggested Solution:
-
Dose-Response Analysis: Determine the IC50 or EC50 values for the potential off-target kinases and compare them to the potency against PKM2 and PDK1. A significant difference in potency might suggest that the off-target interaction is less relevant at the concentrations where the on-target effects are observed.
-
Cellular Target Engagement Assays: Employ techniques like CETSA or NanoBRET to confirm that the compound engages the potential off-target in intact cells.
-
Phenotypic Analysis: Use siRNA or CRISPR-Cas9 to knock down the expression of the potential off-target gene. If the cellular phenotype induced by this compound is attenuated or abolished in the knockdown cells, it provides strong evidence for an on-target effect.
Quantitative Data Summary
Table 1: Binding Affinity and Cellular Potency of this compound
| Target/Cell Line | Parameter | Value | Reference |
| PKM2 | Kd | 121 µM | [1] |
| PDK1 | Kd | 19.6 µM | [1] |
| DLD-1 cells | IC50 | 10.04 µM | [1] |
| HCT-8 cells | IC50 | 2.16 µM | [1] |
| HT-29 cells | IC50 | 3.57 µM | [1] |
| MCF-10A cells | IC50 | 66.39 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Materials:
-
This compound
-
Recombinant kinases of interest
-
Appropriate kinase substrates (e.g., peptides, proteins)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and its specific substrate.
-
Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.
-
Termination of Reaction: Stop the reaction using an appropriate method (e.g., adding EDTA for ATP-dependent assays).
-
Detection: Measure the kinase activity using a suitable detection method. For example, luminescence-based assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to the DMSO control. Determine the IC50 values for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
This protocol describes how to perform CETSA to assess the binding of this compound to its targets in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against PKM2, PDK1, and potential off-targets
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target proteins (PKM2, PDK1) and any suspected off-targets.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
References
Technical Support Center: Addressing Experimental Variability with PKM2 Activators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Pyruvate Kinase M2 (PKM2) activators.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
???+ question "My PKM2 activator shows low potency or efficacy in my cellular assay compared to in vitro enzyme assays. What are the possible reasons?"
???+ question "I am observing significant variability in my results between experiments. How can I improve reproducibility?"
Enzyme Kinetic Assays
???+ question "My LDH-coupled PKM2 activity assay is giving inconsistent readings or high background."
???+ question "What are the key parameters to consider when setting up a PKM2 enzyme kinetic assay?"
Cell-Based Assays
???+ question "My PKM2 activator does not inhibit cancer cell proliferation as expected."
???+ question "How can I confirm that my activator is engaging with PKM2 inside the cell?"
Quantitative Data Summary
Table 1: Potency of Selected PKM2 Activators
| Compound | Assay Type | AC50 / EC50 | Maximum Activation | Cell Line / Enzyme Source | Reference |
| ML-265 | Recombinant Human PKM2 | 70 ± 17 nM | 292 ± 21% | Recombinant Human PKM2 | [1] |
| ML-265 | In vivo (rat retina) | 866 ± 176 nM | 202 ± 8% | Rat Retina Lysate | [1] |
| Compound 2 | Recombinant Human PKM2 | - | - | Recombinant Human PKM2 | [1] |
| Compound 2 | In vitro (661W cells) | - | 355 ± 26% | 661W Cells | [1] |
| Compound 2 | In vivo (rat retina) | 299 ± 42 nM | 183 ± 4% | Rat Retina Lysate | [1] |
| DASA-58 | Cellular (A549 cells) | 19.6 µM | - | A549 Cells | [2] |
| PA-12 | Recombinant PKM2 | 4.92 µM | - | Recombinant PKM2 | [3] |
Note: AC50 (half-maximal activating concentration) and EC50 (half-maximal effective concentration) values can vary significantly depending on the assay conditions and biological system used.
Experimental Protocols
1. LDH-Coupled Spectrophotometric Assay for PKM2 Activity [4]
This assay measures the rate of pyruvate production by PKM2, which is coupled to the oxidation of NADH to NAD+ by lactate dehydrogenase (LDH), resulting in a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂
-
NADH: 0.5 mM
-
LDH: 4-5 U/mL
-
ADP: 1 mM
-
PEP: 2 mM
-
Recombinant PKM2: 13 nM
-
PKM2 Activator: Desired concentrations
-
FBP (optional): 0.5-0.8 mM
-
-
Procedure:
-
Prepare a master mix of the assay buffer, NADH, and LDH.
-
In a UV-transparent 96-well plate, add the master mix, PKM2 enzyme, and the PKM2 activator (or vehicle control).
-
Initiate the reaction by adding a pre-mixed solution of ADP and PEP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
The rate of NADH oxidation is proportional to the PKM2 activity.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement [5]
This protocol provides a general workflow for assessing the thermal stabilization of PKM2 by a ligand in intact cells.
-
Materials:
-
Cultured cells
-
PKM2 activator
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot)
-
-
Procedure:
-
Treat cultured cells with the PKM2 activator or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler.
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble PKM2 in the supernatant at each temperature using Western blotting or another protein detection method.
-
A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
-
3. Western Blotting for PKM2 Expression and Localization [6][7]
-
Whole-Cell Lysates:
-
Wash cells with cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for PKM2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Perform Western blotting on both fractions as described above to assess the subcellular localization of PKM2.
-
Visualizations
Caption: Regulation of PKM2 activity and its impact on cellular metabolism.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Dual PKM2/PDK1 Inhibitors
Welcome to the technical support center for researchers engaged in the development of dual pyruvate kinase M2 (PKM2) and phosphoinositide-dependent kinase 1 (PDK1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of targeting these two critical nodes in cancer metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in designing a single molecule that can effectively inhibit both PKM2 and PDK1?
A1: Developing a dual-target inhibitor for PKM2 and PDK1 presents several significant hurdles:
-
Target Selectivity and Potency: Achieving balanced potency against two distinct enzyme classes—a glycolytic enzyme (PKM2) and a protein kinase (PDK1)—is a major challenge. Often, optimizing for one target compromises activity against the other.[1]
-
Structural Divergence: The binding sites of PKM2 and PDK1 are structurally different. Designing a small molecule that can conform to both pockets requires sophisticated pharmacophore modeling and may lead to larger molecules with poor drug-like properties.[2]
-
Assay Interference: The distinct biochemical assays required for each target can produce conflicting data or artifacts. For instance, a compound might interfere with the detection method of one assay (e.g., absorbance at 340 nm in an LDH-coupled assay for PKM2) but not the other.[3]
-
Cellular Efficacy: A potent biochemical inhibitor may fail in cellular assays due to poor membrane permeability, rapid metabolism, or efflux pump activity. Confirming that the compound engages both targets inside the cell is a critical and often difficult step.
-
Overcoming Resistance: Cancer cells can develop resistance through various mechanisms. A dual-targeting strategy aims to overcome this, but incomplete inhibition of either target might still allow compensatory pathways to activate.[4]
Q2: How can I balance the inhibitory activity against both PKM2 and PDK1 during lead optimization?
A2: Balancing dual-target activity is a key challenge in polypharmacology.[1] A systematic approach is required:
-
Iterative Design: Employ a structure-based drug design strategy. Use co-crystal structures or reliable homology models to understand how your compound series binds to each target. This allows for rational modifications to improve affinity for one target while maintaining it for the other.
-
Matched-Pair Analysis: Systematically analyze how small chemical modifications affect the potency against each target. This helps build a structure-activity relationship (SAR) for both enzymes simultaneously.
-
Focus on Drug-Like Properties: Throughout the optimization process, monitor key physicochemical properties (molecular weight, lipophilicity, solubility) to ensure the resulting molecule remains a viable drug candidate. Combining pharmacophores from two different ligands can lead to molecules that are entropically or enthalpically unfavorable.[2]
-
Define a Target Product Profile: Establish clear criteria for the desired potency ratio at the outset. For example, decide if equipotent inhibition is necessary or if a specific potency ratio is preferred based on the biological context.
Q3: My compound shows high potency in a biochemical assay but is inactive in cellular models. What are the common causes?
A3: This is a frequent issue in drug discovery. Potential causes include:
-
Low Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular targets.
-
Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cell into an inactive form.
-
High Protein Binding: In cellular assays, the compound can bind to proteins in the culture medium, reducing the free concentration available to interact with the target.
-
Assay Artifact: The compound might be a false positive in the biochemical assay, for example, by causing protein aggregation or interfering with the detection system (e.g., luciferase-based assays).[3]
Q4: How do I choose the right in vitro assays for screening PKM2 and PDK1 inhibitors?
A4: The choice of assay depends on the screening stage (HTS vs. lead optimization) and the information required.
-
For PKM2:
-
LDH-Coupled Assay: This is a common method that measures pyruvate production by coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH (monitored by absorbance at 340 nm).[5][6] A key drawback is potential interference from compounds that absorb at 340 nm.[3]
-
Luminescence-Based Assay (e.g., Kinase-Glo®): This assay quantifies the ATP produced by PKM2.[5] It is generally less prone to compound interference than absorbance-based methods and is highly sensitive, making it suitable for HTS.[5][7]
-
-
For PDK1:
-
TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer assays are robust and sensitive methods for HTS, measuring the phosphorylation of a substrate peptide.[8]
-
Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. It is highly sensitive and suitable for a broad range of ATP concentrations.[9]
-
ELISA-Based Assays: These immunoassays use an antibody that specifically detects the phosphorylated substrate.[10]
-
Troubleshooting Guides
Problem 1: High variability or inconsistent readings in my enzyme inhibition assay.
| Potential Cause | Recommended Solution |
| Improperly thawed reagents | Ensure all kit components are thawed completely and mixed gently before use. Avoid repeated freeze-thaw cycles.[11][12] |
| Incorrect incubation times/temperatures | Verify the protocol and use calibrated equipment. Assay buffers should typically be at room temperature.[11][12] |
| Pipetting errors | Use calibrated pipettes. Prepare a master mix whenever possible to minimize pipetting variations. Avoid introducing air bubbles.[11] |
| Plate effects (evaporation) | Evaporation from wells at the edge of a microplate can concentrate reagents. Use temperature-controlled readers or fill outer wells with buffer to minimize this effect.[12] |
| Incompatible sample preparation | Certain substances like EDTA (>0.5 mM), high concentrations of detergents (SDS >0.2%, Tween-20 >1%), or sodium azide can interfere with enzyme assays.[11] |
Problem 2: My PKM2 inhibitor shows different IC50 values in the LDH-coupled assay versus the Kinase-Glo assay.
| Potential Cause | Recommended Solution |
| Compound Interference | Your compound may absorb light at 340 nm, artificially inflating the apparent rate in the LDH assay.[3] The luminescent Kinase-Glo assay is less likely to suffer from this type of interference.[5] |
| Assay Format (Kinetic vs. Endpoint) | The LDH-coupled assay is typically run in kinetic mode, while the Kinase-Glo assay is an endpoint measurement.[5] Differences in pre-incubation times or reaction progress can lead to different results. |
| Reagent Stability | NADH used in the LDH assay can be unstable. Ensure it is fresh and protected from light. |
| Inhibitor Mechanism | If the compound is a "tight-binding" inhibitor, the observed IC50 can be dependent on the enzyme concentration, which may differ between assay setups.[13] |
Problem 3: I suspect my hit compound is a false positive or a Pan-Assay Interference Compound (PAINS).
| Potential Cause | Recommended Solution |
| Promiscuous Inhibition | The compound may inhibit many enzymes non-specifically, often through mechanisms like aggregation. |
| Assay Technology Interference | The compound may directly inhibit a coupling enzyme (like LDH or luciferase) or have intrinsic fluorescence/absorbance that confounds the reading.[3] |
| Redox Activity or Reactivity | Some compounds can interfere through redox cycling or by covalently modifying the enzyme. |
| Solution: | 1. Counter-screen: Test the compound against the coupling enzyme (e.g., LDH or luciferase) in the absence of the primary target.[6] 2. Check for PAINS Substructures: Use computational filters to check if your molecule contains known PAINS motifs.[3] 3. Vary Enzyme Concentration: True inhibitors often show an IC50 that is independent of enzyme concentration, whereas the apparent potency of aggregating inhibitors is highly dependent on it.[13] 4. Add Detergent: Including a non-ionic detergent like Triton X-100 can disrupt aggregates and reduce the activity of many false positives. |
Quantitative Data Summary
Table 1: Potency of Selected PKM2 Inhibitors
| Compound | Assay Type | IC50 (µM) | Target State | Reference |
|---|---|---|---|---|
| Compound 3 | LDH-coupled | ~10-50 | Dimeric PKM2 | [6] |
| Naphthoquinone-based (26) | Fluorescence-based | 2.95 | Dimeric PKM2 | [3] |
| Flavonoid (31) | Not specified | 1.16 | Dimeric PKM2 | [3] |
| Flavonoid (30) | Not specified | 0.85 | Dimeric PKM2 |[3] |
Table 2: Potency of Selected PDK1 Inhibitors
| Compound Class | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrrolopyridinylpyrimidines | Kinase Activity | Low nanomolar range | [14] |
| Triazole-containing pyrrolo-pyridines | Kinase Activity | 0.5 - 1000 | [14] |
| Pyrazolopyridines (XXVII) | Kinase Activity | 120 | [14] |
| Compound 7 (Allosteric) | Recombinant Enzyme | Not specified (EC50) |[15] |
Table 3: Potency of a Dual PKM2/PDK1 Inhibitor Example
| Compound | Target(s) | Effect | Cellular Model | Reference |
|---|
| E5 (Shikonin derivative) | PKM2/PDK1 | Induces apoptosis, inhibits proliferation | H1975 NSCLC cells |[16][17] |
Experimental Protocols
Protocol 1: PKM2 Inhibition - LDH-Coupled Assay
This protocol is adapted from literature for determining the inhibitory activity of compounds against PKM2.[5][6]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris (pH 7.5), 100 mM KCl, 10 mM MgCl2.
-
Enzyme Solution: Prepare a working solution of recombinant human PKM2 (e.g., 4 nM final concentration) in Assay Buffer.
-
Substrate/Cofactor Mix: Prepare a mix in Assay Buffer to achieve final concentrations of 200 µM PEP, 200 µM ADP, 200 µM NADH, and ~200 U/mL LDH.
-
Test Compound: Prepare serial dilutions of the inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1-3%.[5][7]
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add 20 µL of the PKM2 enzyme solution to all wells except the "no enzyme" control. Add 20 µL of Assay Buffer to the "no enzyme" control.
-
Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix to all wells.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: PDK1 Inhibition - Luminescence-Based Assay (ADP-Glo™)
This protocol is a generalized procedure based on the principles of the ADP-Glo™ Kinase Assay.[9]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Enzyme Solution: Prepare a working solution of recombinant human PDK1 in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a mix of the PDK1 peptide substrate (e.g., AKT-Thr-308-tide) and ATP in Kinase Buffer.
-
Test Compound: Prepare serial dilutions of the inhibitor in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted test compound or DMSO to the appropriate wells.
-
Add 2 µL of the PDK1 enzyme solution.
-
Add 2 µL of the Substrate/ATP Mix to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Multi-target pharmacology: possibilities and limitations of the “skeleton key approach” from a medicinal chemist perspective [frontiersin.org]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibitors as a New Challenge for Cancer Multidrug Resistance Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. astx.com [astx.com]
- 6. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. youtube.com [youtube.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKM2/PDK1 dual-targeted shikonin derivatives restore the sensitivity of EGFR-mutated NSCLC cells to gefitinib by remodeling glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results from PKM2 Activator Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from Pyruvate Kinase M2 (PKM2) activator studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for small-molecule PKM2 activators?
A1: Small-molecule PKM2 activators are allosteric modulators that bind to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[1] Their primary mechanism is to stabilize the active tetrameric conformation of the PKM2 enzyme.[1][2] This shifts the equilibrium from the less active dimeric and monomeric forms towards the highly active tetramer, thereby increasing pyruvate kinase activity.[3][4] This enhanced activity promotes the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis.[5]
Q2: Why do some studies report that PKM2 activation inhibits tumor growth, while others suggest low PKM2 activity is pro-tumorigenic (the "PKM2 paradox")?
A2: The "PKM2 paradox" arises from the dual roles of PKM2 in cancer metabolism.[6]
-
Low PKM2 Activity: In its less active dimeric state, PKM2 slows down the final step of glycolysis. This causes a "back-up" of glycolytic intermediates, which are then shunted into biosynthetic pathways like the pentose phosphate pathway (PPP) and serine synthesis.[7][8] These pathways produce the building blocks (nucleotides, amino acids, lipids) and NADPH for redox balance necessary for rapid cell proliferation.[7][9]
-
High PKM2 Activity (via Activators): By forcing PKM2 into its active tetrameric state, activators accelerate the conversion of PEP to pyruvate, thus increasing ATP production.[5] However, this can deplete the pool of glycolytic intermediates needed for biosynthesis, effectively "starving" the cancer cells of essential building blocks and leading to reduced proliferation.[8][10][11]
The ultimate effect on tumor growth can depend on the specific metabolic wiring of the cancer cells, the tumor microenvironment, and the specific PKM2 activator used.
Q3: My PKM2 activator shows potent enzymatic activity in vitro but has a weak or no effect on cancer cell proliferation in culture. Why?
A3: This is a common observation and can be attributed to several factors:
-
Metabolic Flexibility: Cancer cells can adapt to the metabolic stress imposed by PKM2 activation.[11] They may compensate by upregulating alternative pathways to generate necessary biosynthetic precursors. For example, upon PKM2 activation, cells can increase the expression of serine transporters to import serine from the environment, bypassing their dependency on de novo serine synthesis.[10][11]
-
Non-Glycolytic Functions of PKM2: Dimeric PKM2 can translocate to the nucleus and act as a protein kinase or a transcriptional co-activator for genes involved in proliferation and survival, such as HIF-1α and c-Myc.[5][9][12][13] While activators promote the tetrameric form, a sufficient pool of dimeric PKM2 might still exist to carry out these pro-tumorigenic functions.
-
Experimental Conditions: Standard cell culture media are often rich in nutrients, which can mask the anti-proliferative effects of PKM2 activators. The impact of these compounds may be more pronounced under nutrient-limiting conditions.[11]
-
Activator Properties: The specific activator used may have different effects. For instance, some activators render PKM2 resistant to inhibition by tyrosine-phosphorylated proteins, which is a key mechanism for maintaining low PKM2 activity in cancer cells.[1]
Q4: I am seeing conflicting results with different PKM2 activators (e.g., TEPP-46 vs. DASA-58) in terms of lactate production and glucose uptake. What could be the reason?
A4: Different PKM2 activators, even those binding to the same allosteric pocket, can elicit distinct cellular responses.[14] Studies have shown that while one activator might decrease lactate secretion, another can increase it.[14] This could be due to subtle differences in how they stabilize the tetrameric structure, their off-target effects, or their influence on the non-glycolytic functions of PKM2. It is crucial to characterize the metabolic phenotype induced by each specific activator in the experimental system being used.
Troubleshooting Guides
Problem 1: No or Low PKM2 Activation in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability of the Activator | 1. Verify the compound's physicochemical properties (e.g., solubility, logP).2. Increase incubation time or compound concentration.3. Use a positive control compound with known cell permeability. |
| Activator Instability | 1. Check the stability of the compound in your cell culture medium.2. Prepare fresh solutions of the activator for each experiment. |
| Target Engagement Issues | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the activator is binding to PKM2 in intact cells.[15][16] |
| High Endogenous FBP Levels | High intracellular concentrations of Fructose-1,6-bisphosphate (FBP), the natural activator of PKM2, might mask the effect of an exogenous activator. Consider measuring FBP levels or using metabolic modeling to assess its impact. |
| PKM2 Post-Translational Modifications (PTMs) | PTMs like phosphorylation or acetylation can influence PKM2 activity and its responsiveness to activators.[17][18] Analyze the PTM status of PKM2 in your cell line via Western blot or mass spectrometry. |
Problem 2: Unexpected Increase in Cell Proliferation
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | 1. Screen the activator against a panel of kinases or other relevant targets to identify potential off-target activities.2. Synthesize and test an inactive analog of your compound as a negative control.[11] |
| Specific Cancer Cell Metabolism | Some cancer cells may be less reliant on the biosynthetic pathways that are inhibited by PKM2 activation. Characterize the metabolic profile of your cell line using metabolomics to understand its dependencies. |
| Activation of Compensatory Pathways | PKM2 activation can lead to the upregulation of compensatory survival pathways. Perform RNA-seq or proteomic analysis to identify these pathways. For instance, check for the activation of AKT signaling.[19] |
| Non-glycolytic functions | The activator may paradoxically enhance the non-glycolytic, pro-tumorigenic functions of PKM2. Investigate the nuclear translocation of PKM2 and the expression of its target genes.[20] |
Problem 3: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | 1. Assess the PK/PD properties of the activator in vivo (e.g., bioavailability, half-life, tumor penetration).2. Optimize the dosing regimen (dose and frequency). |
| Tumor Microenvironment (TME) | The TME has different nutrient availability and oxygen levels compared to in vitro conditions. Hypoxia, for instance, can influence PKM2 expression and function.[4][20] Evaluate the effect of the activator under hypoxic conditions in vitro. |
| Immune System Interactions | PKM2 activity in immune cells within the TME can impact the anti-tumor immune response.[3] Consider using syngeneic tumor models to evaluate the interplay between the activator and the immune system. TEPP-46, for example, has been shown to affect T-cell activation.[3] |
| PKM1 Expression in Tumors | While PKM2 is predominant in most tumors, some may express the constitutively active PKM1 isoform, which would render PKM2 activators ineffective.[1] Verify the expression levels of both PKM1 and PKM2 in your tumor model. |
Data Presentation
Table 1: Summary of Expected vs. Unexpected Outcomes of PKM2 Activation
| Parameter | Expected Outcome with PKM2 Activator | Potential Unexpected Outcome | Possible Reasons for Unexpected Outcome |
| Pyruvate Kinase Activity | Increased | No change or minimal increase | Poor cell permeability, high endogenous FBP, inhibitory PTMs. |
| Lactate Production | Variable (can increase or decrease) | Opposite of reported effects for the same compound | Cell-type specific metabolism, different experimental conditions.[14] |
| Glucose Uptake | Increased | No change or decreased | Activation of compensatory metabolic pathways, off-target effects. |
| Serine Biosynthesis | Decreased | No change | Upregulation of serine transporters from the medium.[10][11] |
| Cell Proliferation | Decreased | No change or increased | Metabolic flexibility, nutrient-rich media, off-target effects, enhancement of non-glycolytic PKM2 functions.[11] |
| Tumor Growth (In Vivo) | Decreased | No change | Poor PK/PD, influence of the tumor microenvironment, immune modulation.[3] |
Experimental Protocols
Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)
This protocol measures the activity of PK by coupling the production of pyruvate to the consumption of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[21][22]
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2.[21]
-
Substrate/Cofactor Mix: ADP, Phosphoenolpyruvate (PEP), NADH.
-
Coupling Enzyme: Lactate Dehydrogenase (LDH).
-
Cell or tissue lysate.
-
PKM2 activator compound.
-
96-well UV-transparent plate.
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in a suitable lysis buffer (e.g., Pyruvate Kinase Assay Buffer).[23] Centrifuge to remove insoluble material.[23] Determine the protein concentration of the supernatant.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing Assay Buffer, ADP, PEP, NADH, and LDH.
-
Initiate Reaction: Add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well to start the reaction. For the experimental group, also add the PKM2 activator at the desired concentration. For the control group, add the vehicle (e.g., DMSO).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 340 nm and 25°C or 37°C.[22]
-
Data Analysis: Record the absorbance at 340 nm every 30-60 seconds for 10-20 minutes. Calculate the rate of NADH oxidation (ΔA340/minute) from the linear portion of the curve. One unit of PK activity is defined as the amount of enzyme that catalyzes the production of 1 µmole of pyruvate per minute.[21][23]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the PKM2 activator binds to PKM2 within the cellular environment by measuring the change in the thermal stability of the protein upon ligand binding.[15][16][24]
Materials:
-
Intact cells in suspension or adherent in plates.
-
PKM2 activator compound.
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Equipment for Western Blotting (SDS-PAGE, transfer system, antibodies against PKM2 and a loading control).
Procedure:
-
Compound Treatment: Treat intact cells with the PKM2 activator or vehicle (DMSO) for a specific duration (e.g., 1 hour).
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant (containing the soluble, stable protein fraction). Analyze the amount of soluble PKM2 at each temperature for both vehicle- and activator-treated samples using Western blotting.
-
Data Interpretation: A binding event is confirmed if the activator-treated samples show a higher amount of soluble PKM2 at elevated temperatures compared to the vehicle-treated samples, indicating that the compound stabilized the protein against heat-induced denaturation. This results in a rightward shift in the melting curve.
Mandatory Visualizations
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and function of pyruvate kinase M2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule activation of PKM2 in cancer cells induces serine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer metabolism meets systems biology: Pyruvate kinase isoform PKM2 is a metabolic master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric Regulation of Pyruvate Kinase Muscle Isoform 2 - ProQuest [proquest.com]
- 18. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 22. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for PKM2 Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Pyruvate Kinase M2 (PKM2) activity assays. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spectrophotometric LDH-coupled assay shows high background absorbance at 340 nm. What are the possible causes and solutions?
A1: High background absorbance in a lactate dehydrogenase (LDH)-coupled assay can be due to several factors:
-
Compound Interference: The test compound itself may absorb light at 340 nm.[1]
-
Solution: Run a control reaction containing the compound but no PKM2 enzyme. Subtract the absorbance of this control from your experimental values.
-
-
NADH Instability: NADH is sensitive to light and acidic conditions, which can lead to its degradation and an increase in background absorbance.
-
Solution: Prepare NADH solutions fresh and protect them from light. Ensure the pH of your assay buffer is stable and within the optimal range (typically pH 7.4-7.6).
-
-
Contaminated Reagents: Contamination in any of the assay components can lead to non-specific NADH oxidation.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh aliquots of reagents to avoid repeated freeze-thaw cycles.[2]
-
Q2: I am not observing any PKM2 activity, or the activity is very low in my assay.
A2: A lack of or low enzyme activity can be attributed to several issues:
-
Inactive Enzyme: The recombinant PKM2 may be improperly folded or degraded.
-
Suboptimal Assay Conditions: The concentrations of substrates (PEP, ADP) or the coupling enzyme (LDH) may not be optimal.
-
Solution: Titrate the concentrations of PEP and ADP to determine the Km values under your experimental conditions.[4] Ensure the LDH concentration is not limiting; there should be sufficient LDH to rapidly convert all pyruvate produced.
-
-
Absence of Allosteric Activator: PKM2 exists in a low-activity dimeric form and a high-activity tetrameric form. The allosteric activator Fructose-1,6-bisphosphate (FBP) is often required to promote the active tetrameric state.[5][6]
Q3: My luminescence-based (e.g., Kinase-Glo®) assay results are inconsistent.
A3: Inconsistent results in luminescence-based assays can arise from:
-
Compound Interference: Some test compounds can inhibit the luciferase enzyme used in the detection step or quench the luminescent signal.
-
Solution: Run a control to test for compound interference with the luciferase reaction in the absence of PKM2.
-
-
ATP Contamination: Contaminating ATP in your enzyme preparation or other reagents can lead to a high background signal.
-
Solution: Use high-purity reagents and include a "no enzyme" control to determine the background luminescence.
-
-
Incorrect Plate Reader Settings: The plate reader settings may not be optimal for luminescence detection.
-
Solution: Ensure the reader is set to "LUMINESCENCE" mode and do not use a filter. The integration time may also need to be optimized.[3]
-
Q4: How do I choose between a spectrophotometric and a luminescence-based assay?
A4: The choice of assay depends on your specific needs:
-
Spectrophotometric (LDH-coupled) Assay: This is a continuous, kinetic assay that monitors NADH consumption in real-time.[5][7] It is well-suited for detailed kinetic studies. However, it is more prone to interference from compounds that absorb at 340 nm.[1]
-
Luminescence-based (e.g., Kinase-Glo®) Assay: This is an endpoint assay that measures the amount of ATP produced.[6] It is generally more sensitive and less susceptible to compound interference from colored or fluorescent compounds.[6] However, it does not provide real-time kinetic data.
Experimental Protocols
Spectrophotometric LDH-Coupled PKM2 Activity Assay
This protocol measures PKM2 activity by coupling the production of pyruvate to the LDH-catalyzed oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[5][7]
Materials:
-
Recombinant Human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH)
-
Fructose-1,6-bisphosphate (FBP) (optional, as an activator)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing Assay Buffer, PEP, ADP, NADH, and LDH.
-
Add the desired concentration of the test compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Add the master mix to each well.
-
To initiate the reaction, add recombinant PKM2 to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
Calculate the rate of NADH consumption from the linear portion of the curve.
Luminescence-Based PKM2 Activity Assay (e.g., using Kinase-Glo®)
This protocol measures the ATP produced by PKM2 using a luciferase-based detection reagent.[3][6]
Materials:
-
Recombinant Human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Fructose-1,6-bisphosphate (FBP) (optional, as an activator)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
96-well solid white plate
-
Luminometer
Procedure:
-
Add Assay Buffer, PEP, ADP, and FBP (if used) to the wells of a 96-well white plate.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
To initiate the reaction, add recombinant PKM2 to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Presentation
Table 1: Typical Reagent Concentrations for PKM2 Activity Assays
| Reagent | Spectrophotometric Assay | Luminescence Assay |
| PKM2 | 1-10 ng/µL | 2.5 ng/µL[3] |
| PEP | 0.5-5 mM[3] | 0.5-5 mM[3] |
| ADP | 0.1-1 mM | 1 mM[3] |
| NADH | 0.1-0.3 mM | N/A |
| LDH | 5-10 units/mL | N/A |
| FBP | 10-100 µM[3] | 10-100 µM[3] |
Table 2: Common PKM2 Modulators for Control Experiments
| Compound | Type | Typical Concentration |
| Fructose-1,6-bisphosphate (FBP) | Allosteric Activator | 10-100 µM[3] |
| TEPP-46 | Activator | AC₅₀ = 92 nM[8] |
| DASA-58 | Activator | - |
| Shikonin | Inhibitor | IC₅₀ ≈ 1-5 µM[1] |
| Compound 3k | Inhibitor | IC₅₀ = 2.95 µM[8] |
Visualizations
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astx.com [astx.com]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Serine Depletion in PKM2 Activator Experiments
This technical support center provides guidance for researchers conducting experiments with PKM2 activators in the context of serine-depleted media.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using serine-depleted media in experiments with PKM2 activators?
A1: Serine is a known allosteric activator of Pyruvate Kinase M2 (PKM2).[1][2][3] When serine is abundant, it binds to and activates PKM2, promoting glycolysis.[1] In cancer cells, which often overexpress the less active dimeric form of PKM2, this regulation is crucial.[1][4] Under serine deprivation, PKM2 activity is reduced, which leads to an accumulation of glycolytic intermediates that can be shunted into the de novo serine synthesis pathway to support cell proliferation.[1][2][5] Using serine-depleted media allows researchers to study the metabolic flexibility of cancer cells and to investigate the efficacy of PKM2 activators in forcing cells into a state of serine auxotrophy, thereby inhibiting their growth.[6][7][8]
Q2: How does serine depletion affect PKM2 activity and glycolysis?
A2: Serine depletion leads to a reduction in PKM2 activity.[1][2] This decrease in activity results in a lower conversion of phosphoenolpyruvate (PEP) to pyruvate, causing a buildup of upstream glycolytic intermediates like 3-phosphoglycerate (3-PG).[9][10] Consequently, the overall rate of glycolysis and lactate production is reduced.[1][11] The accumulated 3-PG can then be redirected from glycolysis into the serine synthesis pathway (SSP).[9][10]
Q3: What is the expected effect of a PKM2 activator in serine-depleted media?
A3: A PKM2 activator will force the enzyme into its more active tetrameric state, even in the absence of serine. This leads to an increased conversion of PEP to pyruvate, thus restoring high glycolytic flux.[12] This, in turn, depletes the pool of glycolytic intermediates, such as 3-PG, that are necessary for de novo serine synthesis.[6][8] As a result, cells treated with a PKM2 activator in serine-depleted media are unable to synthesize their own serine and undergo growth arrest, a state known as induced serine auxotrophy.[6][7][12]
Q4: Which signaling pathways are involved in the cellular response to serine depletion?
A4: The primary pathway activated upon amino acid starvation, including serine depletion, is the GCN2-ATF4 pathway.[13][14] The kinase GCN2 is activated, leading to the phosphorylation of eIF2α, which in turn promotes the translation of Activating Transcription Factor 4 (ATF4).[13][14] ATF4 upregulates the expression of genes involved in amino acid synthesis and transport, including the enzymes of the serine synthesis pathway (PHGDH, PSAT1, PSPH).[13][14] Additionally, the mTORC1 pathway, a key regulator of cell growth, is sensitive to amino acid levels. Serine depletion can lead to mTORC1 inactivation, although PKM2-expressing cells can sometimes maintain mTORC1 activity by promoting endogenous serine synthesis.[5][15][16]
Troubleshooting Guides
Problem 1: Cells are resistant to PKM2 activator treatment in serine-free media.
| Possible Cause | Suggested Solution |
| Incomplete serine depletion | Ensure the media is completely free of serine and glycine. Wash cells thoroughly with serine/glycine-free media before starting the experiment. Consider that some serum supplements may contain residual serine. |
| High expression of serine transporters | Cells might compensate by increasing the uptake of any trace amounts of serine. Verify the expression levels of serine transporters like ASCT1 (SLC1A4) and SNAT1/2 (SLC38A1/2).[6][8] |
| Pre-existing high activity of the serine synthesis pathway (SSP) | Some cell lines have a constitutively high SSP flux. Measure the basal expression of SSP enzymes (PHGDH, PSAT1, PSPH). Consider combining the PKM2 activator with an SSP inhibitor like a PHGDH inhibitor.[10][14] |
| PKM2 activator is not potent enough or is unstable | Confirm the activity and stability of your PKM2 activator. Run a dose-response curve to ensure you are using an effective concentration. |
Problem 2: Inconsistent results in cell viability or proliferation assays.
| Possible Cause | Suggested Solution |
| Variability in initial cell seeding density | Ensure consistent cell numbers are seeded for all conditions. Cell density can affect nutrient availability and metabolic state. |
| Duration of serine starvation is not optimized | The time required to observe an effect can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Adaptation of cells to serine-free conditions | Prolonged culture in serine-free media may lead to cellular adaptation. Use cells that have been consistently maintained in complete media prior to the experiment. |
| Issues with the viability/proliferation assay itself | Confirm that the chosen assay (e.g., MTT, crystal violet, direct cell counting) is linear in your experimental range and not affected by the metabolic state of the cells. |
Problem 3: Unexpected changes in metabolite levels.
| Possible Cause | Suggested Solution |
| Timing of metabolite extraction | Metabolic fluxes can change rapidly. Ensure that the timing of metabolite extraction is consistent across all samples and is appropriate for the expected changes. |
| Inefficient metabolite extraction | Use a validated protocol for metabolite extraction to ensure complete and reproducible recovery of intracellular metabolites. Keep samples cold to quench metabolic activity. |
| Off-target effects of the PKM2 activator | If possible, use a second, structurally different PKM2 activator to confirm that the observed metabolic changes are due to on-target effects. |
Data and Protocols
Summary of Expected Metabolite Changes
The following table summarizes the expected changes in key metabolites under different experimental conditions.
| Metabolite | Serine Depletion Only | PKM2 Activator in Complete Media | Serine Depletion + PKM2 Activator |
| 3-Phosphoglycerate (3-PG) | Increase[9][10] | Decrease | Significant Decrease[6] |
| Phosphoenolpyruvate (PEP) | Increase[1] | Decrease | Significant Decrease[6] |
| Pyruvate | Decrease[1] | Increase | Increase (relative to depletion only) |
| Lactate | Decrease[1][11] | Increase | Increase (relative to depletion only) |
| Intracellular Serine | Decrease (but compensated by de novo synthesis)[1] | Slight Decrease or No Change | Significant Decrease[6] |
Key Experimental Protocols
1. Cell Culture for Serine Depletion Experiments
-
Culture cells in their standard complete growth medium (e.g., DMEM with 10% FBS, L-glutamine, and penicillin/streptomycin).
-
To initiate serine depletion, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the complete medium with custom-formulated serine- and glycine-free medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize exogenous amino acids.
-
Incubate cells for the desired period (e.g., 16-24 hours) to allow for adaptation and observation of initial effects before adding the PKM2 activator.
2. PKM2 Activity Assay (In Vitro)
This assay measures the conversion of PEP to pyruvate, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH).
-
Prepare a reaction mixture containing Tris buffer, KCl, MgCl₂, ADP, PEP, NADH, and LDH.
-
Add recombinant human PKM2 protein to the reaction mixture.
-
To test activators, add the PKM2 activator compound at various concentrations. To test serine activation, add L-serine (e.g., up to 5 mM).[1][11]
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.
-
Calculate the rate of reaction from the linear portion of the curve.
Visualizations
Signaling and Metabolic Pathways
Caption: Interplay between Glycolysis, Serine Synthesis, and PKM2 Activity.
Experimental Workflow Logic
Caption: Logical workflow for a PKM2 activator experiment under serine depletion.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting resistance to PKM2 activators.
References
- 1. Serine is a natural ligand and allosteric activator of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. uniprot.org [uniprot.org]
- 4. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 promotes de novo serine synthesis to sustain mTORC1 activity and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy [dspace.mit.edu]
- 8. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CARM1 suppresses de novo serine synthesis by promoting PKM2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Incubation Time for PKM2 Activator 6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PKM2 activator 6. The information is designed to help optimize experimental protocols, particularly concerning incubation time, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions by promoting the formation of the active tetrameric state of Pyruvate Kinase M2 (PKM2) from its less active dimeric form.[1][2][3] This enzymatic activation enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis.[3][4] By stabilizing the tetramer, the activator ensures high pyruvate kinase activity, which can interfere with the anabolic metabolism that is often upregulated in cancer cells.[2][5]
Q2: How does the activation of PKM2 by activator 6 affect cellular metabolism?
A2: Activation of PKM2 shunts glycolytic intermediates away from branching pathways, such as the serine biosynthesis pathway.[6] This can lead to an increased dependence on extracellular serine for proliferation.[6] Furthermore, enhanced PKM2 activity can lead to increased glucose consumption and lactate production.[7] In some contexts, it can also promote mitochondrial biogenesis and function.[8]
Q3: What is a typical starting concentration and incubation time for this compound?
A3: A typical starting point for cell-based assays can range from nanomolar to low micromolar concentrations. For instance, studies with the well-characterized PKM2 activator TEPP-46 have used concentrations from 50 nM to 30 µM.[8][9] Incubation times can vary significantly depending on the assay. For cell viability assays, incubation times of 24 to 72 hours are common.[9][10] For mechanistic studies looking at signaling events or metabolic flux, shorter incubation times of 2 to 6 hours may be sufficient.[8][11] Optimization for your specific cell line and endpoint is crucial.
Q4: Can this compound be used in vivo?
A4: Yes, PKM2 activators have been used in in vivo studies, typically in xenograft models.[2][5] The dosage and administration schedule would need to be optimized for the specific animal model and research question. For example, in one study, the PKM2 activator TEPP-46 was administered at 50 mg/kg in mice.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | Incubation time is too short: The activator may not have had enough time to induce a significant metabolic shift leading to cell death or growth arrest. | Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line.[10] |
| Sub-optimal drug concentration: The concentration of the activator may be too low to effectively activate PKM2. | Perform a dose-response experiment: Test a range of concentrations to determine the IC50 for your specific cell line.[12] | |
| Cell line is resistant: Some cell lines may be less dependent on the metabolic state targeted by PKM2 activation. | Consider combination therapy: Combining the PKM2 activator with other metabolic inhibitors, such as 2-deoxy-D-glucose (2-DG), may enhance its effect.[7] | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell passage number, confluence, and media composition can influence cellular metabolism and response to the activator. | Standardize cell culture protocols: Use cells within a consistent passage number range, seed at a consistent density, and ensure media components are consistent between experiments. |
| Instability of the compound: Improper storage or handling of the PKM2 activator can lead to degradation. | Follow storage recommendations: Store the compound as recommended by the manufacturer, typically at -20°C for short-term and -80°C for long-term storage.[10] Prepare fresh dilutions for each experiment. | |
| Unexpected off-target effects. | High concentration of the activator: High concentrations may lead to non-specific effects. | Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration that gives a robust and reproducible effect. |
| This compound also inhibits PDK1: It is important to note that this compound has been identified as an inhibitor of PDK1 as well.[12] | Consider the dual activity in your experimental interpretation: The observed phenotype may be a result of the combined effect on both PKM2 and PDK1. |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for Cell Viability Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[10] Serially dilute the stock solution in complete culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours.
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as an MTS or MTT assay, according to the manufacturer's protocol.[10]
-
Data Analysis: For each time point, plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value. The optimal incubation time will be the one that provides a robust and reproducible dose-response curve.
Protocol 2: Western Blot Analysis of PKM2 Tetramerization
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for various short time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Native PAGE: Separate the protein lysates on a native polyacrylamide gel to preserve the oligomeric state of PKM2.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for PKM2. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The tetrameric and dimeric forms of PKM2 will appear as distinct bands. An increase in the intensity of the tetramer band relative to the dimer band indicates successful activation.
Data Presentation
Table 1: IC50 Values of this compound in Various Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| DLD-1 | 10.04 |
| HCT-8 | 2.16 |
| HT-29 | 3.57 |
| MCF-10A (non-cancerous) | 66.39 |
Data extracted from MedChemExpress product information for this compound (Compound Z10).[12]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of PKM2 regulation and the effect of this compound.
Caption: Experimental workflow for optimizing the incubation time of this compound.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. embopress.org [embopress.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyruvate kinase M2 inhibitor/activator treatment and cell viability assays [bio-protocol.org]
- 11. Evidence That Does Not Support Pyruvate Kinase M2 (PKM2)-catalyzed Reaction as a Rate-limiting Step in Cancer Cell Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of PKM2 Activators: TEPP-46 vs. PKM2 Activator 6
In the landscape of cancer metabolism research, the M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator of the Warburg effect, making it an attractive therapeutic target. Small molecule activators of PKM2 that promote its more active tetrameric state are of significant interest for their potential to reprogram cancer cell metabolism and inhibit tumor growth. This guide provides a comparative analysis of two such activators: the well-characterized compound TEPP-46 and the more recently identified PKM2 activator 6 (also known as Compound Z10), a dual-target agent.
Biochemical and Cellular Performance: A Head-to-Head Look
A direct comparison of the biochemical and cellular activities of TEPP-46 and this compound reveals distinct profiles. TEPP-46 is a potent and highly selective activator of PKM2, while this compound exhibits a dual-action mechanism, activating PKM2 and inhibiting phosphoinositide-dependent kinase 1 (PDK1).
| Parameter | TEPP-46 | This compound (Compound Z10) | Reference |
| Mechanism of Action | Allosteric activator, promotes PKM2 tetramerization. | Allosteric activator of PKM2 and inhibitor of PDK1. | [1][2] |
| PKM2 Activation (AC50) | 92 nM | Not explicitly reported as an AC50 value. | [2][3] |
| PKM2 Binding Affinity (KD) | Not explicitly reported. | 121 µM | [4] |
| PDK1 Inhibition (KD) | No reported activity. | 19.6 µM | [4] |
| Isoform Selectivity | Selective for PKM2 over PKM1, PKL, and PKR. | Selectivity profile against other PK isoforms not reported. | [3] |
| Cellular Efficacy (IC50) | No significant effect on cell proliferation under normoxic conditions. Inhibits proliferation under hypoxic conditions. | DLD-1: 10.04 µM, HCT-8: 2.16 µM, HT-29: 3.57 µM, MCF-10A: 66.39 µM | [4][5] |
In Vivo Efficacy and Pharmacokinetics
Both TEPP-46 and this compound have demonstrated anti-tumor activity in preclinical models. TEPP-46 has been shown to suppress tumor formation and growth in xenograft models.[5][6] While in vivo data for this compound is less extensively published, its dual-targeting mechanism suggests a potential for broader anti-cancer effects by simultaneously modulating glycolysis and the PI3K/AKT signaling pathway.
Pharmacokinetic data for TEPP-46 in mice indicates good oral bioavailability, a long half-life, and sustained plasma concentrations.[7] Corresponding pharmacokinetic data for this compound is not yet publicly available, which is a critical aspect for further preclinical and clinical development.
Signaling Pathways and Mechanistic Implications
The activation of PKM2 by both compounds is intended to reverse the Warburg effect by promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing oxidative phosphorylation and reducing the availability of glycolytic intermediates for anabolic processes.
PKM2 Activation Pathway
Caption: General mechanism of PKM2 activation by small molecules.
The dual activity of this compound introduces an additional layer of complexity by targeting the PI3K/AKT pathway through PDK1 inhibition. This pathway is a central regulator of cell growth, proliferation, and survival.
PDK1 Inhibition Pathway
Caption: Simplified PI3K/AKT/PDK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these PKM2 activators.
Pyruvate Kinase (PK) Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by monitoring the decrease in NADH absorbance at 340 nm. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH.[8]
Workflow:
Caption: Workflow for the LDH-coupled pyruvate kinase activity assay.
Cellular Proliferation Assay (MTT or CellTiter-Blue®)
These assays assess the effect of the compounds on cell viability and proliferation. Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product or a resazurin-based reagent (CellTiter-Blue®) to a fluorescent product.
Workflow:
Caption: General workflow for a cell proliferation assay.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment with the test compound.[9]
Workflow:
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion
TEPP-46 stands as a well-validated, potent, and selective activator of PKM2 with demonstrated in vivo efficacy. Its mechanism of action is focused on the direct activation of PKM2, leading to a metabolic shift away from anabolic processes that fuel tumor growth.
This compound presents an intriguing alternative with its dual-targeting approach. By simultaneously activating PKM2 and inhibiting PDK1, it has the potential to exert a more potent anti-cancer effect by hitting two key nodes in cancer cell metabolism and survival signaling. However, a more comprehensive characterization, including its AC50 for PKM2 activation, isoform selectivity, and in vivo pharmacokinetics, is necessary for a complete comparative assessment.
For researchers and drug developers, the choice between a highly selective single-target agent like TEPP-46 and a dual-target compound like this compound will depend on the specific therapeutic strategy and the cancer type being targeted. Further head-to-head studies are warranted to fully elucidate the comparative advantages of these two promising PKM2 activators.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic activation of PKM2 slows lung tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKM2 Activators: PKM2 Activator 6 vs. DASA-58
In the landscape of cancer metabolism research, the M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator of aerobic glycolysis, a hallmark of cancer cells. The activation of PKM2 is a promising therapeutic strategy to reprogram cancer cell metabolism and inhibit tumor growth. This guide provides a detailed comparison of two small molecule activators of PKM2: PKM2 activator 6 (also known as Compound Z10) and DASA-58. This objective analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Cellular Effects
Both this compound and DASA-58 function by promoting the tetrameric, more active state of PKM2. In cancer cells, PKM2 often exists in a less active dimeric form, which diverts glucose metabolites towards biosynthetic pathways that support cell proliferation. By stabilizing the active tetramer, these activators enhance the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby redirecting metabolic flux back towards oxidative phosphorylation and away from anabolic processes.
DASA-58 is a potent and specific allosteric activator of PKM2.[1][2] It binds to a site at the subunit interface of PKM2, distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[3][4] This binding stabilizes the active tetrameric conformation of the enzyme.[3][4] The activation of PKM2 by DASA-58 has been shown to inhibit the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and interleukin-1 beta (IL-1β).[1] Furthermore, DASA-58 impairs the epithelial-mesenchymal transition (EMT) in prostate cancer cells and reduces lung metastasis formation.[1]
This compound is a dual-function molecule, acting as both a PKM2 activator and a PDK1 (Pyruvate Dehydrogenase Kinase 1) inhibitor.[5] Its activation of PKM2 shifts glucose metabolism away from aerobic glycolysis. Concurrently, its inhibition of PDK1 would lead to the activation of the pyruvate dehydrogenase (PDH) complex, further promoting the flow of pyruvate into the tricarboxylic acid (TCA) cycle. This dual action can synergistically suppress the Warburg effect. This compound has been demonstrated to induce apoptosis and inhibit proliferation and migration in colorectal cancer cells.[5]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and DASA-58 based on available experimental evidence.
| Parameter | This compound (Compound Z10) | DASA-58 |
| Target(s) | PKM2 activator, PDK1 inhibitor[5] | Specific PKM2 activator[1] |
| Binding Affinity (KD) | 121 µM (for PKM2), 19.6 µM (for PDK1)[5] | Not explicitly reported, but potent activation is observed. |
| Activation Constant (AC50) | Not explicitly reported. | 0.03 µM[6] |
| Cellular Efficacy (IC50) | DLD-1: 10.04 µM, HCT-8: 2.16 µM, HT-29: 3.57 µM (colorectal cancer cell lines)[5] | Not reported as an IC50 value; effects observed at concentrations of 15-60 µM in various cancer cell lines.[2] |
| In Vivo Efficacy | Data not available from the provided search results. | Reduces lung metastases formation in a mouse model of prostate cancer.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathway of PKM2 Activators
Caption: Mechanism of PKM2 activation by small molecules.
Experimental Workflow for Evaluating PKM2 Activators
Caption: Workflow for PKM2 activator evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize PKM2 activators.
Pyruvate Kinase Activity Assay (LDH-Coupled Assay)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
-
Reagents and Materials:
-
Recombinant human PKM2 protein
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates: Adenosine diphosphate (ADP), phosphoenolpyruvate (PEP)
-
Cofactor: NADH
-
Coupling enzyme: Lactate dehydrogenase (LDH)
-
Test compounds (this compound, DASA-58) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, PEP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Initiate the reaction by adding recombinant PKM2 to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
The rate of NADH oxidation is proportional to the pyruvate kinase activity.
-
Plot the initial reaction rates against the concentration of the activator to determine the AC50 value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, DASA-58) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). Include a DMSO control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot against the compound concentration to determine the IC50 value.
-
Western Blot Analysis for PKM2 Expression and Phosphorylation
This technique is used to detect specific proteins in a cell lysate.
-
Reagents and Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-phospho-PKM2 (Tyr105), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Denature protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
-
Conclusion
Both this compound and DASA-58 are valuable research tools for studying the role of PKM2 in cancer metabolism. DASA-58 is a highly potent and specific PKM2 activator with demonstrated in vivo activity against metastasis. This compound presents an interesting dual-action mechanism by also inhibiting PDK1, which could offer a more comprehensive suppression of the Warburg effect. The choice between these compounds will depend on the specific research question and experimental context. Further head-to-head comparative studies, particularly in in vivo cancer models, are needed to fully elucidate their relative therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual-Target Efficacy of Compound Z10 in Pancreatic Cancer
A Comparative Analysis Against Standard Chemotherapy
In the landscape of pancreatic ductal adenocarcinoma (PDAC) research, the quest for therapeutic agents with multi-faceted mechanisms of action is paramount to overcoming the notorious chemoresistance of this malignancy. Compound Z10, a novel seleno-aspirinyl derivative, has emerged as a promising candidate, exhibiting a dual-pronged attack on pancreatic cancer cells by inducing programmed cell death and suppressing pro-survival signaling pathways. This guide provides a comprehensive comparison of Compound Z10 with the standard-of-care chemotherapeutic agent, gemcitabine, supported by experimental data to validate its dual-target effects.
Performance Comparison: Compound Z10 vs. Gemcitabine
Experimental data from preclinical studies on the PANC-1 human pancreatic cancer cell line highlight the superior potency and multi-modal action of Compound Z10 compared to gemcitabine.
| Parameter | Compound Z10 (AS-10) | Gemcitabine | Key Findings |
| Mechanism of Action | Induces apoptosis and G1 cell cycle arrest; Inhibits NF-κB signaling.[1][2][3] | Inhibits DNA synthesis, leading to cell death.[4] | Compound Z10 demonstrates a dual-target approach, impacting both cell proliferation/survival and inflammatory signaling pathways. |
| IC50 (PANC-1 cells, 48h) | ~5 µM[5][6] | 16 mg/L (~60.8 µM)[4] | Compound Z10 is significantly more potent in inhibiting the growth of pancreatic cancer cells. |
| Apoptosis Induction | Induces significant apoptosis in a dose-dependent manner.[5][6] | Induces apoptosis, with a 44.7% DNA fragmentation rate at IC50 concentration.[4] | Both compounds induce apoptosis, but the dual mechanism of Z10 may offer a more robust and sustained effect. |
| NF-κB Inhibition | Effectively inhibits TNF-α-stimulated NF-κB nuclear translocation.[1][2][3] | Does not directly target the NF-κB pathway. | The ability of Compound Z10 to inhibit the pro-survival NF-κB pathway is a key differentiator, potentially overcoming a common mechanism of chemoresistance.[7][8] |
| Cell Cycle Arrest | Induces G1 cell cycle block.[1][2][3] | Primarily acts during the S phase of the cell cycle. | The G1 arrest induced by Compound Z10 prevents cells from entering the DNA synthesis phase, representing an alternative anti-proliferative mechanism. |
Signaling Pathways and Experimental Workflow
The unique dual-target mechanism of Compound Z10 is best understood by visualizing its interaction with key cellular signaling pathways and the experimental procedures used for its validation.
Detailed Experimental Protocols
The validation of Compound Z10's dual-target effects relies on a series of well-established in vitro assays.
Cell Viability and IC50 Determination
-
Objective: To determine the concentration of Compound Z10 and gemcitabine that inhibits 50% of cell growth (IC50).
-
Method: PANC-1 cells are seeded in 96-well plates and treated with a range of concentrations of each compound for 48 hours. Cell viability is assessed using the MTT assay, which measures the metabolic activity of living cells. The absorbance is read at 570 nm, and the IC50 values are calculated from the dose-response curves.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
-
Method: PANC-1 cells are treated with Compound Z10 or gemcitabine for a specified period (e.g., 24 or 48 hours). The cells are then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9]
Cell Cycle Analysis by Propidium Iodide Staining
-
Objective: To determine the effect of Compound Z10 on cell cycle progression.
-
Method: PANC-1 cells are treated with Compound Z10 for 24 hours. The cells are then harvested, fixed in cold 70% ethanol, and treated with RNase A to remove RNA. The cells are then stained with Propidium Iodide, which binds stoichiometrically to DNA. The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
NF-κB Nuclear Translocation Assay
-
Objective: To assess the inhibitory effect of Compound Z10 on the activation of the NF-κB signaling pathway.
-
Method: PANC-1 cells are pre-treated with Compound Z10 for 6 hours, followed by stimulation with TNF-α to induce NF-κB activation. Nuclear and cytoplasmic protein fractions are then isolated. The levels of the p65 subunit of NF-κB in each fraction are determined by Western blotting. A decrease in the nuclear p65 level in Compound Z10-treated cells compared to the TNF-α-only control indicates inhibition of NF-κB nuclear translocation.
Conclusion
Compound Z10 demonstrates a significant preclinical advantage over the single-mechanism agent gemcitabine in the context of pancreatic cancer. Its ability to concurrently induce apoptosis and cell cycle arrest while inhibiting the pro-survival NF-κB pathway represents a promising dual-target strategy. This multi-pronged approach not only exhibits greater potency but also holds the potential to circumvent the chemoresistance that plagues current pancreatic cancer therapies. Further investigation into the in vivo efficacy and safety profile of Compound Z10 is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Novel Seleno-Aspirinyl Compound AS-10 Induces Apoptosis, G1 Arrest of Pancreatic Ductal Adenocarcinoma Cells, Inhibits Their NF-κB Signaling, and Synergizes with Gemcitabine Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel seleno-aspirinyl compound AS-10 induces apoptosis, G1 arrest of pancreatic ductal adenocarcinoma cells, inhibits their NF-kappa B signaling and synergizes with gemcitabine cytotoxicity [dadun.unav.edu]
- 4. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Critical role of NF-κB in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Battle in Colorectal Cancer Treatment: PKM2 Activator 6 Versus Traditional Chemotherapy
For Immediate Release
In the landscape of colorectal cancer (CRC) therapeutics, a paradigm shift is emerging, challenging the long-held reign of traditional chemotherapy. This comparison guide offers an in-depth analysis of a novel therapeutic agent, PKM2 activator 6, against the stalwart conventional chemotherapies, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective performances based on available preclinical data.
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its activation presents a promising strategy to counteract the Warburg effect, a hallmark of cancer. This compound, a potent therapeutic candidate, has demonstrated significant anti-cancer effects in preclinical studies. This guide will juxtapose its efficacy and mechanism of action with those of traditional chemotherapeutic agents like 5-fluorouracil (5-FU), oxaliplatin, and irinotecan, which have been the cornerstone of CRC treatment for decades.
Quantitative Comparison of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 data for this compound (represented by the potent parthenolide derivative 29e) and traditional chemotherapies in various colorectal cancer cell lines.
| Treatment | Cell Line | IC50 (µM) | Citation |
| PKM2 Activator (29e) | HT-29 | 0.66 | [1] |
| SW480 | 0.22 | [1] | |
| 5-Fluorouracil (5-FU) | HT-29 | 10.10 - 34.18 | [2][3] |
| SW480 | 19.85 | [3] | |
| Oxaliplatin | HT-29 | ~2.0 (estimated from graph) | [4] |
| SW480 | Data Not Available | ||
| Irinotecan | HT-29 | 5.17 | [5] |
| SW480 | Data Not Available |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method. The data presented here is for comparative purposes and is sourced from different studies.
Preclinical In Vivo Efficacy: A Xenograft Model Comparison
To assess the anti-tumor activity in a living organism, human colorectal cancer cells are often implanted in immunodeficient mice, creating a xenograft model. The following table compares the tumor growth inhibition (TGI) observed with a PKM2 activator and traditional chemotherapies in an HT-29 xenograft model.
| Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Effect | Citation |
| PKM2 Activator (29e) | Not specified | Significantly suppressed tumor growth | [1] |
| Parthenolide (parent compound) | Not specified | Significant inhibition of tumor growth | [6] |
| 5-Fluorouracil (5-FU) | 25 mg/kg/day x 5, i.p. | T/C value = 65% (TGI of 35%) | [7] |
| Oxaliplatin | 10 mg/kg on day 1, i.p. | 30.1% decrease in tumor weight | [8] |
| Irinotecan | 50 and 100 mg/kg i.p. on days 1, 12, and 19 | Dose-dependent tumor growth inhibition | [9] |
T/C value represents the ratio of the mean tumor volume of the treated group to the control group. A lower T/C value indicates higher tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these agents are rooted in their distinct mechanisms of action at the molecular level.
This compound: Reversing the Warburg Effect
PKM2 activators, such as the parthenolide derivative 29e, function by promoting the tetrameric, more active form of the PKM2 enzyme. This counteracts the Warburg effect, where cancer cells favor aerobic glycolysis. By activating PKM2, the glycolytic pathway is pushed towards pyruvate production and subsequent oxidative phosphorylation, reducing the availability of metabolic intermediates necessary for rapid cell proliferation. Furthermore, studies have shown that this activation inhibits the PKM2/STAT3 signaling pathway, which is crucial for cancer cell migration and survival.[1]
Traditional Chemotherapy: A Multi-pronged Assault on Cell Division
Traditional chemotherapeutic agents primarily target the machinery of cell division, leading to the death of rapidly proliferating cancer cells.
-
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU interferes with DNA synthesis by inhibiting thymidylate synthase, an enzyme critical for the production of thymidine, a necessary component of DNA.[10] Its metabolites can also be incorporated into DNA and RNA, leading to cellular damage.[10]
-
Oxaliplatin: This platinum-based compound forms adducts with DNA, creating cross-links that inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[11][12]
-
Irinotecan: A topoisomerase I inhibitor, irinotecan prevents the unwinding of DNA during replication and transcription by stabilizing the complex between topoisomerase I and DNA.[13][14] This leads to DNA strand breaks and cell death.[13][14]
Experimental Protocols
The following provides a general overview of the methodologies employed in the cited preclinical studies.
In Vitro Cell Viability (IC50) Assay
-
Cell Culture: Colorectal cancer cell lines (e.g., HT-29, SW480) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (PKM2 activator or traditional chemotherapy) for a specified period (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or SRB, which quantify the number of living cells.
-
Data Analysis: The percentage of cell viability is plotted against the drug concentration, and the IC50 value is calculated as the concentration that causes 50% inhibition of cell growth compared to untreated controls.
In Vivo Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.
-
Tumor Implantation: Human colorectal cancer cells (e.g., HT-29) are injected subcutaneously into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., parthenolide derivative 29e, 5-FU, oxaliplatin, or irinotecan) according to a specific dosing schedule and route of administration (e.g., intraperitoneal injection). The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated groups to the control group.
Conclusion
The preclinical data presented in this guide highlights the potential of this compound as a novel therapeutic strategy for colorectal cancer. Its targeted mechanism of action, focused on reprogramming cancer cell metabolism, offers a distinct advantage over the broad cytotoxicity of traditional chemotherapies. While direct comparative clinical data is not yet available, the in vitro and in vivo findings suggest that PKM2 activation warrants further investigation as a standalone or combination therapy in the fight against colorectal cancer. This emerging approach could pave the way for more personalized and effective treatments with potentially fewer side effects than conventional chemotherapy regimens. Continued research and clinical trials are essential to fully elucidate the therapeutic role of PKM2 activators in the clinical setting.
References
- 1. Parthenolide Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of FdUMP[10] in treatment of HT-29 human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic antitumoral activity of combined UFT, folinic acid and oxaliplatin against human colorectal HT29 cell xenografts in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced antitumor activity of 6-hydroxymethylacylfulvene in combination with irinotecan and 5-fluorouracil in the HT29 human colon tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 13. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 14. What is the mechanism of Irinotecan? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of Pyruvate Kinase M2 (PKM2) Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different small-molecule activators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. By promoting the active tetrameric form of PKM2, these activators can reverse the Warburg effect and suppress tumor growth, making them a promising class of anti-cancer therapeutics.[1] This document summarizes key performance data, details experimental methodologies for their evaluation, and visualizes the underlying biological pathways and workflows.
Data Presentation: Quantitative Comparison of PKM2 Activators
The following table summarizes the in vitro potency and cellular effects of two well-characterized PKM2 activators, TEPP-46 (also known as ML265) and DASA-58.
| Activator | Chemical Structure | In Vitro Potency (AC50) | Cellular Activity (EC50) | Selectivity | Effect on Lactate Production | In Vivo Efficacy (Xenograft Models) |
| TEPP-46 (ML265) | N-(4-((6-amino-5-cyanopyridin-2-yl)thio)phenyl)-N-methylacetamide | 92 nM[2][3] | ~19.6 µM (in A549 cells)[4] | Highly selective for PKM2 over PKM1, PKL, and PKR.[2][3] | Acute treatment leads to decreased lactate production.[2] However, some studies with prolonged treatment show increased lactate secretion.[5] | Reduces tumor formation and size in mouse xenograft models.[6] |
| DASA-58 | N,N'-(p-phenylenebis(carbonylimino))bis(4-chlorobenzenesulfonamide) | 38 nM[4][7] | Not explicitly found, but demonstrated cellular activity. | Selective for PKM2 over PKM1.[2] | Decreases lactate production from glucose in H1299 cells.[2] | Shown to promote PKM2 tetramerization in xenograft tumors.[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PKM2 activators are provided below.
PKM2 Activity Assay (LDH-Coupled Method)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[8][9]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH)
-
PKM2 activator compounds (e.g., TEPP-46, DASA-58) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.
-
Add the PKM2 activator compound at various concentrations to the respective wells. Include a DMSO control (vehicle).
-
To initiate the reaction, add recombinant PKM2 enzyme to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
The rate of the reaction is proportional to the rate of decrease in absorbance. Calculate the initial velocity for each concentration of the activator.
-
Plot the initial velocity against the activator concentration and fit the data to a suitable dose-response curve to determine the AC50 value.
PKM2 Activity Assay (Kinase-Glo® Luminescent Method)
This assay determines PKM2 activity by quantifying the amount of ATP produced in the pyruvate kinase reaction using a luciferase-based system. The luminescent signal is directly proportional to the amount of ATP generated.[9][10]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
PKM2 activator compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
96-well opaque white microplate
-
Luminometer
Procedure:
-
In a 96-well plate, set up the pyruvate kinase reaction by adding the assay buffer, PEP, and ADP to each well.
-
Add the PKM2 activator compounds at a range of concentrations. Include a DMSO control.
-
Start the reaction by adding the recombinant PKM2 enzyme to all wells.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
-
Following the incubation, add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent will stop the enzymatic reaction and initiate the luminescence reaction.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the PKM2 activity. Plot the signal against the activator concentration to determine the AC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[11][12]
Materials:
-
Cultured cells expressing PKM2 (e.g., A549, H1299)
-
Cell culture medium and supplements
-
PKM2 activator compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or similar heat-resistant tubes
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with the PKM2 activator compound at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler, followed by a cooling step at room temperature.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PKM2 in each sample by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the activator indicates stabilization of PKM2 and thus, target engagement.
Mandatory Visualizations
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the central role of PKM2 in cancer metabolism and the mechanism by which small-molecule activators exert their effects.
Caption: PKM2 signaling and the mechanism of small-molecule activators.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of PKM2 activators.
Caption: General workflow for comparing the efficacy of PKM2 activators.
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. israelsenlab.org [israelsenlab.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 7. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. astx.com [astx.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PKM2 as a Therapeutic Target in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyruvate kinase M2 (PKM2) is a key enzyme in the metabolic reprogramming of cancer cells, known as the Warburg effect, where cells favor aerobic glycolysis even in the presence of oxygen.[1][2] This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation.[3][4] Beyond its metabolic role, PKM2 also functions as a protein kinase and transcriptional co-activator, influencing tumor growth, invasion, and immune evasion.[1][5] Its overexpression in numerous human cancers is often correlated with poor prognosis, making it an attractive target for therapeutic intervention.[1][6][7]
This guide provides a comparative overview of the primary strategies for targeting PKM2, supported by experimental data and detailed protocols for key validation assays.
Therapeutic Strategies: A Comparative Overview
The main approaches to therapeutically target PKM2 can be broadly categorized into:
-
PKM2 Inhibition: Aiming to block the enzymatic and non-metabolic functions of PKM2.
-
PKM2 Activation: Forcing PKM2 into its highly active tetrameric state to reverse the Warburg effect.
-
PKM2 Gene Silencing: Reducing PKM2 expression using RNA interference.
PKM2 Inhibition vs. Activation
The choice between inhibiting or activating PKM2 is a central debate. The less active dimeric form of PKM2 allows for the accumulation of glycolytic intermediates that feed into biosynthetic pathways essential for cell growth.[2][8] Inhibitors target this function to starve cancer cells of these building blocks. Conversely, activators lock PKM2 in its active tetrameric form, which vigorously converts phosphoenolpyruvate (PEP) to pyruvate, thus boosting ATP production at the expense of biosynthesis.[9][10] This is thought to reverse the metabolic phenotype of cancer cells.
Comparative Performance of PKM2 Modulators
The following tables summarize experimental data for different PKM2-targeting strategies.
Table 1: PKM2 Inhibitors - Preclinical Data
| Compound | Cancer Type | In Vitro Effect (IC50) | In Vivo Model Effect | Reference(s) |
| Shikonin | Bladder Cancer | Not specified | Reduced tumor growth and metastasis when combined with cisplatin. | [9] |
| Hepatocellular Carcinoma | Not specified | Suppressed PKM2 activity and glycolysis. | [1] | |
| Multiple Cancers | Not specified | Induces apoptosis and reduces ATP production. | [4] | |
| Compound 3K | Ovarian Cancer | Not specified | Impaired glycolytic capacity and induced autophagy. | [11] |
Table 2: PKM2 Activators - Preclinical Data
| Compound | Cancer Type | In Vitro Effect (AC50) | In Vivo Model Effect | Reference(s) |
| TEPP-46 | Colorectal Cancer | Not specified | Inhibited EMT and aerobic glycolysis. | [11] |
| Lung Cancer | Not specified | Increased glucose consumption. | [12] | |
| TP-1454 | Solid Tumors | 10 nM (biochemical) | Enhances response to immunotherapy in syngeneic models. | [13] |
| Unnamed | Colorectal Cancer | 0.9 µM | >50% tumor growth inhibition in HT29 xenograft model. | [14] |
Table 3: PKM2 Gene Silencing - Preclinical Data
| Method | Cancer Type | In Vitro Effect | In Vivo Model Effect | Reference(s) |
| siRNA | Multiple Cancers | Induced caspase-3/7-mediated apoptosis. | Reduced tumor growth in xenograft mice. | [15] |
| Glioblastoma | Promoted caspase-3/7 activity and PARP degradation. | Suppressed Warburg effect in xenograft mice. | [16] | |
| shRNA | Multiple Cancers | Increased efficacy of anticancer drugs. | Reduced tumorigenesis. | [2][15] |
Key Experimental Protocols
Detailed methodologies are crucial for the validation of PKM2 as a therapeutic target.
PKM2 Enzymatic Activity Assay
This assay measures the enzymatic activity of PKM2 by quantifying the amount of ATP produced or by coupling the reaction to lactate dehydrogenase (LDH) and monitoring NADH consumption.[17][18]
Principle: The conversion of PEP to pyruvate by PKM2 generates ATP. The LDH-coupled method measures the subsequent reduction of pyruvate to lactate by LDH, which oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.[18] Alternatively, ATP production can be measured using a luminescence-based assay like the Kinase-Glo® kit.[17][19]
Protocol (LDH-Coupled Spectrophotometric Assay): [18]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 0.5 mM NADH.
-
Enzyme/Substrate Mix: Prepare fresh by adding 4-5 U/mL LDH to the assay buffer.
-
Substrates: Prepare stock solutions of ADP (100 mM) and PEP (100 mM).
-
Test Compound: Dissolve in DMSO to create a stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of the Enzyme/Substrate Mix to each well.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control).
-
Add 10 µL of purified recombinant PKM2 enzyme (final concentration ~13 nM). For activator screening, a lower concentration may be optimal.
-
Incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of ADP (final concentration ~1.0 mM) and PEP (final concentration ~2.0 mM).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Measure the absorbance kinetically every 30-60 seconds for 20-30 minutes.
-
Calculate the rate of NADH consumption (decrease in A340) to determine PKM2 activity.
-
Cell Proliferation Assay
This assay determines the effect of a PKM2-targeting compound on the growth of cancer cells.[20]
Principle: Various methods can be used, including those that measure metabolic activity (e.g., MTT or resazurin reduction), ATP content, or DNA synthesis (e.g., BrdU incorporation).[20][21][22][23] Metabolic assays are often used for high-throughput screening.[21]
Protocol (Resazurin-Based Assay):
-
Cell Seeding:
-
Plate cancer cells (e.g., H1299, HT29) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control).
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from a media-only control.
-
Normalize the results to the vehicle-treated cells to determine the percentage of proliferation inhibition.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo Tumor Xenograft Study
This model is essential for evaluating the anti-tumor efficacy of a PKM2-targeting compound in a living organism.[24][25]
Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[24][26] After tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[24]
Protocol (Subcutaneous Xenograft Model): [24][26]
-
Cell Preparation and Implantation:
-
Harvest human cancer cells (e.g., 1-5 x 10⁶ cells) and resuspend in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel.[26]
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., NSG or nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Perform statistical analysis to compare the treatment group to the vehicle control group.
-
PKM2 as a Predictive Biomarker
High PKM2 expression has been linked to prognosis and chemoresistance in various cancers, including colorectal, lung, and breast cancer.[1][19][27] For instance, high PKM2 mRNA levels have been associated with decreased progression-free and overall survival in non-small-cell lung cancer patients receiving platinum-based chemotherapy.[28] Similarly, in colorectal cancer, high PKM2 expression may predict resistance to oxaliplatin-based treatments.[27] This suggests that PKM2 expression could serve as a biomarker to stratify patients for PKM2-targeted therapies.
Conclusion
PKM2 remains a compelling and multifaceted target for cancer therapy.[1][3] Both inhibitors and activators have shown preclinical efficacy, suggesting that the optimal strategy may be context- or cancer-type dependent.[9][10] Furthermore, RNA interference has proven to be a valuable tool for validating the target and has shown therapeutic effects in preclinical models.[15][29] The potential of PKM2 as a predictive biomarker adds another layer to its clinical relevance, paving the way for personalized medicine approaches.[2][28] Further research, particularly well-designed clinical trials, is necessary to translate the promise of PKM2-targeted therapies into effective treatments for cancer patients.[7][10]
References
- 1. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate kinase M2 (PKM2) expression correlates with prognosis in solid cancers: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor pyruvate kinase M2: A promising molecular target of gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2 and the Tricky Balance of Growth and Energy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities [frontiersin.org]
- 12. oncotarget.com [oncotarget.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKM2 in carcinogenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. astx.com [astx.com]
- 18. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. blog.abclonal.com [blog.abclonal.com]
- 21. news-medical.net [news-medical.net]
- 22. How do I measure cell proliferation? | AAT Bioquest [aatbio.com]
- 23. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 27. PKM2 Expression as Biomarker for Resistance to Oxaliplatin-Based Chemotherapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PKM2 as a biomarker for chemosensitivity to front-line platinum-based chemotherapy in patients with metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pyruvate kinase M2-specific siRNA induces apoptosis and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyruvate Kinase M2 (PKM2) Modulators: Activators vs. Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Pyruvate kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, positioning it as a promising therapeutic target.[1][2][3] This enzyme catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] Uniquely, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][4][5] In cancer cells, the dimeric form is predominant, slowing glycolysis and redirecting glucose metabolites into biosynthetic pathways essential for rapid cell proliferation—a phenomenon known as the Warburg effect.[4][6][7] Consequently, small-molecule modulators that either activate or inhibit PKM2 present distinct and compelling strategies for anticancer therapy.[3][8]
This guide provides a comparative overview of PKM2 activators and inhibitors, summarizing their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
PKM2 Activators: Forcing a Metabolic Shift
PKM2 activators are small molecules designed to stabilize the highly active tetrameric conformation of the enzyme.[5][9][10] By locking PKM2 in this state, activators enhance its enzymatic activity, forcing a shift in glucose metabolism away from anabolic biosynthesis and towards oxidative phosphorylation.[6][10] This metabolic reprogramming can suppress tumor growth by limiting the availability of essential building blocks for proliferation and inducing a dependency on external nutrients like serine.[10][11]
Quantitative Data for PKM2 Activators
| Compound Name | Chemical Class/Origin | AC50 (Activation Concentration for 50% of maximal effect) | Reference |
| TEPP-46 | Dihydro-triazolo-pyrazinone | ~30 nM | [12] |
| DASA-58 | N,N'-diarylsulfonamide | ~380 nM | [6] |
| Mitapivat (AG-348) | Pyrazolo-pyrimidine | ~28 nM | [6] |
| Fructose-1,6-bisphosphate (FBP) | Endogenous Activator | ~10 µM | [10] |
| SGI-9380 | Not specified | ~1 µM (approx.) | [13] |
| SGI-10067 | Not specified | ~1 µM (approx.) | [13] |
Note: AC50 values can vary depending on assay conditions.
Signaling Pathway of PKM2 Activation
Caption: PKM2 activators stabilize the tetrameric state, enhancing the conversion of PEP to pyruvate.
PKM2 Inhibitors: Halting Glycolysis at the Final Step
In contrast to activators, PKM2 inhibitors are compounds that stabilize the inactive dimeric form or otherwise block the enzyme's catalytic activity.[5][14] This action inhibits the final step of glycolysis, leading to an accumulation of upstream glycolytic intermediates and, more critically, a depletion of pyruvate and ATP.[15] By starving cancer cells of the energy required for rapid proliferation, PKM2 inhibitors can induce apoptosis and sensitize cells to other chemotherapeutic agents.[3][7][14]
Quantitative Data for PKM2 Inhibitors
| Compound Name | Chemical Class/Origin | IC50 (Inhibitory Concentration for 50% of effect) | Reference |
| Shikonin | Naphthoquinone | ~2.95 µM | [1][16] |
| Lapachol | Naphthoquinone | ~1.4 µM | [1] |
| Compound 3 | Thieno[3,2-b]pyrrole-5-carboxamide | ~10-50 µM (cellular) | [15] |
| Oxalomalate | Carboxylic Acid | Not specified | [16] |
| Tyrphostin A23 | Tyrphostin | Not specified | [16] |
Note: IC50 values can vary depending on assay conditions.
Signaling Pathway of PKM2 Inhibition
Caption: PKM2 inhibitors block the conversion of PEP to pyruvate, halting glycolysis and ATP production.
Experimental Protocols and Workflows
The evaluation of PKM2 modulators relies on robust biochemical and cellular assays. The two most common enzymatic assays are the lactate dehydrogenase (LDH)-coupled assay and the luciferase-based Kinase-Glo® assay.[1][17]
General Experimental Workflow for Screening PKM2 Modulators
Caption: A typical cascade for the discovery and characterization of novel PKM2 modulators.
Detailed Experimental Protocols
1. Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
This assay measures pyruvate production indirectly. The pyruvate generated by PKM2 is converted to lactate by LDH, a process that oxidizes NADH to NAD+. The resulting decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.[1][15][17]
-
Principle: Measures the decrease in NADH absorbance at 340nm.
-
Reagents:
-
Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2.[17]
-
Recombinant human PKM2 protein.
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).
-
Coupling Enzyme/Substrate: Lactate Dehydrogenase (LDH) and β-Nicotinamide adenine dinucleotide (NADH).[17]
-
Test compound (inhibitor or activator) dissolved in DMSO.
-
(For activators) Fructose-1,6-bisphosphate (FBP) as a positive control.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations. For activator screening, FBP is typically omitted from the main reaction to identify compounds that can activate the enzyme in its absence. For inhibitor screening, a low concentration of FBP may be included to ensure a basal level of activity to inhibit.[15]
-
Initiate the reaction by adding purified PKM2 enzyme.
-
Immediately measure the absorbance at 340 nm kinetically over a period of 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
For inhibitors, plot the reaction rate against compound concentration to determine the IC50. For activators, plot the increase in reaction rate to determine the AC50.
-
-
Pros: Cost-effective, allows for real-time kinetic measurements.
-
Cons: Prone to interference from compounds that absorb light at 340 nm.[1][17]
2. Kinase-Glo® Luminescent Assay
This is an endpoint assay that directly quantifies the ATP produced by the PKM2 reaction using a luciferase/luciferin system. The amount of light generated is directly proportional to the amount of ATP, and therefore to PKM2 activity.[1][15][17]
-
Principle: Measures ATP production via a luciferase-generated luminescent signal.
-
Reagents:
-
Procedure:
-
In a white, opaque 96-well plate, add assay buffer, PEP, ADP, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding purified PKM2 protein.
-
Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes) to allow for ATP production.[15]
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the PKM2 reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate IC50 or AC50 values by plotting luminescence against compound concentration.
-
-
Pros: High sensitivity, less prone to compound interference compared to the LDH assay.[1][17]
-
Cons: Endpoint measurement, higher reagent cost.
Comparative Summary: Activation vs. Inhibition
The choice between activating or inhibiting PKM2 is a central strategic question in targeting cancer metabolism. Both approaches have a strong therapeutic rationale, but they achieve their anti-tumor effects through opposing mechanisms.
Caption: Opposing mechanisms of PKM2 activators and inhibitors targeting the enzyme's oligomeric state.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Pyruvate kinase modulators as a therapy target: an updated patent review 2018-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tumor-pyruvate-kinase-m2-modulators-a-comprehensive-account-of-activators-and-inhibitors-as-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 11. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. astx.com [astx.com]
Assessing the Specificity of PKM2 Activator 6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pyruvate Kinase M2 (PKM2) Activator 6, also known as Compound Z10, with other well-characterized PKM2 activators, namely TEPP-46 and DASA-58. The focus of this guide is to objectively assess the specificity of PKM2 Activator 6 by presenting key experimental data, outlining the methodologies used to obtain this data, and illustrating the relevant biological pathways.
Data Presentation: Quantitative Comparison of PKM2 Activators
The following table summarizes the available quantitative data for this compound and its alternatives. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target | Activity Type | K_d (µM) | AC_50 (nM) | Off-Target(s) | Off-Target K_d (µM) |
| This compound (Z10) | PKM2 | Activator | 121[1][2] | - | PDK1 | 19.6[1][2] |
| TEPP-46 | PKM2 | Activator | - | 92[3][4] | PKM1, PKL, PKR | No significant activity[3][4] |
| DASA-58 | PKM2 | Activator | - | - | PKM1 | No significant activity[5] |
K_d: Dissociation constant, a measure of binding affinity. A lower K_d indicates higher affinity. AC_50: Half-maximal activation concentration, the concentration of an activator that elicits a response halfway between the baseline and maximum.
Note: The K_d value for this compound with PKM2 is significantly higher than its K_d for PDK1, indicating that it is a more potent inhibitor of PDK1 than an activator of PKM2.[1][2]
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings. Below are protocols for key experiments used to assess the specificity and efficacy of PKM2 activators.
In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by quantifying the production of pyruvate.
Principle: The conversion of phosphoenolpyruvate (PEP) to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH). This second reaction consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl_2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Test compounds (this compound, TEPP-46, DASA-58) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add recombinant PKM2 enzyme to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every minute for 20-30 minutes.
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.
-
Plot the reaction velocity against the compound concentration to determine the AC_50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[6][7][8]
Principle: The binding of a ligand (e.g., a small molecule activator) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Materials:
-
Cultured cells expressing PKM2
-
Test compounds (this compound, TEPP-46, DASA-58) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Anti-PKM2 antibody
Procedure:
-
Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice to prepare the cell lysate.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKM2 in each sample by western blotting using an anti-PKM2 antibody.
-
Quantify the band intensities and plot the fraction of soluble PKM2 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualizations
PKM2 Signaling Pathway in Cancer Metabolism
The following diagram illustrates the central role of PKM2 in cancer cell metabolism, highlighting its regulation and downstream effects.
Caption: PKM2 signaling in cancer metabolism.
Experimental Workflow for Assessing Specificity
This diagram outlines the logical flow of experiments to determine the specificity of a PKM2 activator.
Caption: Workflow for specificity assessment.
Off-Target Signaling of this compound via PDK1 Inhibition
This diagram illustrates the known off-target signaling pathway of this compound through its inhibition of PDK1.
Caption: Off-target effect of this compound.
References
- 1. astx.com [astx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Cross-Validating In Vitro Results with In Vivo Models
For researchers, scientists, and drug development professionals, the ability to accurately predict how a compound will behave in a living organism based on initial laboratory tests is a cornerstone of efficient and ethical research. This guide provides a comprehensive comparison of in vitro and in vivo models across key areas of biomedical research—oncology, skin sensitization, and neurotoxicity. By presenting experimental data, detailed protocols, and visual workflows, we aim to illuminate the correlations, challenges, and predictive power of these essential methodologies.
The journey from a promising compound in a petri dish to a potential therapeutic in a clinical setting is fraught with challenges. A significant hurdle lies in the translation of results from controlled, isolated in vitro environments to the complex, dynamic systems of in vivo models. Successful cross-validation between these two modalities is crucial for reducing drug attrition rates, minimizing animal testing, and accelerating the development of new therapies.
This guide delves into the specifics of this translational process, offering a comparative look at commonly used assays and models. We will explore the quantitative relationships between in vitro endpoints, such as cell viability and protein reactivity, and their corresponding in vivo outcomes, including tumor growth inhibition and allergic reactions.
Oncology: From Cell Lines to Xenografts
In cancer research, in vitro assays are the workhorses for high-throughput screening of potential anti-cancer agents. However, the ultimate test of efficacy lies in their ability to shrink tumors in a living organism. The correlation between the concentration of a drug that inhibits 50% of cancer cell growth in a lab dish (IC50) and the actual reduction in tumor volume in an animal model is a critical data point for progressing a drug candidate.
Comparative Efficacy of Anticancer Agents: In Vitro vs. In Vivo
The following table summarizes the relationship between in vitro cytotoxicity and in vivo antitumor activity for several hypothetical compounds. This illustrates how differing levels of correlation can be observed, highlighting the importance of comprehensive testing.
| Compound | In Vitro Assay (HCT-116 cell line) | In Vivo Model (Mouse Xenograft) | Correlation |
| Compound A | IC50: 0.5 µM | High Tumor Growth Inhibition | Strong Positive |
| Compound B | IC50: 1.2 µM | Moderate Tumor Growth Inhibition | Moderate Positive |
| Compound C | IC50: 0.8 µM | Low Tumor Growth Inhibition | Weak/No Correlation |
| Compound D | IC50: 5.0 µM | High Tumor Growth Inhibition | Anomaly (Potent in vivo) |
| Compound E | IC50: 0.1 µM | Moderate Tumor Growth Inhibition | Moderate Positive |
This table is a synthesized representation of typical outcomes and does not reflect data from a single specific study.
Experimental Protocols
In Vitro: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][2][3]
In Vivo: Tumor Xenograft Model
This model involves the transplantation of human tumor cells into immunocompromised mice.
-
Cell Preparation: Harvest cultured cancer cells (e.g., HCT-116) during their exponential growth phase.
-
Animal Implantation: Subcutaneously inject the cancer cells, often mixed with a basement membrane extract like Matrigel to support tumor formation, into the flank of immunodeficient mice (e.g., nude or SCID mice).[4][5]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the test compound to the mice through a relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the average tumor volume in the treated group to the control group.[6][7]
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Both in vitro and in vivo models are used to assess how a drug impacts this pathway.
Skin Sensitization: Moving Beyond Animal Testing
The assessment of a chemical's potential to cause an allergic skin reaction has traditionally relied on animal models. However, significant progress has been made in developing in vitro and in chemico methods that can accurately predict skin sensitization potential, reducing the need for animal testing. These methods are based on the key events in the Adverse Outcome Pathway (AOP) for skin sensitization.
Predictive Performance of In Vitro Skin Sensitization Assays
The table below compares the performance of three key non-animal testing methods against the in vivo gold standard, the Murine Local Lymph Node Assay (LLNA).
| Assay | Principle | Endpoint | In Vivo Correlation (Balanced Accuracy vs. LLNA) |
| DPRA (Direct Peptide Reactivity Assay) | Measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine. | Peptide depletion (%) | ~78% |
| KeratinoSens™/LuSens | Measures the activation of the Keap1-Nrf2-ARE antioxidant response pathway in keratinocytes. | Luciferase gene induction | ~81% |
| h-CLAT (human Cell Line Activation Test) | Measures the expression of cell surface markers (CD54 and CD86) on monocytic cells. | Change in fluorescence intensity | ~85% |
| 2 out of 3 Defined Approach | A positive result in at least two of the three assays above classifies a substance as a sensitizer. | Concordance of results | ~78% |
Data synthesized from multiple sources for illustrative comparison.[8][9][10]
Experimental Protocols
In Vitro: The "2 out of 3" Defined Approach
This approach integrates data from three validated non-animal tests.[11]
-
Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C):
-
A synthetic peptide containing either cysteine or lysine is incubated with the test chemical.
-
The concentration of the remaining unreacted peptide is measured by high-performance liquid chromatography (HPLC).
-
The percent depletion of the peptide is calculated to determine the chemical's reactivity.[12][13]
-
-
ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™) (OECD TG 442D):
-
A human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE) is used.
-
Cells are exposed to the test chemical.
-
If the chemical activates the Nrf2 pathway, it will induce the expression of the luciferase gene, which is quantified by measuring light emission.[13]
-
-
human Cell Line Activation Test (h-CLAT) (OECD TG 442E):
-
A human monocytic leukemia cell line (THP-1) is treated with the test chemical.
-
The expression of cell surface markers CD86 and CD54, which are associated with dendritic cell activation, is measured using flow cytometry.
-
An increase in the expression of these markers indicates a sensitizing potential.[8]
-
In Vivo: Murine Local Lymph Node Assay (LLNA) (OECD TG 429)
The LLNA is the standard in vivo method for assessing skin sensitization potential.
-
Test Substance Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU) that is incorporated into the DNA of proliferating cells.
-
Lymph Node Excision: The draining auricular lymph nodes are excised and processed.
-
Stimulation Index Calculation: The amount of incorporated label is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in treated mice to that in control mice. An SI greater than a certain threshold (typically 3) indicates that the substance is a sensitizer.[14][15][16]
Experimental Workflow: In Vitro to In Vivo Correlation for Skin Sensitization
Neurotoxicity: Assessing Adverse Effects on the Nervous System
Evaluating the potential of a substance to cause neurotoxicity is a complex but critical aspect of safety assessment. In vitro models using neuronal cells offer a valuable tool for initial screening and mechanistic studies, but their ability to predict complex neurological effects in a whole organism remains an area of active research.
Comparison of In Vitro and In Vivo Neurotoxicity Endpoints
The following table provides a conceptual comparison of endpoints measured in in vitro and in vivo neurotoxicity studies.
| In Vitro Endpoint | In Vivo Endpoint | Correlation Challenges |
| Cell Viability (e.g., LDH release) | Neuronal cell death, brain lesions | Difficulty in replicating the complex cellular environment and blood-brain barrier. |
| Neurite Outgrowth Inhibition | Axonal degeneration, developmental neurotoxicity | In vitro models may not capture the full complexity of neuronal development and connectivity. |
| Changes in Electrophysiological Activity | Seizures, altered behavior | Extrapolating from single-cell or simple network activity to complex behaviors is challenging. |
| Biomarker Expression (e.g., GFAP) | Glial activation, neuroinflammation | The systemic response in vivo can be more complex than what is observed in cell culture. |
Experimental Protocols
In Vitro: Neuronal Cell Culture Assay
This protocol uses primary neurons or neuronal cell lines to assess neurotoxicity.
-
Cell Culture: Culture primary neurons (e.g., from rodent hippocampus or cerebellum) or neuronal cell lines (e.g., SH-SY5Y, PC-12) under appropriate conditions.[17]
-
Compound Exposure: Treat the cells with the test compound at various concentrations for a defined period.
-
Endpoint Measurement: Assess neurotoxic effects using a variety of assays, including:
-
Cell Viability: Measure markers of cell death, such as lactate dehydrogenase (LDH) release.
-
Neurite Outgrowth: Image neurons and quantify the length and branching of neurites.
-
Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent dyes.
-
Apoptosis: Measure the activation of caspases.
-
In Vivo: Rodent Neurotoxicity Study
These studies are designed to detect adverse changes in the nervous system of rodents.
-
Animal Dosing: Administer the test substance to rodents (e.g., rats, mice) via a relevant route of exposure over a specified duration.
-
Functional Observations: Conduct a battery of behavioral and functional tests to assess motor activity, sensory function, and cognitive performance.
-
Neuropathology: At the end of the study, perform a detailed histopathological examination of the central and peripheral nervous systems to identify any structural abnormalities.
-
Neurochemistry: In some cases, neurochemical analysis of brain tissue may be performed to measure neurotransmitter levels or enzyme activities.
Logical Relationship: From In Vitro Bioactivity to In Vivo Neurotoxicity
Conclusion
The cross-validation of in vitro results with in vivo models is a dynamic and evolving field. While in vitro assays provide invaluable tools for rapid screening and mechanistic investigation, in vivo studies remain essential for understanding the complex physiological responses to a test substance. As this guide has illustrated, the correlation between these two modalities varies depending on the biological context and the specific endpoints being measured.
For researchers in drug development, a deep understanding of the strengths and limitations of both in vitro and in vivo models is paramount. By carefully designing experiments, utilizing well-validated assays, and critically evaluating the translatability of their findings, scientists can more effectively bridge the gap between the laboratory bench and clinical application, ultimately bringing safer and more effective therapies to patients.
References
- 1. Correlation of in vitro cytotoxicity with preclinical in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Defined Approaches for Skin Sensitization to Agrochemical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inter-laboratory validation study of EpiSensA for predicting skin sensitization potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Prediction of Skin-Sensitizing Potency Using the GARDskin Dose–Response Assay: A Simple Regression Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. scholar.harvard.edu [scholar.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Skin Sensitisation Case Study: Comparison of Defined Approaches including OECD 497 Guidance | bioRxiv [biorxiv.org]
A Comparative Guide to Small Molecule Activators of Pyruvate Kinase M2 (PKM2)
For Researchers, Scientists, and Drug Development Professionals
Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, playing a pivotal role in the Warburg effect. In tumor cells, PKM2 typically exists in a less active dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. Small molecule activators that promote the formation of the more active tetrameric form of PKM2 are therefore of significant interest as potential anti-cancer therapeutics. This guide provides an objective comparison of alternative small molecule activators of PKM2, supported by experimental data, detailed protocols, and visual diagrams to aid in research and development.
Performance Comparison of PKM2 Activators
The following table summarizes the quantitative data for several small molecule activators of PKM2, providing a basis for comparison of their potency in biochemical and cellular assays.
| Compound Name(s) | Chemical Class | AC50 (nM)¹ | EC50 (µM)² | Binding Site | Key Findings & References |
| TEPP-46 (ML265) | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | 92[1] | ~0.045 (in A549 cells) | Dimer-dimer interface[1][2] | Potent and selective activator. Reduces tumor size in xenograft models.[1][2] |
| DASA-58 (ML203) | N,N'-diarylsulfonamide | 38[3][4] | 19.6 | Subunit interaction interface | Promotes PKM2 tetramer formation and suppresses tumorigenesis. |
| SGI-9380 | Not specified | ~1000 | Not reported | Not specified | Activates PKM2 and slows lung tumor xenograft growth.[4] |
| SGI-10067 | Not specified | ~1000 | Not reported | Not specified | Activates PKM2 and slows lung tumor xenograft growth.[4] |
| Compound 9 | N,N'-diarylsulfonamide derivative | 17 | Not reported | Subunit interaction interface | ~40-fold improvement over initial hit compound 4.[5] |
| ZINC08383544 | 1,5-2H-pyrrole-dione | Not reported | Not reported | Not specified | Identified through virtual screening; inhibits tumor cell growth.[6] |
¹AC50 (Half-maximal Activator Concentration) in biochemical assays. ²EC50 (Half-maximal Effective Concentration) in cellular assays.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for PKM2 activators, the following diagrams illustrate the relevant signaling pathway, a general experimental workflow, and the classification of these small molecules.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of PKM2 activators.
LDH-Coupled Pyruvate Kinase Activity Assay (Biochemical)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[7][8][9]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) stock solution
-
Adenosine diphosphate (ADP) stock solution
-
NADH stock solution
-
Lactate Dehydrogenase (LDH) enzyme
-
Small molecule activator compounds dissolved in DMSO
-
384-well, clear bottom plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, PEP (final concentration, e.g., 0.5 mM), ADP (final concentration, e.g., 0.5 mM), NADH (final concentration, e.g., 0.2 mM), and LDH (final concentration, e.g., 10 units/mL).
-
Compound Plating: Add the small molecule activators at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.
-
Enzyme Addition: Add a solution of recombinant PKM2 protein (final concentration, e.g., 5-10 nM) to each well.
-
Initiate Reaction: Add the Reagent Mix to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. Plot the V₀ against the activator concentration and fit the data to a dose-response curve to determine the AC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a small molecule to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a shift in its thermal denaturation profile.[10][11][12]
Materials:
-
Cancer cell line expressing PKM2 (e.g., A549, H1299)
-
Cell culture medium and supplements
-
Small molecule activator compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and equipment (SDS-PAGE gels, transfer membranes, anti-PKM2 antibody, secondary antibody, chemiluminescence substrate)
-
Imaging system for Western blots
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the small molecule activator at the desired concentration or with DMSO as a control for 1-2 hours.
-
Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Thermal Challenge: Place the PCR tubes/plate in a thermal cycler and heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations and analyze the levels of soluble PKM2 by Western blotting using an anti-PKM2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble PKM2 against the temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
The development of small molecule activators of PKM2 represents a promising therapeutic strategy for a variety of cancers. Compounds like TEPP-46 and DASA-58 have demonstrated potent activation of PKM2 and anti-tumor effects in preclinical models. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel PKM2 activators. By understanding the comparative efficacy and mechanisms of these molecules, researchers can better design and execute studies aimed at translating these findings into clinical applications.
References
- 1. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computer‐aided identification of a novel pyruvate kinase M2 activator compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. astx.com [astx.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PKM2 Activator 6: A Comparative Guide to Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PKM2 activator 6 (also known as Compound Z10) against other prominent metabolic inhibitors. The data presented is compiled from various studies to offer a comprehensive overview of their performance, supported by detailed experimental protocols and signaling pathway diagrams to aid in your research and development endeavors.
Executive Summary
Pyruvate kinase M2 (PKM2) is a key regulator of cancer cell metabolism, and its activation presents a promising therapeutic strategy. This compound is a novel small molecule that not only activates PKM2 but also inhibits phosphoinositide-dependent kinase 1 (PDK1), another crucial enzyme in cancer signaling. This dual-action mechanism distinguishes it from other metabolic inhibitors that typically target a single pathway. This guide will benchmark the in vitro efficacy of this compound against other metabolic inhibitors such as Shikonin, 3-Bromopyruvate, and Metformin, which target different aspects of cancer metabolism.
Data Presentation: In Vitro Efficacy of Metabolic Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected metabolic inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Experimental conditions such as cell density, incubation time, and assay method can influence IC50 values.
Table 1: IC50 Values of this compound (Compound Z10) in Colorectal Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colorectal Carcinoma | 10.04 |
| HCT-8 | Colorectal Carcinoma | 2.16 |
| HT-29 | Colorectal Carcinoma | 3.57 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 66.39 |
This compound also exhibits inhibitory activity against PDK1 with a dissociation constant (Kd) of 19.6 µM and activates PKM2 with a Kd of 121 µM.[1]
Table 2: IC50 Values of Shikonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small Cell Lung Cancer | 5.739 | [2] |
| PC9 | Non-small Cell Lung Cancer | 6.302 | [2] |
| SCC9 | Oral Cancer | 0.5 | [3] |
| H357 | Oral Cancer | 1.25 | [3] |
| A549 | Human Lung Carcinoma | 3.731 | [4] |
| Hela | Human Cervical Carcinoma | 3.467 | [4] |
| HepG2 | Human Hepatoma | 0.759 | [4] |
Table 3: IC50 Values of 3-Bromopyruvate (3-BP) in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HCC1143 | Triple-Negative Breast Cancer | 24h | 44.87 | [5][6] |
| 48h | 41.26 | [5][6] | ||
| MCF-7 | Breast Adenocarcinoma | 24h | 111.3 | [5][6] |
| 48h | 75.87 | [5][6] | ||
| MCF7 | Breast Adenocarcinoma | 48h | 36 | [7] |
| T47D | Breast Ductal Carcinoma | 48h | 33 | [7] |
Table 4: IC50 Values of Metformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| Breast Cancer Lines | Breast Cancer | 5-20 (general range) | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.98 | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.55 | [9] |
| Hela | Cervical Cancer | 0.007492 | [10] |
| AMJ3 | Breast Cancer | >0.130 | [10] |
| HCAM | Liver Cancer | >0.130 | [10] |
| A172 | Glioblastoma | >0.130 | [10] |
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and aid in the design of further comparative studies.
Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Activity Assay
This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[11][12]
Principle: Pyruvate Kinase: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) solution
-
Adenosine diphosphate (ADP) solution
-
NADH solution
-
Lactate Dehydrogenase (LDH) enzyme
-
Recombinant PKM2 enzyme or cell lysate
-
Test compounds (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well plate.
-
Add Test Compound: Add the test compound (e.g., this compound) or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period to allow the compound to interact with the assay components.
-
Initiate Reaction: Add the recombinant PKM2 enzyme or cell lysate to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of NADH consumption (decrease in A340 per minute). Compare the rates in the presence of the test compound to the vehicle control to determine the effect on PKM2 activity.
Kinase-Glo® Luminescent Kinase Assay
This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction. The remaining ATP is used by luciferase to generate a luminescent signal.[8][13][14][15]
Principle: The luminescent signal is inversely proportional to the amount of kinase activity. Higher kinase activity results in more ATP consumption and a lower luminescent signal.
Materials:
-
Kinase-Glo® Reagent (commercially available from Promega)
-
Kinase reaction buffer (specific to the kinase being assayed)
-
PKM2 enzyme
-
Substrate (PEP and ADP for PKM2)
-
Test compounds (e.g., this compound)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up Kinase Reaction: In the wells of a white, opaque multiwell plate, set up the kinase reaction containing the kinase reaction buffer, PKM2 enzyme, substrates (PEP and ADP), and the test compound or vehicle control.
-
Incubate: Incubate the plate at the optimal temperature for the kinase reaction for a predetermined amount of time (e.g., 30-60 minutes).
-
Equilibrate to Room Temperature: Allow the plate and its contents to equilibrate to room temperature.
-
Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.
-
Mix: Mix the contents of the wells briefly on a plate shaker to ensure homogeneity.
-
Incubate: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescence reading indicates higher kinase activity. Compare the luminescence signals from wells with the test compound to the control wells to determine the compound's effect on PKM2 activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of this compound and other metabolic inhibitors.
Caption: PKM2 Regulation in Glycolysis.
Caption: this compound and PDK1 Signaling.
Caption: General PKM2 Activity Assay Workflow.
References
- 1. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate-Glo™ Assay Technical Manual [promega.sg]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. bmrservice.com [bmrservice.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
On-Target Activity of PKM2 Activator 6: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyruvate Kinase M2 (PKM2) Activator 6 (also known as Compound Z10) with other well-characterized PKM2 activators, TEPP-46 and DASA-58. The on-target activity of these compounds is evaluated through a review of their biochemical potency and their effects on cancer cell lines, with a focus on colorectal cancer. This document is intended to serve as a resource for researchers in the fields of cancer metabolism and drug discovery.
I. Comparative Analysis of PKM2 Activator Performance
The following tables summarize the key quantitative data for PKM2 Activator 6 and two alternative activators, TEPP-46 and DASA-58.
Table 1: Biochemical Activity of PKM2 Activators
| Compound | Target | Kd (μM) | AC50 |
| This compound | PKM2 | 121[1] | Not Reported |
| PDK1 | 19.6[1] | ||
| TEPP-46 | PKM2 | Not Reported | 92 nM |
| DASA-58 | PKM2 | Not Reported | 38 nM |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line(s) | Effect | IC50 (μM) |
| This compound | DLD-1, HCT-8, HT-29 (Colorectal Cancer) | Inhibition of proliferation | 10.04, 2.16, 3.57[1] |
| MCF-10A (Non-tumorigenic breast) | Inhibition of proliferation | 66.39[1] | |
| Colorectal Cancer Cells | Induces apoptosis, inhibits migration and glycolysis[1] | Not Applicable | |
| TEPP-46 | H1299 (Lung Cancer) | No significant effect on proliferation in standard culture | Not Applicable |
| DASA-58 | Breast Cancer Cell Lines | No significant effect on proliferation in standard culture | Not Applicable |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. Determination of Dissociation Constant (Kd)
The binding affinity of this compound for PKM2 and PDK1 was determined using a method such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). A generalized protocol is as follows:
-
Protein Immobilization: Recombinant human PKM2 or PDK1 protein is immobilized on a sensor chip.
-
Ligand Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Acquisition: The binding and dissociation of the activator are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (kon) and dissociation (koff) rate constants. The Kd is then calculated as koff/kon.
B. PKM2 Activity Assay (LDH-Coupled Assay)
The enzymatic activity of PKM2 in the presence of activators can be measured using a lactate dehydrogenase (LDH)-coupled assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris buffer, KCl, MgCl2, ADP, phosphoenolpyruvate (PEP), NADH, and LDH.
-
Compound Incubation: Recombinant PKM2 is incubated with various concentrations of the test compound (e.g., this compound, TEPP-46, DASA-58).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the reaction mixture to the enzyme-compound solution.
-
Absorbance Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the compound concentration to determine the AC50 value.
C. Cell Proliferation Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) for cell proliferation is determined using the MTT assay.
-
Cell Seeding: Colorectal cancer cells (DLD-1, HCT-8, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
D. Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis is assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Colorectal cancer cells are treated with the desired concentration of this compound for a specified time.
-
Cell Staining: The treated cells are harvested and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
E. Cell Migration Assay (Wound Healing Assay)
The effect on cell migration is evaluated using a wound-healing (scratch) assay.
-
Cell Monolayer: Colorectal cancer cells are grown to confluence in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with media containing the test compound.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).
-
Data Analysis: The width of the wound is measured at each time point, and the rate of wound closure is calculated to assess cell migration.
III. Visualizing On-Target Activity
The following diagrams illustrate the signaling pathway of PKM2 and a typical experimental workflow for confirming the on-target activity of a PKM2 activator.
Caption: PKM2 signaling pathway and the effect of Activator 6.
References
A Comparative Analysis of Pyruvate Kinase M2 (PKM2) Activator Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding sites of various activators for Pyruvate Kinase M2 (PKM2), a critical enzyme in cellular metabolism and a key target in cancer therapy. The performance of endogenous and synthetic activators is compared, supported by experimental data on their binding affinities and effects on enzyme kinetics. Detailed methodologies for key experiments are also provided to facilitate the replication and validation of these findings.
Introduction to PKM2 and its Activation
Pyruvate kinase M2 (PKM2) is a glycolytic enzyme that catalyzes the final rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its constitutively active isoform, PKM1, PKM2 can exist in a highly active tetrameric state and a less active dimeric state.[2] In many cancer cells, PKM2 is predominantly in its dimeric form, which helps to divert glycolytic intermediates into biosynthetic pathways that support cell proliferation.[2][3] Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential anti-cancer therapeutics.[2]
PKM2 activity is allosterically regulated by endogenous metabolites and can also be targeted by synthetic compounds. These activators bind to distinct sites on the enzyme, inducing a conformational change that favors the active tetrameric state. This guide focuses on a comparative analysis of these binding sites.
Allosteric Activator Binding Sites
There are two primary allosteric activator binding sites on PKM2 that have been extensively characterized: the fructose-1,6-bisphosphate (FBP) binding pocket and a site at the dimer-dimer interface where synthetic activators bind. A third site for the amino acid serine has also been identified.
The Fructose-1,6-bisphosphate (FBP) Binding Site
The endogenous glycolytic intermediate, fructose-1,6-bisphosphate (FBP), is a key allosteric activator of PKM2.[4] It binds to a well-defined pocket within the C-domain of each PKM2 monomer.[5][6] This binding event promotes the formation of the active tetramer.[1] The FBP binding pocket is located approximately 35 Å away from the binding site of synthetic activators at the A-A' interface.[7][8] Key residues involved in FBP binding include Lys433 and Trp482.[9] Post-translational modifications, such as acetylation of Lys433, can disrupt FBP binding and prevent PKM2 activation.[9][10]
The Dimer-Dimer Interface Binding Site
A distinct allosteric site is located at the interface between two PKM2 dimers (the A-A' interface).[7][8] This pocket is the binding site for several synthetic small-molecule activators, such as TEPP-46 and DASA-58.[8][11][12][13][14] These compounds stabilize the tetrameric conformation of PKM2, leading to its activation.[11] The binding of these activators in this pocket promotes a constitutively active state of the enzyme that is resistant to inhibition by phosphotyrosine-containing proteins.[8] The crystal structure of TEPP-46 bound to PKM2 suggests that Lys305 is a key residue in this binding site.[15]
The Serine Binding Site
The amino acid L-serine has been identified as a natural allosteric activator of PKM2.[16][17] Serine binds to a previously uncharacterized pocket on the PKM2 protein, and this binding is independent of FBP.[16] Isothermal titration calorimetry has shown that serine binds to wild-type PKM2, and mutation of His464 abolishes this binding.[16]
Quantitative Analysis of PKM2 Activator Binding and Efficacy
The following tables summarize the binding affinities and activation constants for various PKM2 activators, as well as their impact on the enzyme's kinetic parameters.
| Activator | Activator Type | Binding Affinity (Kd) | Method | Reference |
| Fructose-1,6-bisphosphate (FBP) | Endogenous | 21.4 ± 9.0 nM | Dialysis | [9] |
| Fructose-1,6-bisphosphate (FBP) | Endogenous | 0.98 ± 0.1 nM | Fluorescence | [18] |
| L-Serine | Endogenous | 200 µM | Isothermal Titration Calorimetry | [16] |
Table 1: Binding Affinities of Endogenous PKM2 Activators. This table presents the dissociation constants (Kd) for the endogenous activators FBP and L-serine, highlighting the different experimental methods used for their determination.
| Activator | AC50/EC50 | Method | Reference |
| TEPP-46 (ML265) | 92 nM (AC50) | Biochemical Assay | [8] |
| DASA-58 | 38 nM (AC50) | Biochemical Assay | [19] |
| DASA-58 | 19.6 µM (EC50) | Cell-based Assay | [19][20] |
| PA-12 | 4.92 µM (AC50) | In vitro ATP Assay | [21] |
| ML-265 | 70 ± 17 nM (AC50) | Enzyme-coupled Assay | [3] |
Table 2: Potency of Synthetic PKM2 Activators. This table summarizes the half-maximal activation concentration (AC50) or effective concentration (EC50) for various synthetic PKM2 activators, providing a measure of their potency.
| Activator | Km for PEP | Fold Change in Km | Reference |
| None (Vehicle) | 1.9 mM | - | [16] |
| L-Serine (100 mM) | 0.81 mM | 2.3-fold decrease | [16] |
| FBP (50 µM) | 0.19 mM | 10-fold decrease | [16] |
| TEPP-46 | Decreases Km for PEP | Not specified | [19][22] |
| DASA-58 | Decreases Km for PEP | Not specified | [19][22] |
Table 3: Effect of Activators on PKM2 Substrate Affinity. This table shows the Michaelis constant (Km) of PKM2 for its substrate phosphoenolpyruvate (PEP) in the presence of different activators, indicating how these activators enhance substrate binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the regulatory pathways of PKM2 and the workflows of key experimental techniques used to study activator binding.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAICAR activates PKM2 in its dimeric form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation | eLife [elifesciences.org]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic signatures responding to PKM2 activator TEPP-46 in the hyperglycemic human renal proximal epithelial tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 15. researchgate.net [researchgate.net]
- 16. Serine is a natural ligand and allosteric activator of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. researchgate.net [researchgate.net]
- 22. israelsenlab.org [israelsenlab.org]
Evaluating the Synergistic Effects of PKM2 Activators with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator of cancer cell metabolism, switching between a highly active tetrameric state and a less active dimeric state. This dynamic regulation allows cancer cells to divert glucose metabolites into biosynthetic pathways, supporting rapid proliferation. Consequently, pharmacological activation of PKM2, which forces the enzyme into its active tetrameric form, represents a promising therapeutic strategy. This guide provides a comparative analysis of the synergistic effects observed when PKM2 activators are combined with other anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug development.
Synergistic Combinations with PKM2 Activators
PKM2 Activators and Glycolysis Inhibitors
One of the most explored synergistic strategies involves combining PKM2 activators with inhibitors of glycolysis. The rationale is that forcing glycolytic flux with a PKM2 activator while simultaneously inhibiting a key glycolytic enzyme will lead to metabolic catastrophe and cell death.
Experimental Data Summary: TEPP-46 and 2-Deoxy-D-Glucose (2-DG)
The combination of the PKM2 activator TEPP-46 and the glycolysis inhibitor 2-DG has shown significant synergistic effects in reducing the viability of various cancer cell lines. At concentrations where either drug alone has minimal effect, the combination leads to a substantial decrease in cell viability[1][2][3]. This effect is attributed to increased glucose consumption and subsequent metabolic stress induced by the drug combination[1][2][3].
| Cell Line | Drug Combination | Effect on Cell Viability | Reference |
| H1299 (Lung Cancer) | TEPP-46 + 2-DG | Significant reduction in viability compared to single agents | [1][2][3] |
| MDA-MB-231 (Breast Cancer) | TEPP-46 + 2-DG | Significant reduction in viability compared to single agents | [4] |
| 468 (Breast Cancer) | TEPP-46 + 2-DG | Significant reduction in viability compared to single agents | |
| MCF7 (Breast Cancer) | TEPP-46 + 2-DG | Significant reduction in viability compared to single agents | [4] |
Signaling Pathway and Mechanism of Action
The synergistic effect of TEPP-46 and 2-DG is primarily metabolic. TEPP-46 activates PKM2, increasing the rate of glycolysis. 2-DG, a glucose analog, is taken up by glucose transporters and phosphorylated by hexokinase, but it cannot be further metabolized, leading to the inhibition of glycolysis and the depletion of ATP. The combination creates a metabolic crisis, leading to cell death.
PKM2 Activators and Chemotherapeutic Agents
Combining PKM2 activators with traditional chemotherapeutic drugs that induce oxidative stress, such as doxorubicin, has also demonstrated synergistic anti-tumor activity.
Experimental Data Summary: PKM2 Activator and Doxorubicin
In a xenograft study using A549 lung cancer cells, the combination of a PKM2 activator and doxorubicin resulted in a greater reduction in tumor volume compared to either agent alone, without a significant increase in toxicity[5]. Another study using the PKM2 activator TP-1454 in A549 cells showed a four-fold reduction in the IC50 of doxorubicin[6].
| Cell Line | Drug Combination | IC50 of Doxorubicin | Reference |
| A549 (Lung Cancer) | TP-1454 (4 µM) + Doxorubicin | 4-fold reduction | [6] |
Signaling Pathway and Mechanism of Action
PKM2 activation leads to a reduction in the levels of glutathione, a key cellular antioxidant[6]. Doxorubicin induces the production of reactive oxygen species (ROS). The combination of reduced antioxidant capacity and increased ROS generation leads to overwhelming oxidative stress and subsequent cell death.
Synergistic Combinations with PKM2 Inhibitors
While counterintuitive, inhibiting PKM2 can also be a valid anti-cancer strategy, as it can disrupt the metabolic flexibility of cancer cells. Combining PKM2 inhibitors with other drugs has shown promise in overcoming drug resistance.
PKM2 Inhibitors and Platinum-Based Chemotherapy
The PKM2 inhibitor shikonin has been shown to re-sensitize cisplatin-resistant bladder cancer cells to cisplatin.
Experimental Data Summary: Shikonin and Cisplatin
In cisplatin-resistant T24 bladder cancer cells, the combination of shikonin and cisplatin resulted in significantly greater cell death than either drug alone[7]. The combination index (CI) for this combination in T24 and RT112 bladder cancer cells was calculated to be 0.9 and 0.6, respectively, indicating slight synergism to synergism.
| Cell Line | Drug Combination | Combination Index (CI) | Effect on Cell Proliferation | Reference |
| T24 (Bladder Cancer) | Shikonin + Cisplatin | 0.9 | ~80% inhibition | |
| RT112 (Bladder Cancer) | Shikonin + Cisplatin | 0.6 | ~80% inhibition |
Signaling Pathway and Mechanism of Action
In cisplatin-resistant bladder cancer cells, shikonin induces necroptosis, a form of programmed necrosis, by modulating the expression of Bcl-2 family proteins[7]. This alternative cell death pathway bypasses the apoptosis resistance mechanisms that contribute to cisplatin resistance. The combination of shikonin-induced necroptosis and cisplatin-induced DNA damage leads to a synergistic anti-tumor effect.
PKM2 Inhibitors and Targeted Therapy
Combining PKM2 inhibitors with targeted therapies like sorafenib has shown potential in overcoming resistance in hepatocellular carcinoma (HCC).
Experimental Data Summary: PKM2 Inhibition and Sorafenib
In sorafenib-resistant HCC cells, co-treatment with simvastatin, which inhibits the HIF-1α/PPAR-γ/PKM2 axis, re-sensitized the cells to sorafenib, leading to decreased proliferation and increased apoptosis. Another study identified MG149, a histone acetyltransferase inhibitor, as having a synergistic effect with sorafenib in HCC cells, with combination index values less than 1.
| Cell Line | Drug Combination | IC50 of Sorafenib | Combination Index (CI) | Reference |
| Huh7 (HCC) | Sorafenib + MG149 | Decreased | < 1 | |
| Hep3B (HCC) | Sorafenib + MG149 | Decreased | < 1 | |
| HepG2 (HCC) | Sorafenib + MG149 | Decreased | < 1 | |
| LM3-SR (Sorafenib-Resistant HCC) | Sorafenib + Simvastatin | Re-sensitized | - |
Signaling Pathway and Mechanism of Action
Sorafenib resistance in HCC is associated with enhanced aerobic glycolysis. Simvastatin inhibits the HIF-1α/PPAR-γ signaling pathway, which in turn downregulates PKM2 expression. This suppression of PKM2-mediated glycolysis re-sensitizes the cancer cells to the anti-proliferative effects of sorafenib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of drug combinations on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the PKM2 modulator, the combination drug, or both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired drug concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
Objective: To detect the expression and phosphorylation status of specific proteins in key signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, total AMPK, p-mTOR, total mTOR, PKM2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion
The modulation of PKM2 activity, either through activation or inhibition, presents a compelling strategy to enhance the efficacy of existing anticancer therapies. The synergistic combinations highlighted in this guide demonstrate the potential to overcome drug resistance and improve therapeutic outcomes in various cancers. The provided experimental data and protocols offer a foundation for researchers to further explore these and other novel combinations, while the pathway diagrams provide a visual framework for understanding the underlying mechanisms of synergy. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from these combination therapies and on optimizing dosing and scheduling to maximize synergistic effects while minimizing toxicity.
References
- 1. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 2. Synergistic growth inhibition by sorafenib and vitamin K2 in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of synergy with combined BRAF-targeted therapy and immune checkpoint blockade for metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simvastatin re-sensitizes hepatocellular carcinoma cells to sorafenib by inhibiting HIF-1α/PPAR-γ/PKM2-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K inhibitor copanlisib synergizes with sorafenib to induce cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling PKM2 Activator 6
Disclaimer: Specific safety and handling data for PKM2 activator 6 (also known as Compound Z10) is not publicly available. The following information is based on general best practices for handling potent, biologically active small molecules in a laboratory setting and specific data from well-characterized, structurally distinct PKM2 activators such as DASA and TEPP-46. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier for this compound and perform a risk assessment before handling this compound.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
I. Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with potent enzyme activators like this compound include unknown toxicity, potential for allergic reaction, and adverse physiological effects upon exposure. Strict adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of nitrile gloves are required. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Lab Coat: A fully buttoned lab coat, preferably one that is resistant to chemicals, is mandatory.
-
Respiratory Protection: When handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a properly fitted N95 respirator or higher is recommended to prevent inhalation.
II. Operational Plan: Handling and Storage
A. Engineering Controls: All work involving the weighing and initial solubilization of powdered this compound must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
B. Compound Reconstitution and Storage: Stock solutions should be prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] Once reconstituted, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
| Parameter | Recommendation |
| Storage (Powder) | Store at -20°C for long-term stability (up to 3 years is a general guideline for many compounds).[1] |
| Storage (Solution) | Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
| Recommended Solvent | DMSO is commonly used for initial stock solutions.[1] |
| Working Solution | Dilute the DMSO stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).[1] |
C. Spill Management: In case of a spill, evacuate the area and prevent others from entering. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] The area should then be decontaminated. For larger spills, follow institutional emergency procedures.
III. Disposal Plan
All waste containing this compound, including contaminated PPE, plasticware, and unused solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solids (gloves, pipette tips, etc.) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local and national regulations for hazardous chemical waste.[2]
IV. Experimental Protocol: In Vitro PKM2 Activity Assay
This protocol is a representative example of how to measure the activity of a PKM2 activator in a cell-based assay. It is based on protocols for similar compounds like TEPP-46.[3]
Objective: To determine the half-maximal activating concentration (AC₅₀) of a PKM2 activator.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
Lactate Dehydrogenase (LDH)
-
NADH
-
This compound (or other test compound)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant PKM2 enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. In a 384-well plate, add the PKM2 activator dilutions. b. Add the diluted PKM2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding. c. To initiate the reaction, add a substrate mixture containing PEP, ADP, LDH, and NADH.
-
Data Acquisition: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to pyruvate production by PKM2.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration of the activator. b. Plot the V₀ against the logarithm of the activator concentration. c. Fit the data to a dose-response curve to determine the AC₅₀ value.
V. Visualizations
PKM2 Activation Signaling Pathway
The following diagram illustrates the general mechanism of PKM2 activation. In many cancer cells, PKM2 exists in a less active dimeric form, which promotes the use of glucose for anabolic processes that support cell proliferation. Small molecule activators bind to PKM2, stabilizing the more active tetrameric form. This shifts glucose metabolism towards energy production (glycolysis) and can inhibit tumor growth.[4]
Caption: this compound promotes the active tetramer form.
Safe Handling Workflow for this compound
This workflow provides a step-by-step guide for the safe handling of a potent chemical compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
